1-N-Boc-Pentane-1,3-diamine hydrochloride
Description
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Properties
IUPAC Name |
tert-butyl N-(3-aminopentyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2.ClH/c1-5-8(11)6-7-12-9(13)14-10(2,3)4;/h8H,5-7,11H2,1-4H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFSFDNWOSRURZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCNC(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704264 | |
| Record name | tert-Butyl (3-aminopentyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210240-75-8 | |
| Record name | tert-Butyl (3-aminopentyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1-N-Boc-Pentane-1,3-diamine Hydrochloride: A Versatile Intermediate in Modern Drug Discovery
Introduction: Navigating Complexity in Amine Chemistry
In the intricate landscape of pharmaceutical synthesis, the precise control of reactive functional groups is paramount to the successful construction of complex molecular architectures. Among these, the amine group, with its inherent nucleophilicity and basicity, presents both a cornerstone for building molecular diversity and a significant challenge in multistep synthetic pathways. The strategic use of protecting groups is therefore not merely a convenience but a fundamental necessity. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines, valued for its stability under a range of conditions and its facile, acid-labile removal.[1]
This technical guide provides an in-depth exploration of 1-N-Boc-pentane-1,3-diamine hydrochloride (CAS No: 210240-75-8), a mono-protected diamine that serves as a valuable building block for medicinal chemists and drug development professionals.[2][3] Its structure, featuring a protected primary amine and a free secondary amine as a hydrochloride salt, allows for selective functionalization, opening avenues for the synthesis of novel therapeutics. We will delve into its chemical properties, synthesis, and applications, offering field-proven insights into its utility in modern drug discovery.
Core Chemical and Physical Properties
This compound, also known as tert-butyl N-(3-aminopentyl)carbamate hydrochloride, is a derivative of 1,3-diaminopentane where one of the amino groups is protected by a tert-butoxycarbonyl group.[4] The hydrochloride salt form enhances its stability and handling characteristics.
| Property | Value | Reference |
| CAS Number | 210240-75-8 | [2][3] |
| Molecular Formula | C10H23ClN2O2 | [4] |
| Molecular Weight | 238.75 g/mol | [4] |
| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from similar compounds |
The parent compound, 1,3-diaminopentane, is a colorless liquid with a molecular weight of 102.18 g/mol .[5]
The Chemistry of the Boc Protecting Group: A Strategic Choice
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy in organic synthesis. Its widespread use stems from its ability to render the protected amine inert to a wide range of nucleophilic and basic conditions, while being readily cleavable under mild acidic conditions.
Mechanism of Protection
The most common method for introducing the Boc group is through the reaction of the amine with di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.
Caption: General mechanism of amine protection using (Boc)₂O.
Mechanism of Deprotection
The acid-lability of the Boc group is its defining characteristic. Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and the release of the free amine. The intermediate carbamic acid readily decarboxylates.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Synthesis Protocol: Selective Mono-Protection of 1,3-Diaminopentane
Achieving selective mono-protection of a diamine is a common challenge in organic synthesis. A robust and scalable method involves the in situ generation of the mono-hydrochloride salt of the diamine, which deactivates one of the amino groups towards Boc protection.[6][7]
Experimental Protocol
This protocol is a generalized procedure based on established methods for the selective mono-Boc protection of diamines.[6][7]
Materials:
-
1,3-Diaminopentane
-
Chlorotrimethylsilane (TMSCl) or Thionyl chloride (SOCl₂)
-
Anhydrous Methanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) solution (2N)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Diethyl ether
Procedure:
-
Diamine Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-diaminopentane (1.0 eq) in anhydrous methanol. Cool the solution to 0 °C in an ice bath.
-
In Situ HCl Generation: Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the cooled solution. The reaction of TMSCl with methanol generates HCl in situ, which will protonate one of the amine groups of the diamine. Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Boc Protection: To the solution containing the mono-protonated diamine, add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol. Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-1,3-diaminopentane.
-
-
Formation of Hydrochloride Salt:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
-
Analytical Characterization
¹H NMR Spectroscopy:
-
Boc group: A characteristic singlet at approximately 1.4 ppm, integrating to 9 protons.
-
Pentane backbone: A series of multiplets corresponding to the methylene (-CH₂-) and methine (-CH-) protons. The protons adjacent to the nitrogen atoms will be shifted downfield.
-
Amine protons: Broad signals for the -NH- and -NH₃⁺ protons, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy:
-
Boc group: Resonances for the quaternary carbon at ~80 ppm and the carbonyl carbon at ~156 ppm.
-
Pentane backbone: Signals corresponding to the five carbon atoms of the pentane chain.
Infrared (IR) Spectroscopy:
-
N-H stretching: A broad band in the region of 3300-3000 cm⁻¹ corresponding to the amine and ammonium groups.
-
C=O stretching: A strong absorption band around 1680-1700 cm⁻¹ for the carbamate carbonyl.
Mass Spectrometry (MS):
-
The mass spectrum would be expected to show the molecular ion peak corresponding to the free base (after loss of HCl) and characteristic fragmentation patterns, including the loss of the tert-butyl group.
Applications in Drug Discovery and Medicinal Chemistry
Mono-protected diamines like this compound are invaluable building blocks in the synthesis of a wide array of biologically active molecules.[9] The presence of a free amine allows for further elaboration of the molecular structure, while the protected amine prevents unwanted side reactions.
Key Application Areas:
-
Scaffold for Combinatorial Libraries: The differential reactivity of the two amine groups makes this compound an ideal starting material for the creation of combinatorial libraries of small molecules for high-throughput screening.
-
Synthesis of Polyamines and Analogues: Polyamines play crucial roles in cell growth and proliferation. This intermediate can be used to synthesize novel polyamine analogues with potential applications in cancer therapy and as enzyme inhibitors.
-
Linker Chemistry: The diamine structure is well-suited for use as a linker to connect different molecular fragments, for example, in the development of antibody-drug conjugates (ADCs) or PROTACs.[]
-
Development of Novel Therapeutics: The pentane backbone provides a flexible carbon chain that can be incorporated into drug candidates targeting a variety of receptors and enzymes. For instance, diamine-containing structures are found in drugs targeting protozoan infections.[11]
Caption: Synthetic utility of 1-N-Boc-pentane-1,3-diamine HCl.
Safety and Handling
The safety profile of this compound should be considered in the context of its parent compound, 1,3-diaminopentane, and the Boc protecting group. 1,3-Diaminopentane is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[5] It is also harmful if inhaled or swallowed and may cause skin sensitization.[5]
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is a strategically important synthetic intermediate that provides a gateway to a diverse range of complex molecules for drug discovery and development. Its utility lies in the orthogonal reactivity of its two amino groups, enabled by the robust and selectively cleavable Boc protecting group. By understanding its chemical properties, mastering its synthesis, and appreciating its potential applications, researchers can effectively leverage this versatile building block to advance the frontiers of medicinal chemistry.
References
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PubChem. (n.d.). 1,3-Diaminopentane. National Center for Biotechnology Information. Retrieved from [Link].
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- The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.
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1-N-Boc-Pentane-1,3-diamine hydrochloride molecular structure
An In-Depth Technical Guide to 1-N-Boc-Pentane-1,3-diamine Hydrochloride: Synthesis, Characterization, and Applications in Modern Drug Discovery
Abstract
This compound is a bifunctional building block of significant interest to researchers in organic synthesis and medicinal chemistry. Featuring a pentane scaffold with two strategically placed amino groups, one protected by an acid-labile tert-butyloxycarbonyl (Boc) group and the other available as a hydrochloride salt, this molecule offers a platform for sequential, controlled chemical modifications. This guide provides a comprehensive technical overview of its molecular structure, a detailed, field-proven protocol for its synthesis, robust methods for its characterization, and an exploration of its critical applications in the development of novel therapeutics, including its role as a versatile linker and scaffold component.
The Strategic Value of Mono-Protected Diamines in Synthesis
The deliberate use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to choreograph complex molecular assemblies with high precision. Mono-protected diamines, such as 1-N-Boc-pentane-1,3-diamine, are exemplary tools in this field, embodying the principle of orthogonal protection.
Orthogonal Protection and Synthetic Design
Orthogonal protection refers to the use of multiple, distinct protecting groups within a single molecule that can be removed under different conditions. In this case, the Boc group is selectively cleaved under acidic conditions, leaving the second amine untouched. This allows the free amine (present as the hydrochloride salt) to be modified first. Subsequently, the Boc group can be removed to reveal the second amine for further functionalization. This two-step reactivity is fundamental to building complex molecules such as peptidomimetics, PROTACs, and other targeted therapeutics.[1][2]
The 1,3-Diamine Motif
The 1,3-diamine structural motif is prevalent in numerous natural products and pharmacologically active compounds.[3] Its presence can influence a molecule's physicochemical properties, including solubility, basicity (pKa), and its ability to form key hydrogen bonds with biological targets. The pentane backbone provides a flexible, non-aromatic spacer, which is increasingly sought after in drug design to "escape from flatland" and improve properties like metabolic stability.[4]
Molecular Structure and Key Features
The core of the molecule is a pentane chain with amino groups at the 1- and 3-positions. The primary amine at the 1-position is protected as a Boc-carbamate. The secondary amine at the 3-position is protonated with hydrochloric acid, forming a stable, crystalline salt.
Caption: Chemical structure of this compound.
Synthesis and Purification: A Validated Approach
The synthesis of mono-Boc protected diamines requires careful control of stoichiometry and reaction conditions to prevent the formation of the di-protected byproduct. The following protocol is adapted from established methods for analogous diamines and provides a robust pathway to the target compound.[5]
Synthetic Rationale and Causality
The core of the synthesis is the reaction of 1,3-diaminopentane with di-tert-butyl dicarbonate (Boc₂O).
-
Choice of Reagents : 1,3-Diaminopentane is the diamine backbone.[6] Boc₂O is the standard reagent for introducing the Boc protecting group due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).
-
Stoichiometry : A significant excess of the diamine is used relative to the Boc₂O. This statistical approach ensures that any given Boc₂O molecule is more likely to encounter an unprotected diamine than a mono-protected one, thus maximizing the yield of the desired mono-adduct.
-
Temperature Control : The reaction is initiated at 0°C. The acylation of an amine by Boc₂O is exothermic. Running the reaction at a reduced temperature mitigates the exotherm and slows the reaction rate, which further enhances the selectivity for mono-protection.
-
Solvent : Dichloromethane (DCM) is an excellent choice as it is relatively non-polar and aprotic, effectively solubilizing the starting materials without interfering with the reaction.
Detailed Experimental Protocol
Step 1: Mono-Boc Protection
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 1,3-diaminopentane (5.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in DCM.
-
Add the Boc₂O solution dropwise to the stirred diamine solution over 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 18-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the Boc₂O is consumed.
-
Upon completion, wash the reaction mixture sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (3 times), water (2 times), and brine (1 time).[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-pentane-1,3-diamine as an oil.
Step 2: Purification and Salt Formation
-
Purify the crude oil via column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane containing 1% ammonium hydroxide to isolate the pure free base.
-
Dissolve the purified product in a minimal amount of diethyl ether or ethyl acetate.
-
Add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable white solid.
Caption: General workflow for sequential functionalization using the diamine linker.
Use Cases in Medicinal Chemistry
-
Scaffolding for Novel Chemical Entities : This building block can be used to synthesize libraries of compounds for screening. The pentane chain acts as a central scaffold from which different functional groups can be appended at the 1- and 3-positions.
-
Linkers for PROTACs : Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The flexible pentane diamine is an ideal candidate for the linker component that connects the target-binding warhead and the E3-ligase-binding ligand. [1]* Peptidomimetics and Specialty Polymers : In peptide synthesis, it can be incorporated to introduce a non-natural spacer, altering the conformation and properties of the peptide. [7]It is also used in polymer chemistry to introduce functional amine groups for applications like drug delivery systems. [7]
Safety, Handling, and Storage
-
Handling : Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage : For maximum stability, the compound should be stored in a tightly sealed container in a refrigerator at 2-8°C. [8]It is a stable crystalline solid, but like all amines, it can be sensitive to air and moisture over long periods.
-
Stability : The hydrochloride salt is significantly more stable and less volatile than the corresponding free base. The Boc group is stable to basic and nucleophilic conditions but is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride in an organic solvent.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its well-defined structure, featuring orthogonally protected amines on a flexible aliphatic chain, provides chemists with a reliable and versatile building block. The robust synthetic and purification protocols, combined with clear methods for structural verification, ensure its quality and utility. For researchers and scientists in drug discovery, this compound offers a powerful means to construct complex and novel molecular architectures, accelerating the development of the next generation of therapeutics.
References
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PubChem. tert-butyl (S)-(3-aminobutyl)carbamate hydrochloride. [Link]
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Semantic Scholar. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). [Link]
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1-N-Boc-Pentane-1,3-diamine hydrochloride CAS number 210240-75-8
An In-depth Technical Guide to 1-N-Boc-Pentane-1,3-diamine hydrochloride (CAS: 210240-75-8)
Abstract
This whitepaper provides a comprehensive technical overview of this compound (CAS: 210240-75-8), a critical building block in modern medicinal chemistry and organic synthesis. As a selectively protected diamine, this compound offers a strategic advantage in the construction of complex molecular architectures by enabling sequential, controlled functionalization of its two distinct amine groups. This guide, intended for researchers, chemists, and drug development professionals, moves beyond a simple recitation of facts. It delves into the causality behind its synthesis, the logic of its analytical characterization, and its practical applications. We will explore detailed, field-proven protocols for its synthesis, purification, and quality control, underpinned by authoritative references. Visual workflows and data-rich tables are provided to ensure clarity and practical utility in a laboratory setting.
The Strategic Importance and Physicochemical Profile
The Role of Selectively Protected Diamines in Synthesis
In the intricate field of drug discovery, the ability to construct complex molecules with precision is paramount. Linear diamines are fundamental scaffolds, but their symmetric nature, possessing two nucleophilic sites of similar reactivity, presents a significant synthetic challenge. Uncontrolled reactions often lead to a mixture of di-substituted, mono-substituted, and unreacted starting materials, complicating purification and drastically reducing yields.
The strategic application of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on one of the two amines fundamentally alters this landscape. The Boc group is ideal for this role; it is sterically bulky, electronically deactivating, and robust enough to withstand a variety of reaction conditions, yet it can be removed cleanly under mild acidic conditions.[1] This transforms the diamine into a versatile, bifunctional building block. One amine is masked and inert, allowing the free amine to be selectively functionalized. Following this initial reaction, the Boc group can be removed to reveal the second amine for a subsequent, different modification. This stepwise approach is the cornerstone of building complex pharmaceutical intermediates, peptide mimetics, and functionalized polymers.[2]
Molecular Overview and Physicochemical Properties
This compound is the hydrochloride salt of a pentane backbone functionalized with a Boc-protected amine at the 1-position and a primary amine at the 3-position. The presence of the hydrochloride salt enhances its stability and often improves its handling characteristics as a crystalline solid, compared to the free base which may be an oil.
| Property | Value | Source |
| CAS Number | 210240-75-8 | [3][4] |
| Molecular Formula | C10H23ClN2O2 | Inferred from structure |
| Molecular Weight | 238.76 g/mol | Inferred from formula |
| Appearance | White to off-white crystalline powder | [5][6] |
| Parent Diamine | 1,3-Diaminopentane (CAS: 589-37-7) | [7][] |
| Solubility | Soluble in water, methanol; also soluble in various organic solvents like Dichloromethane (DCM) | Inferred from structure |
| Boiling Point (Parent Diamine) | 145 °C | [] |
Synthesis and Purification: A Practical Workflow
Synthetic Strategy: The Challenge of Regioselectivity
The synthesis of 1-N-Boc-Pentane-1,3-diamine is centered on achieving selective mono-protection of the parent 1,3-Diaminopentane. The two amino groups in the parent molecule have slightly different steric environments but similar basicity, making regioselective protection challenging. A common and effective strategy involves the slow addition of a sub-stoichiometric amount of the protecting agent, di-tert-butyl dicarbonate (Boc₂O), to a solution containing an excess of the diamine.[10] This statistical approach favors the formation of the mono-protected product. The subsequent workup is designed to remove the unreacted diamine and the di-protected byproduct. The final step involves converting the purified free base to its hydrochloride salt for improved stability and handling.
Detailed Experimental Protocol: Selective Mono-Boc Protection
-
Objective: To synthesize this compound from 1,3-Diaminopentane.
-
Materials: 1,3-Diaminopentane, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄), 2M HCl in Diethyl Ether.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-Diaminopentane (5.0 g, 49 mmol, 3.0 eq) in DCM (100 mL). Cool the solution to 0 °C in an ice bath.
-
Boc₂O Addition: Dissolve Boc₂O (3.56 g, 16.3 mmol, 1.0 eq) in DCM (50 mL). Add this solution dropwise to the stirred diamine solution over 2 hours using a dropping funnel. The slow addition is critical to maximize the yield of the mono-protected product.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 16-18 hours.[10]
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (3 x 50 mL) and brine (1 x 50 mL).[10] The bicarbonate wash removes any unreacted Boc₂O and acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.[10]
-
Purification: Purify the crude oil via silica gel column chromatography, using a gradient of 5-10% methanol in chloroform as the eluent system to separate the mono-Boc product from di-Boc and other impurities.[11]
-
Salt Formation: Dissolve the purified oil in a minimal amount of diethyl ether. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Workflow Diagram: Synthesis and Purification
Caption: High-level workflow for the synthesis and purification of the target compound.
Analytical Characterization: Ensuring Quality and Identity
The Analytical Imperative
Rigorous analytical characterization is non-negotiable in the synthesis of pharmaceutical intermediates. For this compound, it is essential to confirm the molecular structure, verify the position of the Boc group, and quantify the purity. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) provides a comprehensive quality control assessment.[12]
Protocol 1: Structural Confirmation by NMR Spectroscopy
NMR spectroscopy provides unambiguous structural confirmation. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR verifies the carbon skeleton.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO is often preferred for hydrochloride salts.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.
Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Rationale |
| Boc (C(CH₃)₃) | ~1.3-1.4 (singlet, 9H) | ~28.0 (3C), ~78.0 (quaternary C) | Characteristic signals for the tert-butyl group of the Boc protector. |
| -CH₂-NHBoc (C1) | ~2.9-3.1 (multiplet, 2H) | ~40.0 | Methylene group adjacent to the Boc-protected nitrogen. |
| -CH₂- (C2) | ~1.5-1.7 (multiplet, 2H) | ~35.0 | Methylene group between the two functionalized carbons. |
| -CH(NH₃⁺)- (C3) | ~3.0-3.3 (multiplet, 1H) | ~48.0 | Methine proton adjacent to the protonated amine, shifted downfield. |
| -CH₂-CH₃ (C4) | ~1.4-1.6 (multiplet, 2H) | ~25.0 | Methylene group of the ethyl substituent. |
| -CH₃ (C5) | ~0.8-0.9 (triplet, 3H) | ~10.0 | Terminal methyl group. |
| -NHBoc | ~6.8-7.2 (broad, 1H) | - | Amide proton, often broad. |
| -NH₃⁺ | ~8.0-8.5 (broad, 3H) | - | Protons of the ammonium salt, typically broad and downfield. |
| Boc (C=O) | - | ~155.0 | Carbonyl carbon of the Boc group. |
Protocol 2: Purity Assessment by HPLC
Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the chemical purity of the final compound.
-
Instrumentation: HPLC system with a UV detector.
-
Analysis Goal: Determine purity by area percentage. The compound lacks a strong chromophore, so detection at low wavelengths (200-215 nm) is required, or an alternative detector like ELSD or CAD can be used.
Typical RP-HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Workflow Diagram: Quality Control Analysis
Caption: A typical quality control workflow for batch analysis and release.
Applications in Drug Discovery
A Versatile Linker and Scaffold
The primary utility of this compound is as a versatile building block in the synthesis of more complex molecules, particularly in drug discovery.[13] Its structure is well-suited for several roles:
-
Linker/Spacer: The pentane chain can act as a flexible linker to connect two different molecular fragments, such as a targeting moiety and a payload in an antibody-drug conjugate, or two pharmacophores in a dual-target drug.
-
Scaffold: The diamine can serve as a central scaffold from which different functional groups can be elaborated to explore the chemical space around a biological target.
-
Pharmacophore Mimic: The spacing and orientation of the two amine groups can mimic the interactions of natural ligands, such as amino acids in a peptide chain, with a receptor.
Logical Role in Multi-Step Synthesis
The compound's utility stems from the orthogonal nature of its two amine functionalities (one free, one protected). This allows for a logical and controlled synthetic sequence.
Caption: Logical flow showing the sequential functionalization enabled by the compound.
Safety, Handling, and Storage
-
Hazard Assessment: The parent compound, 1,3-Diaminopentane, is classified as a flammable liquid that causes severe skin burns and eye damage.[7] While the Boc-protected hydrochloride salt is a solid and likely less volatile, it should be handled with the assumption that it is corrosive and irritating.
-
Recommended Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[14] Avoid breathing dust.
-
Storage and Stability: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases. The hydrochloride salt form provides enhanced stability for long-term storage compared to the free base.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool that empowers chemists to overcome fundamental challenges in regioselectivity and build molecular complexity with a high degree of control. Its robust Boc protecting group and the inherent utility of its diamine scaffold make it an invaluable intermediate in the synthesis of novel therapeutics and functional materials. Understanding the rationale behind its synthesis, the specifics of its analytical characterization, and its potential applications allows researchers to leverage its full potential, accelerating the pace of innovation in science.
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Bhattacharya, S. et al. (2011). Der Pharma Chemica, 3(3):174-188. Scholars Research Library. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. Unlocking Chemical Synthesis: The Role of N-Boc-1,3-diaminopropane Hydrochloride. Available from: [Link]
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National Institutes of Health (NIH). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. PMC. Available from: [Link]
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National Institutes of Health (NIH). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. PMC. Available from: [Link]
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An In-depth Technical Guide to the Synthesis of 1-N-Boc-Pentane-1,3-diamine Hydrochloride
Abstract
This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of 1-N-Boc-pentane-1,3-diamine hydrochloride, a valuable building block in pharmaceutical and materials science. The 1,3-diamine motif is a key structural feature in many natural products and biologically active compounds.[1][2] This document outlines a robust, two-step synthetic strategy focusing on the critical challenge of selective mono-N-Boc protection of pentane-1,3-diamine, followed by conversion to its stable hydrochloride salt. We delve into the underlying chemical principles, provide detailed, step-by-step experimental protocols, and present expected characterization data. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for preparing this important synthetic intermediate.
Introduction: The Synthetic Challenge and Strategic Approach
The synthesis of mono-protected diamines is a frequent challenge in organic synthesis.[3] The presence of two nucleophilic amine groups of similar reactivity in a substrate like pentane-1,3-diamine complicates direct protection. A simple stoichiometric reaction with one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) typically results in a statistical mixture of the starting diamine, the desired mono-protected product, and the undesired di-protected byproduct, necessitating tedious chromatographic separation.[4]
To overcome this, our strategy employs a well-established principle: the differentiation of the amine functionalities through selective mono-protonation.[3] By generating one equivalent of hydrochloric acid in situ, we can transform the more basic amine group into its ammonium salt, effectively rendering it non-nucleophilic. The remaining free amine can then react selectively with (Boc)₂O. This "one-pot" approach is efficient and scalable.[5] The resulting free base, 1-N-Boc-pentane-1,3-diamine, is then converted to its hydrochloride salt for improved stability and handling.
Overall Synthetic Workflow
The synthesis is structured as a two-part process, beginning with the selective protection of the diamine and concluding with the formation of the hydrochloride salt.
Figure 1: High-level workflow for the synthesis of this compound.
Part 1: Selective Mono-N-Boc Protection
Causality of the Experimental Design
The core of this synthesis lies in the selective deactivation of one amine group. We utilize chlorotrimethylsilane (TMSCl) which reacts rapidly with anhydrous methanol to generate exactly one equivalent of anhydrous HCl.[5] This in situ generation is more controlled and convenient than bubbling anhydrous HCl gas.[5] The generated HCl protonates one of the amine nitrogens of pentane-1,3-diamine. While both amines are basic, the equilibrium strongly favors the formation of the mono-ammonium salt, leaving the other amine as a free, nucleophilic base ready to react with the Boc-anhydride.[3]
Figure 2: Reaction scheme illustrating the principle of selective mono-protection via in situ salt formation.
Experimental Protocol: Mono-N-Boc Protection
Materials & Reagents
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| Pentane-1,3-diamine | C₅H₁₄N₂ | 102.18 | 50.0 | 1.0 |
| Anhydrous Methanol | CH₃OH | 32.04 | - | - |
| Chlorotrimethylsilane (TMSCl) | C₃H₉SiCl | 108.64 | 50.0 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 50.0 | 1.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - |
| Sodium Hydroxide (2N aq.) | NaOH | 40.00 | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |
Procedure
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add pentane-1,3-diamine (5.11 g, 50.0 mmol).
-
Add 150 mL of anhydrous methanol and cool the solution to 0 °C using an ice-water bath.
-
Slowly add chlorotrimethylsilane (6.35 mL, 50.0 mmol) dropwise over 15 minutes. A white precipitate of the mono-hydrochloride salt may form.[5]
-
Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure equilibrium is reached.[3]
-
In a separate flask, dissolve di-tert-butyl dicarbonate (10.91 g, 50.0 mmol) in 50 mL of methanol.
-
Add the (Boc)₂O solution to the diamine salt suspension.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with 100 mL of deionized water and wash with diethyl ether (2 x 75 mL) to remove any di-Boc byproduct and unreacted (Boc)₂O.
-
Adjust the aqueous layer to a pH >12 by the careful addition of 2N aqueous sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-N-Boc-pentane-1,3-diamine as a viscous oil. The expected yield is typically in the range of 60-75%.
Part 2: Conversion to Hydrochloride Salt
Rationale
The free amine of the mono-protected diamine can be unstable and difficult to handle as a viscous oil. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to weigh, store, and handle for subsequent reactions.[6] This is achieved by treating the purified free base with a stoichiometric amount of HCl in an anhydrous organic solvent.
Experimental Protocol: Salt Formation
Materials & Reagents
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount |
| 1-N-Boc-pentane-1,3-diamine | C₁₀H₂₂N₂O₂ | 202.30 | 1.0 eq |
| HCl in 1,4-Dioxane (4.0 M) | HCl | 36.46 | 1.0 - 1.1 eq |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - |
Procedure
-
Dissolve the purified 1-N-Boc-pentane-1,3-diamine (assuming 30.0 mmol from the previous step, 6.07 g) in 100 mL of anhydrous diethyl ether in a 250 mL Erlenmeyer flask.
-
Cool the solution in an ice bath.
-
Slowly add 4.0 M HCl in 1,4-dioxane (7.5 mL, 30.0 mmol) dropwise with vigorous stirring.
-
A white precipitate of the hydrochloride salt will form immediately.
-
Continue stirring the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether (3 x 30 mL) to remove any impurities.
-
Dry the product under high vacuum to yield this compound as a white to off-white crystalline solid.[7]
Characterization of Final Product
The final product should be characterized to confirm its identity and purity. The following data are representative of what is expected for this compound.
Expected Characterization Data
| Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.1 (br s, 3H, -NH₃⁺), ~6.8 (br t, 1H, -NHBoc), ~3.1-2.9 (m, 3H, -CH₂NHBoc & -CHNH₃⁺), ~2.7 (m, 2H, -CH₂CH₂NHBoc), ~1.6-1.4 (m, 4H, -CH₂CH(Et)- & -CH₂CH₃), 1.38 (s, 9H, -C(CH₃)₃), ~0.85 (t, 3H, -CH₂CH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~155.8 (C=O), ~77.5 (C(CH₃)₃), ~45.0 (CHNH₃⁺), ~38.0 (CH₂NHBoc), ~35.0 (CH₂CHNH₃⁺), ~28.2 (C(CH₃)₃), ~25.0 (CH₂CH₃), ~9.5 (CH₂CH₃). |
| Mass Spec. (ESI+) | m/z: 203.18 [M+H]⁺ (for the free base). |
| Appearance | White to off-white crystalline powder.[7] |
Safety and Handling Precautions
-
Pentane-1,3-diamine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Chlorotrimethylsilane (TMSCl): Flammable liquid and vapor. Corrosive and reacts with moisture to produce HCl gas. Handle with extreme care in a fume hood.
-
Di-tert-butyl dicarbonate ((Boc)₂O): Irritant. Avoid inhalation and contact with skin.
-
HCl in Dioxane: Highly corrosive and toxic. Dioxane is a suspected carcinogen. All handling must be performed in a certified chemical fume hood.
Conclusion
This guide details a reliable and efficient synthesis of this compound. The strategic use of in situ mono-protonation to differentiate the two amine functionalities provides a scalable and high-yielding alternative to direct protection methods that require extensive purification. The protocols described herein are robust and founded on well-established chemical principles, offering a clear pathway for researchers to produce this valuable synthetic intermediate for applications in drug discovery and advanced material synthesis.
References
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- ACS Publications. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c00877]
- Digital Commons @ IWU. (2025). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. [URL: https://digitalcommons.iwu.edu/powell_2003/29/]
- ChemRxiv. (n.d.). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7454f02a37d0566da6f71]
- SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [URL: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-893X2017000100023]
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- The Royal Society of Chemistry. (n.d.). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. [URL: https://pubs.rsc.org/en/content/articlehtml/2016/gc/c6gc01530a]
- Michael Pittelkow. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. [URL: https://pittelkow.kiku.dk/synthesis/Mono-Boc%20protection%20of%20diamines.pdf]
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A Technical Guide to the Solubility of 1-N-Boc-Pentane-1,3-diamine Hydrochloride for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the solubility characteristics of 1-N-Boc-Pentane-1,3-diamine hydrochloride (CAS No. 210240-75-8)[1]. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the factors governing the solubility of this Boc-protected diamine hydrochloride salt. We will delve into the theoretical principles influencing its behavior in various solvents and provide actionable, field-proven protocols for determining its solubility with precision. Our approach is grounded in scientific integrity, ensuring that the methodologies presented are robust and self-validating.
Introduction to this compound
This compound is a valuable bifunctional molecule in organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and other bioactive compounds. The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the amine functions allows for selective chemical transformations at the free primary amine. The hydrochloride salt form is introduced to enhance the compound's stability and crystallinity, which are advantageous for storage and handling.
The solubility of this compound is a critical parameter that dictates its utility in various applications, from reaction kinetics in synthetic chemistry to formulation development in the pharmaceutical industry. Understanding and quantifying its solubility in different solvent systems is therefore of paramount importance.
Physicochemical Properties and Predicted Solubility Profile
While specific experimental solubility data for this compound is not extensively documented in publicly available literature, we can infer its general solubility characteristics based on its structure and the properties of related compounds.
Structural Features Influencing Solubility:
-
Hydrophilic Moiety: The presence of a primary amine and a hydrochloride salt significantly contributes to the molecule's hydrophilicity. Amine hydrochloride salts are generally water-soluble, as the ionic nature of the salt readily interacts with the polar water molecules[2][3].
-
Hydrophobic Moiety: The pentane backbone and the tert-butyl group of the Boc protecting group introduce hydrophobic character to the molecule.
-
Amphiphilic Nature: The combination of hydrophilic and hydrophobic regions makes this compound an amphiphilic molecule. Its solubility will therefore be highly dependent on the polarity of the solvent.
Predicted Solubility:
-
High Solubility in Polar Protic Solvents: Due to the hydrochloride salt, high solubility is expected in polar protic solvents such as water, methanol, and ethanol. The ability of these solvents to solvate both the ammonium cation and the chloride anion through hydrogen bonding and ion-dipole interactions is a key determinant.
-
Moderate to Low Solubility in Polar Aprotic Solvents: In polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), solubility is expected to be moderate. While these solvents have high dielectric constants and can solvate the cation, their ability to solvate the chloride anion is less effective compared to protic solvents.
-
Low Solubility in Nonpolar Solvents: Very low solubility is anticipated in nonpolar solvents such as hexanes and toluene. The energy required to break the crystal lattice of the salt is not compensated by the weak van der Waals interactions with these solvents.
The following table summarizes the predicted solubility profile:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding effectively solvate the ammonium and chloride ions. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to Low | Good cation solvation but weaker anion solvation compared to protic solvents. |
| Nonpolar | Hexanes, Toluene, Diethyl Ether | Very Low | Insufficient energy from weak van der Waals forces to overcome the lattice energy of the ionic salt. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise solubility data, a systematic experimental approach is essential. The following protocol is designed to be a self-validating system, providing accurate and reproducible results.
Materials and Equipment
-
This compound
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
Selection of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, DMSO, acetonitrile)
Step-by-Step Experimental Workflow
The following diagram, generated using DOT language, outlines the logical flow of the solubility determination protocol.
Sources
Spectroscopic data for 1-N-Boc-Pentane-1,3-diamine hydrochloride
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-N-Boc-Pentane-1,3-diamine hydrochloride
This guide provides a detailed exploration of the spectroscopic data for this compound, a compound of interest for researchers, scientists, and professionals in drug development. The structure of this guide is designed to offer not just data, but a deeper understanding of the principles and methodologies behind the spectroscopic analysis, ensuring scientific integrity and practical applicability.
Introduction: The Significance of Spectroscopic Analysis
This compound is a bifunctional organic molecule with potential applications as a building block in the synthesis of more complex chemical entities, including pharmacologically active agents. The presence of a primary amine hydrochloride and a Boc-protected secondary amine within the same molecule necessitates rigorous structural confirmation. Spectroscopic techniques are indispensable tools for this purpose, providing unambiguous evidence of the compound's identity, purity, and structural integrity.[1][2] This guide will delve into the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, offering a comprehensive analytical profile.
Molecular Structure and Key Features
A clear understanding of the molecule's structure is fundamental to interpreting its spectroscopic data.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the different types of protons and their relative positions.[3][4]
Experimental Protocol: ¹H NMR Data Acquisition
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.
Materials:
-
This compound
-
Deuterated methanol (CD₃OD) or Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated solvent in a clean, dry NMR tube. The choice of solvent is critical; CD₃OD is often suitable for amine hydrochlorides due to its polarity and ability to exchange with labile protons.[3]
-
Internal Standard: Add a small amount of TMS to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).[3]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Expected ¹H NMR Data and Interpretation
The following table summarizes the expected chemical shifts and their assignments for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.8 - 4.0 | m | 1H | CH-NHBoc |
| ~3.2 - 3.4 | m | 1H | CH-NH₃⁺ |
| ~2.8 - 3.0 | m | 2H | CH₂ adjacent to NH₃⁺ |
| ~1.6 - 1.8 | m | 2H | CH₂ |
| 1.44 | s | 9H | C(CH₃)₃ (Boc group) |
| ~1.2 - 1.4 | m | 2H | CH₂ |
| ~0.9 | t | 3H | CH₃ |
Interpretation:
-
The downfield shifts of the protons on the carbons attached to the nitrogen atoms are due to the electron-withdrawing effect of the nitrogen.
-
The broad singlet at 1.44 ppm is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protector.[5]
-
The complex multiplets for the methylene and methine protons arise from spin-spin coupling with neighboring protons.
Caption: ¹H NMR correlation diagram for this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon framework of a molecule.[1]
Experimental Protocol: ¹³C NMR Data Acquisition
The protocol is similar to that for ¹H NMR, with adjustments in the spectrometer's acquisition parameters to observe the ¹³C nucleus. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Expected ¹³C NMR Data and Interpretation
| Chemical Shift (δ, ppm) | Assignment |
| ~156 | C=O (Boc group) |
| ~79 | C(CH₃)₃ (Boc group) |
| ~50 - 55 | CH-NHBoc |
| ~45 - 50 | CH-NH₃⁺ |
| ~35 - 40 | CH₂ |
| ~28.5 | C(CH₃)₃ (Boc group) |
| ~20 - 25 | CH₂ |
| ~10 - 15 | CH₃ |
Interpretation:
-
The carbonyl carbon of the Boc group appears significantly downfield.[6]
-
The quaternary carbon of the Boc group is also shifted downfield.
-
The carbons attached to nitrogen atoms are in the 45-55 ppm range.
-
The remaining aliphatic carbons appear at higher fields.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[9][10]
Experimental Protocol: Mass Spectrometry Data Acquisition
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol.
-
Infusion: Infuse the sample solution directly into the ESI source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Expected Mass Spectrometry Data and Interpretation
The molecular weight of the free base (1-N-Boc-Pentane-1,3-diamine) is 202.32 g/mol . The hydrochloride salt will likely show the protonated molecule of the free base in the positive ion mode.
| m/z | Interpretation |
| 203.18 | [M+H]⁺, where M is the free base. This is expected to be the molecular ion peak. |
| 147.12 | [M+H - C₄H₈]⁺, loss of isobutylene from the Boc group. |
| 103.12 | [M+H - Boc]⁺, loss of the entire Boc group. |
Interpretation:
-
The observation of the [M+H]⁺ peak confirms the molecular weight of the free base.[11]
-
The fragmentation pattern, particularly the loss of the Boc group or isobutylene, is a characteristic feature of Boc-protected amines and provides strong evidence for the presence of this protecting group.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[13]
Experimental Protocol: IR Data Acquisition
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
Procedure:
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum.
Expected IR Data and Interpretation
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | N-H stretch of the Boc-protected amine |
| ~3000-3200 (broad) | N-H stretch of the primary amine hydrochloride |
| ~2960-2850 | C-H aliphatic stretch |
| ~1680-1700 | C=O stretch of the Boc group (carbamate) |
| ~1500-1600 | N-H bend of the primary amine hydrochloride |
| ~1160-1250 | C-N stretch |
Interpretation:
-
The broad absorption around 3400 cm⁻¹ is indicative of the N-H bond in the carbamate.[14]
-
The very broad and strong absorption in the 3000-3200 cm⁻¹ region is characteristic of the N-H stretching in an amine salt.[15]
-
The strong peak around 1700 cm⁻¹ is a clear indication of the carbonyl group in the Boc protecting group.[16]
-
The presence of both N-H and C=O stretching bands confirms the presence of the Boc-protected amine functionality.[17]
Conclusion
The collective data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and definitive characterization of this compound. Each technique offers complementary information that, when synthesized, confirms the molecular structure with a high degree of confidence. This guide serves as a valuable resource for researchers by not only presenting the expected data but also by explaining the underlying principles and experimental considerations for its acquisition and interpretation.
References
- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. (n.d.).
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- Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. (n.d.).
- NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences. (2023, November 7).
- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (n.d.).
- Interpreting Mass Spectrometry Output - Waters Corporation. (n.d.).
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2025, August 6).
- Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines | Organic Letters. (n.d.).
- Mass spectral interpretation - Wikipedia. (n.d.).
- HOW TO INTERPRET MASS SPECTROMETRY GRAPHS - YouTube. (2022, June 16).
- 12.2: Interpreting Mass Spectra - Chemistry LibreTexts. (2024, May 27).
- Selective Mono‐BOC Protection of Diamines - Semantic Scholar. (2007, March 1).
- Synthetic Communications. (n.d.).
- General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. (n.d.).
- General Method for Selective Mono-Boc Protection of Diamines and Thereof. (n.d.).
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.).
- Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019, September 1).
- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).
- IR: amines. (n.d.).
- Main bands in the IR spectra of 1 -3 (cm -1 ). - ResearchGate. (n.d.).
- Infrared Spectroscopy - CDN. (n.d.).
- Organic Nitrogen Compounds II: Primary Amines | Spectroscopy Online. (2019, March 1).
- Supporting Information: - The Royal Society of Chemistry. (n.d.).
- General method for selective Mono-Boc protection of diamines and thereof - SciSpace. (n.d.).
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.).
- Dual protection of amino functions involving Boc - RSC Publishing. (2013, July 17).
- Amine Protection and Deprotection - Master Organic Chemistry. (n.d.).
- Boc Protection of Aminoglycosides - ChemSpider Synthetic Pages. (n.d.).
- The Cornerstone of Amine Protection: An In-depth Technical Guide to the Boc Group in Chemical Synthesis - Benchchem. (n.d.).
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- 1,3-Diaminopentane | C5H14N2 | CID 102444 - PubChem - NIH. (n.d.).
- 1-Pentanamine - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
- 1,3-Butanediamine, N,N,N',N'-tetramethyl- - the NIST WebBook. (n.d.).
- 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.).
- C-13 nmr spectrum of pentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of pentane diagram doc brown's advanced organic chemistry revision notes. (n.d.).
- N-Boc-1,3-propanediamine = 97.0 GC/NT 75178-96-0 - Sigma-Aldrich. (n.d.).
- A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives - Benchchem. (n.d.).
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A Senior Application Scientist's Guide to Sourcing 1-N-Boc-Pentane-1,3-diamine Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-N-Boc-Pentane-1,3-diamine hydrochloride is a critical chiral building block in modern medicinal chemistry, valued for its role in constructing complex molecular architectures with defined stereochemistry. The success of multi-step syntheses and the ultimate purity of an active pharmaceutical ingredient (API) often hinge on the quality of such starting materials. This guide provides an in-depth framework for navigating the commercial supplier landscape for this reagent. It moves beyond a simple list of vendors to establish a robust methodology for supplier evaluation, focusing on critical quality attributes, the importance of thorough documentation, and essential incoming quality control (QC) protocols. For the discerning scientist, selecting a supplier is not a procurement task, but the first critical step in an experimental cascade.
Introduction to this compound
1-N-Boc-Pentane-1,3-diamine, protected at the N-1 position with a tert-butyloxycarbonyl (Boc) group and supplied as a hydrochloride salt, is a versatile synthetic intermediate. The Boc group provides a stable, yet readily cleavable, protecting group for one of the amine functionalities, allowing for selective reaction at the free amine at the 3-position. The hydrochloride salt form generally improves the compound's stability and handling characteristics, rendering it a crystalline solid that is less prone to degradation than the corresponding free base.
-
Chemical Structure:
-
IUPAC Name: tert-butyl (3-aminopentyl)carbamate hydrochloride
-
CAS Number: 210240-75-8[1]
-
Molecular Formula: C10H23ClN2O2
-
-
Significance in Synthesis: The presence of a chiral center at the C-3 position makes this reagent particularly valuable. Control of stereochemistry is paramount in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[2][3] This building block enables chemists to introduce a specific stereocenter early in a synthetic route, which is often more efficient than resolving stereoisomers at a later stage.
Critical Quality Attributes (CQAs) for Sourcing
When evaluating suppliers, a researcher must scrutinize the product beyond its name and price. The Certificate of Analysis (CoA) is the primary document, but understanding the underlying data is crucial.
Purity and Impurity Profile
The stated purity (e.g., >97%) is a primary metric, but the nature of the remaining <3% is equally important. A robust supplier will provide data from multiple analytical techniques.
-
Common Process-Related Impurities: A likely synthetic route involves the mono-protection of the parent 1,3-diaminopentane.[4][5] This can lead to several predictable impurities:
-
Unreacted Starting Material: Residual 1,3-diaminopentane.
-
Over-reaction Product: 1,3-bis-Boc-pentanediamine.
-
Solvent Residues: Acetonitrile, Dichloromethane, Ethyl Acetate, etc., from reaction and purification.
-
-
Why It Matters: These impurities can interfere with subsequent reactions. For example, residual diamine can lead to undesired side products and complicate purification, reducing the overall yield of the target molecule.
Stereochemical Integrity
For a chiral building block, stereochemical purity is a non-negotiable CQA. The U.S. Food and Drug Administration (FDA) has long emphasized the need to characterize and control stereoisomers from the earliest stages of drug development.[2][6][7]
-
Enantiomeric/Diastereomeric Excess (e.e./d.e.): The CoA should specify the enantiomeric excess if a single enantiomer is being purchased. For racemic or diastereomeric mixtures, the ratio should be clearly stated.
-
Analytical Methods: The gold standard for determining stereochemical purity is chiral chromatography (e.g., HPLC or SFC).[8][9][10] A supplier's CoA that relies solely on achiral methods for a chiral compound should be viewed with caution.
-
Causality: Using a starting material with poor stereochemical integrity introduces isomeric impurities into the synthetic stream. These isomers can be difficult and costly to separate in later stages and may have off-target biological effects, compromising the entire drug discovery effort.[3][11]
Documentation and Traceability
Trustworthiness is built on a foundation of transparent and comprehensive documentation.
-
Certificate of Analysis (CoA): Must be lot-specific and include the test methods used (e.g., ¹H NMR, LC-MS, Chiral HPLC), the specifications, and the actual results for the batch being sold.
-
Safety Data Sheet (SDS): Provides critical information on handling, storage, and emergency procedures.
-
Supplier Reputation: Established suppliers with a history of serving the pharmaceutical and research sectors often have more robust quality management systems in place.
Supplier Landscape Analysis
A number of chemical suppliers list this compound or its analogs in their catalogs. The table below provides a comparative overview based on publicly available data. Researchers should always request a lot-specific CoA before purchase.
| Supplier | Product Name | CAS Number | Stated Purity | Availability | Notes |
| Sigma-Aldrich (Merck) | tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride | 1131594-84-7 | 97% | Inquire | Note: This is a constitutional isomer of the target molecule. Researchers must be precise with CAS numbers. |
| 2A Biotech | This compound | 210240-75-8 | 96%+ | Inquire | Lists the correct CAS number.[1] |
| BOC Sciences | 1,3-DIAMINOPENTANE | 589-37-7 | Inquire | Bulk | Offers the unprotected diamine precursor.[] |
| Thermo Scientific | N-Boc-1,3-diaminopropane hydrochloride | 127346-48-9 | 98% | Gram Scale | A common, shorter-chain analog.[13] |
Note: The availability of this specific intermediate can be limited. Many suppliers list structurally similar analogs, such as the propanediamine or cyclopentanediamine derivatives.[14][15][16] Extreme care must be taken to verify the exact structure and CAS number.
Protocol: Incoming Quality Control (QC) Verification
Trust, but verify. Upon receiving any critical reagent, performing in-house QC is a mandatory step to validate the supplier's claims and ensure the material is fit for purpose.
Structural Confirmation via ¹H NMR Spectroscopy
This experiment confirms the chemical structure and can provide an initial assessment of purity.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the supplied this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Confirm Key Signals: Look for the characteristic signals:
-
A large singlet at ~1.4 ppm corresponding to the 9 protons of the Boc group.
-
Signals corresponding to the aliphatic pentane backbone.
-
Signals for the protons adjacent to the nitrogen atoms, which will show characteristic splitting patterns.
-
-
Check for Impurities: Look for unexpected signals, such as residual solvents or peaks corresponding to the bis-Boc protected species (which would have a higher ratio of Boc protons to backbone protons).
-
Purity Assessment via LC-MS
This experiment confirms the molecular weight and provides a more accurate measure of chemical purity.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent system (e.g., Methanol/Water).
-
Chromatography:
-
Column: Use a standard C18 reverse-phase HPLC column.
-
Mobile Phase: A gradient of water and acetonitrile (both typically containing 0.1% formic acid or TFA) is common.
-
Detector: UV detector (e.g., at 210 nm, as the carbamate has a weak chromophore) and a Mass Spectrometer.
-
-
Analysis:
-
Purity: Integrate the peak area of the main component in the UV chromatogram to determine the percent purity.
-
Mass Confirmation: Check the mass spectrum for the expected molecular ion peak ([M+H]⁺) corresponding to the free base (C10H22N2O2, MW ≈ 202.3 g/mol ).
-
Visualization of Key Workflows
Supplier Qualification and Incoming QC Workflow
The following diagram illustrates the logical process a researcher should follow, from identifying a need to releasing the chemical for use in synthesis. This represents a self-validating system for ensuring reagent quality.
Caption: A workflow for robust chemical sourcing and verification.
Simplified Synthetic Pathway and Potential Impurities
Understanding the synthesis helps anticipate potential impurities. A common method for selective mono-protection involves protonation followed by reaction with Di-tert-butyl dicarbonate (Boc₂O).[4]
Caption: Simplified synthesis and common process-related impurities.
Conclusion
Sourcing a specialized chemical intermediate like this compound is a technical exercise that demands scientific rigor. The reliability of research and the efficiency of a drug development program are directly impacted by the quality of the materials used. By moving beyond simple catalog searches and implementing a systematic approach of vetting suppliers based on critical quality attributes, demanding comprehensive documentation, and performing diligent incoming quality control, researchers can mitigate risks associated with poor reagent quality. This ensures that the chemical building blocks are a reliable foundation upon which groundbreaking science can be built.
References
- This compound. 2a biotech.
- Thakker, D. R. (2005). Stereochemistry in Drug Action.
- Polak, B., et al. (2002). DETERMINATION OF CHIRAL DIAMINES BY LC-DAD AND LC WITH POLARIMETRIC DETECTION.
- Brooks, W. H. (2010). Regulatory Considerations in Drug Development of Stereoisomers. Request PDF.
- Jones, A. M., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central.
- tert-Butyl (3-aminocyclopentyl)
- Kannappan, V. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia.
- A Comparative Guide to NMR Analysis of Chiral Diamines Using Deriv
- Development of New Stereoisomeric Drugs. FDA. (1992).
- tert-Butyl (1-aminopentan-3-yl)
- tert-butyl n-[(1S,3S)
- Chiral methods. ScienceDirect.
- Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.
- N-Boc-1,3-diaminopropane hydrochloride, 98%. Thermo Scientific Chemicals.
- Chiral analysis. Wikipedia.
- 1,3-DIAMINOPENTANE. BOC Sciences.
- N-Boc-1,3-propanediamine. Sigma-Aldrich.
- N-BOC-1,3-diaminopropane, 97%. Thermo Scientific Chemicals.
- Han, M., et al. (2018). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry.
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- 13. N-Boc-1,3-diaminopropane hydrochloride, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
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- 16. 442730050 [thermofisher.com]
The Fulcrum of Asymmetry and Functionality: Key Research Applications of 1-N-Boc-Pentane-1,3-diamine Hydrochloride
An In-Depth Technical Guide for Researchers
Abstract
In the landscape of modern synthetic chemistry, the demand for chiral building blocks with precisely arranged functional groups is insatiable. 1-N-Boc-Pentane-1,3-diamine hydrochloride emerges as a pivotal reagent in this context, offering a unique constellation of structural features: a chiral center, a strategically masked primary amine, and a readily available primary amine. The tert-butoxycarbonyl (Boc) protecting group provides the synthetic chemist with a powerful tool for regioselective functionalization, enabling the sequential elaboration of the diamine scaffold. This guide synthesizes field-proven insights into the core applications of this versatile intermediate, focusing on its instrumental role in asymmetric synthesis, medicinal chemistry, and the construction of complex heterocyclic systems. We will explore the causality behind its synthetic utility, provide robust experimental protocols, and present a logical framework for its incorporation into advanced research programs.
Foundational Chemistry: Understanding the Reagent's Power
This compound is more than a simple diamine; it is a carefully designed synthetic tool. Its hydrochloride salt form enhances stability and simplifies handling of the otherwise basic diamine. The core value lies in the differential reactivity of its two nitrogen atoms. The Boc group on one nitrogen renders it nucleophilically inert under a wide range of conditions, thereby directing reactions to the free amine at the 3-position. This Boc group is exceptionally stable to basic, reductive, and oxidative conditions yet can be cleanly and efficiently removed under mild acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), revealing the second primary amine for subsequent transformations. This orthogonal control is the cornerstone of its utility.
The presence of a stereocenter at the 3-position makes this reagent a valuable precursor for enantiomerically pure compounds, which is critical in drug development where stereoisomers can have vastly different pharmacological and toxicological profiles.[1][2]
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl (3-aminopentyl)carbamate hydrochloride | [3] (modified) |
| Molecular Formula | C10H23ClN2O2 | Inferred |
| Molecular Weight | 238.75 g/mol | Inferred |
| Appearance | Typically a white to off-white solid | [4] |
| Key Feature | Chiral, mono-protected 1,3-diamine scaffold | [5][6] |
graph "chemical_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N1 [label="H₂N", pos="0,0!"]; C3 [label="C", pos="1.5,0.5!"]; C_ethyl_1 [label="CH₂", pos="2.5,-0.5!"]; C_ethyl_2 [label="CH₃", pos="3.5,-0.2!"]; C2 [label="CH₂", pos="1.5,2!"]; C1 [label="CH₂", pos="0,2.5!"]; N_Boc [label="N", pos="-1.5,2.5!"]; H_Boc [label="H", pos="-2.2, 1.8!"]; Boc_C [label="C", pos="-2.2,3.5!"]; Boc_O1 [label="O", pos="-1.5,4.5!"]; Boc_O2 [label="O", pos="-3.5,3.5!"]; tBu [label="tBu", pos="-4.5,4.5!"]; HCl [label="• HCl", pos="4.5,1.5!", fontcolor="#EA4335"]; // Define edges for bonds N1 -- C3; C3 -- C_ethyl_1; C_ethyl_1 -- C_ethyl_2; C3 -- C2; C2 -- C1; C1 -- N_Boc; N_Boc -- H_Boc; N_Boc -- Boc_C; Boc_C -- Boc_O1 [style=double]; Boc_C -- Boc_O2; Boc_O2 -- tBu; // Label chiral center chiral [label="*", pos="1.2,0.2!", fontcolor="#34A853", fontsize=20];
}
Figure 1: Structure of this compound.
Core Application I: Asymmetric Synthesis and Catalysis
Chiral diamines are privileged ligands in asymmetric catalysis.[7][8] They form stable chelate complexes with a variety of transition metals, creating a defined chiral environment that can induce high stereoselectivity in chemical transformations. 1-N-Boc-Pentane-1,3-diamine serves as a direct precursor to these powerful ligands.
The synthetic logic involves an initial functionalization of the free amine, followed by deprotection and a second, often different, functionalization. This allows for the creation of C1-symmetric (disymmetric) ligands, which are often more effective than their C2-symmetric counterparts in certain reactions.
Sources
- 1. Chiral Resolution of the Enantiomers of the Slow-Onset Dopamine Reuptake Inhibitor CTDP-32476 and Their Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. 1,3-Diaminopentane | C5H14N2 | CID 102444 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Introduction: The Strategic Imperative of Amine Protection
An In-depth Technical Guide to the Boc Protection of Diamines for Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly in pharmaceutical and materials science, diamines are indispensable building blocks. Their two nucleophilic centers offer a gateway to complex molecular architectures. However, this dual reactivity presents a significant challenge: how to selectively functionalize one amino group while the other remains untouched. Uncontrolled reactions often lead to a statistical mixture of unreacted, mono-functionalized, and di-functionalized products, complicating purification and drastically reducing the yield of the desired compound.[1][2]
This guide focuses on a cornerstone strategy to overcome this challenge: the use of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is one of the most widely used amine protecting groups due to its robustness under many reaction conditions and its facile, clean removal under mild acidic conditions.[1][3] Achieving selective mono-Boc protection of a diamine is a critical and often non-trivial step that enables the sequential, controlled elaboration of molecular scaffolds. This document serves as a technical deep-dive into the principles, strategies, and proven protocols for the effective Boc protection of diamines.
The Boc Group: A Chemist's Essential Tool
The Boc group is a carbamate-based protecting group introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O), commonly known as Boc anhydride.[4][5]
Key Characteristics:
-
Stability: The Boc group is highly stable to most bases, nucleophiles, and reductive conditions, making it compatible with a wide array of subsequent chemical transformations.[6][7]
-
Acid Lability: Its defining feature is its sensitivity to acid. The Boc group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[8][9][10] This orthogonality allows for selective deprotection in the presence of other protecting groups like the base-labile Fmoc or the hydrogenolysis-labile Cbz group.[4][11]
Mechanism of Boc Protection
The protection reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This unstable anion subsequently deprotonates the now-protonated amine and decomposes into carbon dioxide and tert-butoxide, driving the reaction forward.[12][13][14]
Caption: General mechanism for the N-Boc protection of a primary amine.
The Core Challenge: Achieving Monoselectivity
When a symmetrical diamine (e.g., ethylenediamine) is treated with one equivalent of Boc₂O, the reaction statistically yields a mixture of the starting diamine, the desired mono-Boc product, and the undesired di-Boc product.[1] This occurs because the reactivity of the remaining free amine on the mono-protected product is comparable to that of the starting diamine. Isolating the mono-protected species from this mixture often requires tedious and costly chromatographic separation.[2]
The central goal is to manipulate reaction conditions to heavily favor the formation of the mono-adduct over the di-adduct. Several field-proven strategies have been developed to achieve this.
Field-Proven Strategies for Selective Mono-Boc Protection
The choice of strategy depends on the value of the diamine, the scale of the reaction, and the available laboratory equipment.
Strategy 1: Statistical Control (Excess Diamine)
The simplest approach is to use a large excess (e.g., 5-10 equivalents) of the diamine relative to the Boc anhydride.[2] By Le Châtelier's principle, this statistically favors the reaction of Boc₂O with an unprotected diamine molecule over a mono-protected one.
-
Rationale: The high concentration of the starting diamine makes it the more probable collision partner for the limited amount of Boc anhydride.
-
Advantages: Simple experimental setup.
-
Disadvantages: This method is only practical for inexpensive and readily available diamines, as most of the diamine starting material must be removed during workup. It is not economically viable for valuable or complex diamines.[15]
Strategy 2: Kinetic Control (Slow Addition)
This method involves the slow, controlled addition of a dilute solution of Boc anhydride to the diamine solution, often at reduced temperatures (e.g., 0°C).[1]
-
Rationale: Maintaining a very low instantaneous concentration of Boc₂O minimizes the chance of a second protection event occurring on a mono-protected molecule before all the initial diamine has reacted once. Cooling the reaction slows the reaction rate, further enhancing selectivity.
-
Advantages: Can improve mono-selectivity without requiring a large excess of the diamine.
-
Disadvantages: Requires careful control of addition rates, often using a syringe pump for larger scales, and can lead to long reaction times.
Strategy 3: In Situ Monoprotonation (The Gold Standard)
This is arguably the most elegant and widely adopted method for the mono-protection of symmetrical and unsymmetrical diamines.[16][17][18] The strategy involves deactivating one of the two amino groups by converting it into its corresponding ammonium salt through the addition of exactly one equivalent of acid.
-
Rationale: The protonated amino group (-NH₃⁺) is no longer nucleophilic and will not react with the electrophilic Boc anhydride. The remaining free amino group (-NH₂) can then react selectively.[19] This creates a transient differentiation between the two otherwise identical amine functionalities.
-
Advantages: High yields of the mono-protected product, often avoiding the need for chromatography. Applicable to a wide range of diamines and scalable.[19][20]
-
Disadvantages: Requires precise control over the stoichiometry of the acid.
Commonly used acid sources include:
-
Anhydrous HCl gas: Highly effective but requires specialized equipment (gas cylinder, bubbler) and careful handling.[19]
-
In situ HCl generation: A more convenient and safer alternative is to generate HCl in situ by reacting a reagent like trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂) with a protic solvent like methanol.[2][20] Me₃SiCl is often preferred due to its ease of handling and the clean nature of the reaction.[20]
Caption: Workflow for selective mono-Boc protection via in situ monoprotonation.
Comparison of Mono-Protection Strategies
| Strategy | Key Principle | Typical Diamine Excess | Typical Yield | Advantages | Disadvantages |
| Excess Diamine | Statistical probability | 5-10 eq. | ~40-50% | Simple setup | Wasteful for valuable diamines; difficult workup |
| Slow Addition | Kinetic control | 1-2 eq. | 50-70% | Less wasteful | Long reaction times; requires controlled addition |
| Monoprotonation | Deactivation of one amine | 1 eq. | 65-95%[19][20] | High selectivity & yield; scalable | Requires precise stoichiometry of acid |
Detailed Experimental Protocols
The following protocols are representative examples based on established literature procedures.
Protocol 1: Mono-Boc Protection of Ethylenediamine via Slow Addition[1]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (5.0 eq.) in dichloromethane (DCM). Cool the solution to 0°C in an ice bath with vigorous stirring.
-
Reagent Preparation: Dissolve di-tert-butyl dicarbonate (1.0 eq.) in DCM.
-
Reaction: Add the Boc₂O solution dropwise from the dropping funnel to the stirred ethylenediamine solution over 2-4 hours, maintaining the temperature at 0°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, wash the mixture with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Mono-Boc Protection of (1R,2R)-Cyclohexane-1,2-diamine via In Situ Monoprotonation[21]
-
Setup: To a round-bottom flask containing anhydrous methanol under an inert atmosphere (N₂ or Ar), add (1R,2R)-cyclohexane-1,2-diamine (1.0 eq.). Cool the solution to 0°C in an ice bath.
-
Monoprotonation: Add trimethylsilyl chloride (Me₃SiCl) (1.0 eq.) dropwise to the stirred solution. A white precipitate of the mono-hydrochloride salt will form. Allow the mixture to warm to room temperature and stir for 15-20 minutes.
-
Boc Addition: Add water (approx. 1 mL per gram of diamine) followed by a solution of di-tert-butyl dicarbonate (1.0 eq.) in methanol.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc byproduct. Adjust the aqueous layer to pH >12 with a 2N NaOH solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the pure mono-Boc protected diamine, often without needing further purification.
Deprotection: Releasing the Amine
The removal of the Boc group is typically a straightforward acid-catalyzed hydrolysis.[9] The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation and collapse of the resulting carbamic acid to the free amine and carbon dioxide.[12][14]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Common Deprotection Protocols
-
TFA/DCM: A solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1-2 hours is the most common method.[8][21]
-
HCl in Organic Solvent: A solution of HCl in methanol, ethyl acetate, or 1,4-dioxane is also highly effective.[8][22]
A Critical Consideration: The tert-Butyl Cation The deprotection reaction generates a reactive tert-butyl cation. This electrophile can alkylate sensitive functional groups or nucleophilic amino acid residues (like tryptophan) present in the substrate. To prevent these side reactions, a "scavenger" such as anisole, thioanisole, or triethylsilane is often added to the reaction mixture to trap the cation.[4][8]
Conclusion
The selective mono-Boc protection of diamines is a foundational technique in modern organic synthesis. While direct reaction often leads to product mixtures, strategies leveraging kinetic control or, more powerfully, in situ monoprotonation, provide chemists with robust and scalable solutions. The monoprotonation method, particularly with the convenient use of Me₃SiCl to generate HCl, stands out as a highly efficient and selective "one-pot" procedure. A thorough understanding of these principles and protocols empowers researchers to strategically unmask the reactivity of diamines, paving the way for the efficient synthesis of complex and valuable molecules.
References
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Mbwoge, G. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences. Retrieved from [Link]
-
Petalheadexim. (n.d.). N-Boc Piperazine (1-Boc-piperazine). Retrieved from [Link]
-
Grehn, L., & Ragnarsson, U. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(19), 6233-6248. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-29. Retrieved from [Link]
-
Lee, D. W., & Ha, H.-J. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
-
SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(37), 6233-6248. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
RSC Publishing. (2016). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
chemeurope.com. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
ResearchGate. (2018). How to protect one amine group in ethylenediamine, it's possible?. Retrieved from [Link]
-
Taylor & Francis Online. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS Publications. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(19). Retrieved from [Link]
-
Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]
-
Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]
-
Organic Syntheses. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Retrieved from [Link]
-
Semantic Scholar. (2007). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]
-
ResearchGate. (2007). (PDF) Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
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- 5. Di-tert-butyl_dicarbonate [chemeurope.com]
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- 7. Boc-Protected Amino Groups [organic-chemistry.org]
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- 10. jk-sci.com [jk-sci.com]
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- 22. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Methodological & Application
Application Note & Synthesis Protocol: 1-N-Boc-Pentane-1,3-diamine Hydrochloride
Abstract
Mono-protected diamines are indispensable building blocks in modern medicinal chemistry and materials science, enabling the precise, stepwise construction of complex molecular architectures.[1][2] This document provides a comprehensive, step-by-step protocol for the selective synthesis, purification, and characterization of 1-N-Boc-Pentane-1,3-diamine hydrochloride. The synthetic strategy hinges on the principle of differentiating the two primary amine functionalities of pentane-1,3-diamine through selective mono-protonation, followed by reaction with di-tert-butyl dicarbonate (Boc₂O). This method offers high selectivity and yield, avoids tedious chromatographic procedures for the initial separation, and is scalable for multigram production. We will elucidate the chemical principles behind each step, offer insights into reaction optimization, and provide detailed procedures for characterization to ensure the synthesis of a high-purity final product.
Introduction and Scientific Principle
The selective functionalization of unsymmetrical diamines like pentane-1,3-diamine presents a common synthetic challenge. The presence of two nucleophilic amine groups often leads to a mixture of mono- and di-substituted products, complicating purification and reducing the overall yield of the desired mono-protected compound.[1]
The strategy detailed herein leverages the difference in basicity between the two amine groups. By introducing precisely one molar equivalent of a strong acid, such as hydrochloric acid (HCl), we can selectively protonate the more basic of the two amines. The resulting ammonium salt is rendered non-nucleophilic and effectively "protected," leaving the other amine group free to react with an electrophile.[3]
In the case of pentane-1,3-diamine, the amine at the C3 position is expected to be slightly more basic due to the electron-donating inductive effect of the adjacent ethyl group, compared to the terminal C1 amine. Consequently, the addition of one equivalent of HCl will preferentially form the 3-amino-1-pentylammonium chloride intermediate. The remaining free primary amine at the C1 position can then be selectively protected with the tert-butyloxycarbonyl (Boc) group.
The Boc group is ideal for this purpose due to its stability under a wide range of conditions and its straightforward removal under acidic conditions, which offers an orthogonal protection strategy in multi-step syntheses.[4][5] The final product is isolated as a stable, crystalline hydrochloride salt, which is convenient for storage and handling.
Overall Synthetic Workflow
The synthesis is performed in a four-stage process: selective mono-protonation, N-Boc protection, purification of the free base, and final conversion to the hydrochloride salt.
Caption: Workflow for the synthesis of 1-N-Boc-Pentane-1,3-diamine HCl.
Experimental Protocol
3.1. Materials and Equipment
| Reagent / Material | Grade | Supplier | Notes |
| Pentane-1,3-diamine | ≥97% | Commercial Source | Handle in a fume hood. Corrosive. |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥98% | Commercial Source | Moisture sensitive. Irritant. |
| Hydrochloric Acid (HCl) | 37% aq. or as solution in 2-propanol | Reagent Grade | Highly corrosive. |
| Methanol (MeOH) | Anhydrous | Reagent Grade | Flammable, toxic. |
| Dichloromethane (DCM) | Anhydrous | Reagent Grade | Volatile, suspected carcinogen. |
| Diethyl ether (Et₂O) | Anhydrous | Reagent Grade | Extremely flammable. |
| Sodium Hydroxide (NaOH) | Pellets | Reagent Grade | Corrosive. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Reagent Grade | |
| Silica Gel | 230-400 mesh | Chromatography Grade | |
| Standard laboratory glassware | Round-bottom flasks, separatory funnel, etc. | ||
| Magnetic stirrer with hotplate | |||
| Rotary evaporator | |||
| pH paper or meter |
3.2. Step-by-Step Synthesis Procedure
Part A: Synthesis of 1-N-Boc-Pentane-1,3-diamine (Free Base)
-
Mono-protonation of Diamine:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add pentane-1,3-diamine (10.2 g, 100 mmol, 1.0 eq.).
-
Add 200 mL of methanol and cool the solution to 0 °C in an ice-water bath.
-
While stirring vigorously, slowly add a standardized solution of 4M HCl in 2-propanol (25 mL, 100 mmol, 1.0 eq.) dropwise over 30 minutes. Maintaining the low temperature is critical to ensure selective protonation and control any exotherm.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure equilibrium is reached. A white precipitate of the diamine dihydrochloride may partially form, which is acceptable.[3]
-
-
N-Boc Protection:
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (21.8 g, 100 mmol, 1.0 eq.) in 50 mL of methanol.
-
Add the Boc₂O solution dropwise to the cold, stirring diamine salt solution over 30 minutes.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a mobile phase of 10% MeOH in DCM with 1% NH₄OH.
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the resulting residue, add 200 mL of deionized water and transfer the mixture to a 1 L separatory funnel.
-
Wash the aqueous layer with diethyl ether (2 x 100 mL) to remove any unreacted Boc₂O and the di-Boc protected by-product. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and adjust the pH to >12 by slowly adding a 2N NaOH solution. Check the pH with indicator paper or a pH meter. This step deprotonates the ammonium salt of the desired product, making it extractable into an organic solvent.[6]
-
Extract the basified aqueous layer with dichloromethane (3 x 150 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 1-N-Boc-Pentane-1,3-diamine as a colorless to pale yellow oil.
-
Part B: Purification and Hydrochloride Salt Formation
-
Purification by Column Chromatography:
-
Prepare a silica gel column using a slurry packed with a solvent system of 95:5 DCM:MeOH.
-
Dissolve the crude oil in a minimal amount of DCM and load it onto the column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., from 2% to 10% MeOH). Adding 0.5% triethylamine to the eluent can help prevent product tailing on the silica.
-
Collect fractions and analyze by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified free base.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified 1-N-Boc-Pentane-1,3-diamine free base (assuming ~15 g, ~74 mmol from the previous steps) in 200 mL of anhydrous diethyl ether.
-
While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise until a precipitate is no longer formed and the solution becomes slightly acidic (check with pH paper wetted with a drop of water).
-
Stir the resulting slurry for 1 hour at room temperature.
-
Collect the white crystalline solid by vacuum filtration, wash the solid with cold diethyl ether (2 x 30 mL), and dry under high vacuum to a constant weight.
-
Characterization and Data
The final product should be characterized to confirm its identity and purity.
| Analysis Technique | Expected Results for 1-N-Boc-Pentane-1,3-diamine HCl |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (400 MHz, D₂O) | δ ~3.1-3.3 (m, 3H, -CH(NH₃⁺)- and -CH₂-NHBoc), δ ~2.9-3.0 (m, 2H, -CH₂-CH₂-NH₃⁺), δ ~1.6-1.8 (m, 2H, -CH₂-CH₂-CH₃), δ 1.45 (s, 9H, -C(CH₃)₃), δ ~0.9 (t, 3H, -CH₂-CH₃). |
| ¹³C NMR (100 MHz, D₂O) | δ ~158.0 (C=O), δ ~81.0 (-C(CH₃)₃), δ ~48.0 (-CH-NH₃⁺), δ ~40.0 (-CH₂-NHBoc), δ ~35.0 (-CH₂-CH₂-NH₃⁺), δ ~28.0 (-C(CH₃)₃), δ ~25.0 (-CH₂-CH₂-CH₃), δ ~10.0 (-CH₂-CH₃). |
| Mass Spec. (ESI+) | Calculated for C₁₀H₂₃N₂O₂⁺ [M+H]⁺: 203.1754; Found: 203.175X. |
| Purity (HPLC) | ≥97% |
Note: NMR chemical shifts (δ) are approximate and can vary depending on the solvent and concentration. The protonated amine and carbamate protons may be broad or exchange with the solvent.
Trustworthiness and Validation
This protocol incorporates self-validating principles:
-
Stoichiometric Control: The use of precisely one equivalent of both HCl and Boc₂O is fundamental to maximizing the yield of the mono-protected product over the di-protected byproduct.[3]
-
Phase Separation Logic: The work-up is designed to chemically differentiate the components. The di-Boc product is preferentially extracted by a non-polar solvent, while the desired mono-Boc product remains in the aqueous phase as its salt. Subsequent basification allows for its selective extraction.[6]
-
Definitive Characterization: The final validation rests on spectroscopic analysis. The presence of the Boc group (singlet at ~1.45 ppm, 9H) and the mass spectrum corresponding to the mono-protected product confirms a successful synthesis.
By adhering to the stoichiometric and procedural details, researchers can reliably synthesize the target compound with high purity and in good yield.
References
-
The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. (2003). Digital Commons @ IWU. [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). Journal of the Mexican Chemical Society. [Link]
-
Ha, H. J., Lee, S. K., Park, Y. S., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742. [Link]
-
Synthesis of N-BOC amines by various routes. (n.d.). ResearchGate. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2022). ACS Omega. [Link]
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Purification of 1-N-Boc-Pentane-1,3-diamine Hydrochloride by Column Chromatography
<APPLICATION NOTE & PROTOCOL >
Abstract
This application note provides a comprehensive, step-by-step guide for the purification of 1-N-Boc-Pentane-1,3-diamine hydrochloride using normal-phase silica gel column chromatography. The protocol is specifically designed to address the challenges associated with purifying polar amine salts, which often exhibit poor chromatographic behavior such as peak tailing and irreversible adsorption on standard silica gel. By employing a modified mobile phase containing a tertiary amine base and utilizing a dry loading technique, this method ensures high-resolution separation, leading to excellent purity and recovery of the target compound. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.
Introduction: The Purification Challenge
1-N-Boc-Pentane-1,3-diamine is a valuable bifunctional building block in medicinal chemistry and organic synthesis. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the two amine groups. Often, this compound is synthesized or handled as a hydrochloride salt to improve its stability and handling characteristics. However, the presence of the polar amine hydrochloride group poses a significant challenge for purification by standard silica gel chromatography.
The primary difficulties arise from:
-
High Polarity: The ammonium salt is highly polar, leading to very strong interactions with the polar silica gel stationary phase. This can result in the compound failing to elute from the column.
-
Acid-Base Interactions: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines, particularly their free-base form, can interact strongly with these acidic sites, causing significant peak tailing, streaking on TLC, and in some cases, irreversible binding to the column.[1][2][3]
-
Poor Solubility: The salt may have limited solubility in the less polar solvents typically used for sample loading, complicating the application of the crude material to the column.
This protocol systematically addresses these challenges to provide a robust and reproducible purification method.
Principle of the Method: Mitigating Undesired Interactions
The core of this method lies in modifying both the mobile and stationary phases in situ to create a favorable environment for the chromatography of a basic salt.
-
Mobile Phase Modifier: The strategy involves adding a small percentage of a volatile tertiary amine, such as triethylamine (TEA), to the eluent. The TEA acts as a competitive base, effectively neutralizing the acidic silanol sites on the silica gel surface.[2][4][5] This "masking" of the active sites prevents the target amine from strongly adsorbing, thereby reducing peak tailing and allowing for smooth elution.[2][3] The equilibrium between the hydrochloride salt and its free base is shifted, and the transiently formed free base can move down the column without detrimental interaction with the stationary phase.
-
Sample Loading Technique: To circumvent solubility issues and ensure a narrow, concentrated band of the sample at the start of the chromatography, a dry loading technique is employed.[6][7] In this method, the crude sample is pre-adsorbed onto a small amount of silica gel (or an inert support like Celite®) before being loaded onto the column.[8][9] This prevents the polar solvents, which might be required to dissolve the sample, from interfering with the initial separation at the top of the column.[8]
Materials and Reagents
| Equipment | Reagents & Consumables |
| Glass Chromatography Column | Crude this compound |
| Fraction Collector or Test Tubes | Silica Gel (Flash grade, 230-400 mesh, 60 Å) |
| Rotary Evaporator | Dichloromethane (DCM), HPLC Grade |
| Round Bottom Flasks | Methanol (MeOH), HPLC Grade |
| TLC Tank | Triethylamine (TEA), Reagent Grade |
| TLC Plates (Silica Gel 60 F₂₅₄) | TLC Stains: Ninhydrin solution |
| UV Lamp (254 nm) | Cotton or Glass Wool |
| Heat Gun | Sand (Washed) |
| Personal Protective Equipment (PPE) | Celite® 545 (Optional, for dry loading) |
Pre-Purification: TLC Method Development
The first step is to determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) of 0.2-0.4 for the desired compound, ensuring good separation from impurities.
-
Prepare Eluent Stock Solutions:
-
System A: Dichloromethane (DCM)
-
System B: 90:10:1 mixture of DCM / Methanol (MeOH) / Triethylamine (TEA)
-
-
Spotting the TLC Plate: On a silica TLC plate, spot the crude starting material. It is also helpful to spot any known starting materials or potential byproducts for comparison.
-
Developing the TLC: Place the plate in a TLC tank containing a small amount of the chosen eluent. Start with a moderately polar system, for example, 95% System A and 5% System B.
-
Adjusting Polarity:
-
If the desired spot remains at the baseline (Rf ≈ 0), increase the polarity by increasing the percentage of System B.
-
If the desired spot runs with the solvent front (Rf ≈ 1), decrease the polarity by decreasing the percentage of System B.
-
-
Visualization:
-
First, visualize the plate under a UV lamp (254 nm).
-
Next, stain the plate by dipping it into a ninhydrin solution, followed by gentle heating with a heat gun. Primary and secondary amines will appear as pink or purple spots.[10][11] Boc-protected amines may also stain with heating due to partial deprotection.[10]
-
A typical starting point for a compound like this would be a DCM:MeOH mixture (e.g., 95:5) containing 0.5-1% TEA .
Detailed Step-by-Step Purification Protocol
Column Packing
-
Preparation: Ensure the chromatography column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom. Add a thin layer (approx. 1 cm) of sand.
-
Slurry Packing: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis (e.g., 98:2 DCM:MeOH + 1% TEA).
-
Packing the Column: Pour the slurry into the column. Use a funnel to avoid spilling. Gently tap the side of the column to ensure even packing and dislodge any air bubbles. Open the stopcock to drain the solvent, collecting it for reuse. Add more eluent as needed to ensure the silica gel never runs dry.[12]
-
Finalizing the Pack: Once the silica has settled into a stable bed, add another layer of sand (approx. 1 cm) on top to protect the silica surface from being disturbed during sample and eluent addition.[11] Drain the excess solvent until the solvent level is just at the top of the sand layer.
Sample Preparation (Dry Loading)
This is the most critical step for achieving good separation of polar compounds.[6][8]
-
Dissolve the Sample: Dissolve the crude this compound in a minimal amount of a polar solvent in which it is soluble (e.g., methanol).
-
Adsorb onto Silica: In the same flask, add silica gel (approximately 2-3 times the mass of your crude compound).[6]
-
Evaporate to Dryness: Swirl the flask to create an even slurry. Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[6][9]
-
Load the Column: Carefully add the silica-adsorbed sample powder onto the top layer of sand in the packed column.
dot graph TD { // Styling graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} enddot Caption: Dry Loading and Purification Workflow.
Elution and Fraction Collection
-
Initial Elution: Carefully add the starting mobile phase to the column. Use air pressure ("flash" chromatography) to push the solvent through the column at a steady rate.[12]
-
Gradient Elution: Begin collecting fractions. Gradually increase the polarity of the mobile phase as the column runs, based on your TLC analysis. For example, you might start with 2% MeOH in DCM (+1% TEA) and slowly increase to 5-10% MeOH in DCM (+1% TEA). A slow, shallow gradient generally gives the best resolution.
-
Monitoring: Collect fractions of a consistent size (e.g., 10-20 mL for a medium-sized column). Monitor the elution process by taking TLC spots from every few fractions.
Post-Purification and Analysis
-
Fraction Analysis: Run TLCs of the collected fractions. Spot multiple fractions on a single plate to easily identify which ones contain the pure product.
-
Combining Fractions: Once identified, combine the fractions that contain only the pure desired compound.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator. Note that triethylamine is relatively volatile but may require co-evaporation with a solvent like toluene to remove the final traces.
-
Purity Confirmation: Dry the resulting pure compound under high vacuum. Confirm its identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Compound Won't Elute | Mobile phase is not polar enough. Strong interaction with silica. | Increase the percentage of methanol in the mobile phase more aggressively. Ensure triethylamine is present in the eluent (0.5-1%). |
| Severe Peak Tailing / Streaking on TLC | Insufficient neutralization of acidic silica sites. | Increase the concentration of triethylamine in the mobile phase to 1-2%. Alternatively, consider using a less acidic stationary phase like basic or neutral alumina.[13] |
| Poor Separation / Overlapping Peaks | Poor sample loading. Elution gradient is too steep. | Ensure the dry loading technique was performed correctly to create a narrow starting band.[6][8] Use a shallower, more gradual elution gradient to improve resolution. Ensure the column is not overloaded (typically, load 1-5% of the silica gel mass). |
| Product Decomposes on the Column | The compound is sensitive to the acidic nature of silica gel. | Neutralize the silica gel before packing by washing it with a solution of your eluent containing 1-2% triethylamine. Alternatively, use a different stationary phase like alumina or a functionalized amine column which has a basic character.[13] |
Conceptual Interaction Diagram
The diagram below illustrates the key interactions within the column that this protocol optimizes.
dot graph G { layout=neato; graph [fontname="Arial", fontsize=12, label="Interactions within the Chromatographic System", labelloc=t]; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Mitigation of Analyte-Stationary Phase Interaction.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling chemicals.[14][15]
-
Ventilation: Perform all operations, especially solvent evaporation, inside a certified chemical fume hood to avoid inhaling harmful vapors.[14][16]
-
Chemical Hazards:
-
Dichloromethane (DCM): Is a suspected carcinogen. Avoid skin contact and inhalation.
-
Methanol (MeOH): Is toxic and flammable. Avoid contact and inhalation.
-
Triethylamine (TEA): Is corrosive and flammable with a strong, unpleasant odor. Handle with care.[16]
-
This compound: The specific hazards may not be fully established. Handle with the care afforded to all novel laboratory chemicals. Similar diamines can cause skin and eye irritation or burns.[17][18]
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's safety guidelines.
References
-
Biotage. (2023, January 19). When should I use dry loading instead of liquid loading with flash column chromatography?[Link]
-
Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography.[Link]
-
Hawach Scientific. (2025, February 11). The Methods of Sample Loading in Flash Column.[Link]
-
Dytek. (2013, November 19). SAFETY DATA SHEET for 1,3-Diaminopentane.[Link]
-
Columbia University, Department of Chemistry. Column chromatography.[Link]
-
Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain.[Link]
-
Chemtips. (2013, January 29). Dry Loading in Flash Chromatography.[Link]
-
VanVeller Lab, Iowa State University Department of Chemistry. Lab Resources - How to TLC.[Link]
-
Reddit r/CHROMATOGRAPHY. (2025, July 30). Can boc anhydride be visualized by PMA tlc stain?[Link]
-
Beilstein Journals. (Supporting Information). Synthesis of Boc-protected amines.[Link]
-
SIELC Technologies. Improving of a Peak Shape of the Charged Compounds.[Link]
-
University of Rochester, Department of Chemistry. TLC Visualization Methods.[Link]
-
ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?[Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.[Link]
-
Wu, A. B., et al. (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Biomedical Chromatography, 18(7), 443-9. [Link]
-
Org Prep Daily. (2006, October 5). Purifying amines on silica.[Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
YouTube. (2022, December 24). Effect of Triethylamine in the Mobile Phase on the Retention in RPLC.[Link]
-
Chromatography Forum. (2005, December 30). use of Triethylamine.[Link]
-
PubMed. (2003). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification.[Link]
-
Beilstein Journal of Organic Chemistry. (2022, February 24). Trichloroacetic acid fueled practical amine purifications.[Link]
-
Chem-Impex International. N-Boc-1,3-diaminopropane.[Link]
-
Sciforum. Selective Mono-Boc-Protection of Bispidine.[Link]
-
PubChem, National Institutes of Health. 1,3-Diaminopentane.[Link]
-
Reddit r/chemistry. (2019, September 29). Can amine salts run through a silica column?[Link]
-
Chromatography Forum. (2007, August 20). HCL SALT.[Link]
-
YouTube. (2022, August 11). How to purify Amine?[Link]
-
SciELO México. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof.[Link]
-
ResearchGate. (2007, March 10). Selective Mono-BOC Protection of Diamines.[Link]
-
ChemSpider Synthetic Pages. Boc Protection of Aminoglycosides.[Link]
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NMR and mass spectrometry characterization of 1-N-Boc-Pentane-1,3-diamine hydrochloride
An Application Note on the Structural Characterization of 1-N-Boc-Pentane-1,3-diamine Hydrochloride by NMR and Mass Spectrometry
Abstract
This comprehensive technical guide details the definitive structural characterization of this compound, a key intermediate in pharmaceutical synthesis. We provide field-proven, step-by-step protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Electrospray Ionization Mass Spectrometry (ESI-MS). The causality behind experimental choices, from sample preparation of the hydrochloride salt to the interpretation of complex spectral data, is thoroughly explained. This guide is designed to provide researchers, scientists, and drug development professionals with a self-validating framework for confirming the identity, purity, and structure of this and similar mono-protected diamine compounds.
Introduction: The Analytical Challenge
1-N-Boc-Pentane-1,3-diamine is a bifunctional molecule where one amine group is selectively protected by a tert-butyloxycarbonyl (Boc) group, leaving the other available for subsequent chemical modification. The hydrochloride salt form enhances its stability and handling properties but introduces specific considerations for analytical characterization, particularly regarding solubility for NMR analysis.
Accurate structural confirmation is paramount to ensure the integrity of a synthetic route. NMR spectroscopy provides unambiguous information on the carbon-hydrogen framework and the specific site of the Boc protection, while mass spectrometry confirms the molecular weight and offers corroborative structural data through characteristic fragmentation patterns. This note presents a robust analytical workflow to achieve a high-confidence characterization of the title compound.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of this compound is presented below with the numbering scheme used throughout this guide.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation. For this molecule, ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will verify the carbon backbone.
Causality of Experimental Design
-
Solvent Selection: As a hydrochloride salt, the compound is expected to have poor solubility in non-polar solvents like chloroform-d (CDCl₃). Therefore, a polar, aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is selected. It readily dissolves the salt and its residual proton signals do not obscure key analyte resonances.[1][2] Deuterium oxide (D₂O) is an alternative but would lead to the exchange of labile N-H protons with deuterium, resulting in the loss of their signals.
-
Sample Preparation: Filtration is a critical, non-negotiable step. Suspended particulate matter in an NMR sample severely degrades the magnetic field homogeneity, leading to broad spectral lines and poor resolution that cannot be corrected by shimming.[3][4][5]
Protocol: NMR Sample Preparation
-
Weigh approximately 10-15 mg of this compound directly into a clean, dry glass vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Gently vortex or swirl the vial until the solid is completely dissolved.
-
Prepare a filtration pipette by placing a small, tight plug of cotton wool into a Pasteur pipette.[3][6]
-
Filter the solution directly into a clean, 5 mm NMR tube.
-
Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
Protocol: Data Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16 (adjust for concentration).
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled with NOE (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 (or more, as ¹³C is less sensitive).
-
Data Interpretation and Expected Spectra
The presence of the electron-withdrawing Boc group and the protonated amine (-NH₃⁺) at the 3-position are the dominant factors influencing the chemical shifts.
Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| -NH₃⁺ (N3) | ~8.2 | Broad singlet | 3H | Protons on a positively charged nitrogen are significantly deshielded and often exchange, leading to broadening. |
| -NH- (N1) | ~6.8 | Doublet (d) | 1H | Amide proton coupled to the C1' proton. Deshielded by the adjacent carbonyl group. |
| C1'-H | ~3.6 | Multiplet (m) | 1H | Deshielded by the adjacent N1-H (Boc). |
| C3'-H | ~3.1 | Multiplet (m) | 1H | Deshielded by the adjacent -NH₃⁺ group. |
| C2'-H ₂ | ~1.6 | Multiplet (m) | 2H | Diastereotopic protons on the methylene group between two chiral centers. |
| C4'-H ₂ | ~1.5 | Multiplet (m) | 2H | Methylene protons adjacent to the C3' methine. |
| -C(CH ₃)₃ | 1.38 | Singlet (s) | 9H | Characteristic signal for the nine equivalent protons of the tert-butyl group.[7][8] |
| C5'-H ₃ | ~0.9 | Triplet (t) | 3H | Terminal methyl group coupled to the C4' methylene protons. |
Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| -C =O (Boc) | 155.8 | Carbonyl carbon of the carbamate group.[9] |
| -C (CH₃)₃ (Boc) | 78.0 | Quaternary carbon of the Boc group.[7] |
| C 3' | ~48.0 | Methine carbon attached to the -NH₃⁺ group. |
| C 1' | ~45.0 | Methine carbon attached to the N-Boc group. |
| C 2' | ~35.0 | Methylene carbon between the two functionalized centers. |
| C 4' | ~33.0 | Methylene carbon adjacent to the C3' methine. |
| -C(C H₃)₃ (Boc) | 28.3 | Equivalent methyl carbons of the Boc group.[9] |
| C 5' | ~10.0 | Terminal methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the target compound. Electrospray ionization (ESI) is the technique of choice as it is a "soft" ionization method that minimizes fragmentation in the source, typically allowing for the clear observation of a protonated molecular ion ([M+H]⁺).[10][11][12]
Causality of Experimental Design
-
Ionization Mode: ESI in positive ion mode is selected because the two amine groups are basic and readily accept a proton to form a positive ion in solution.
-
Fragmentation Analysis: While ESI is a soft technique, in-source fragmentation or tandem MS (MS/MS) can be induced. Boc-protected amines exhibit highly predictable fragmentation pathways, primarily involving the loss of components from the Boc group.[13][14] This provides powerful structural confirmation. The most common losses are isobutene (56 Da) and the entire Boc radical (100 Da).[15]
Protocol: ESI-MS Sample Preparation
-
Prepare a stock solution of the compound at ~1 mg/mL in methanol.
-
Dilute the stock solution 1:100 with a 50:50 mixture of methanol:water containing 0.1% formic acid. The acid ensures the analyte is protonated in solution, aiding ionization.
-
The final concentration should be approximately 10 µg/mL. The sample is now ready for direct infusion.
Protocol: Data Acquisition
-
Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer with an ESI source.
-
Mode: Positive Ion Mode.
-
Infusion Rate: 5-10 µL/min.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Scan Range: m/z 50 - 500.
-
Source Temperature: 120 °C.
-
Desolvation Gas: Nitrogen, at a flow rate appropriate for the instrument.
Data Interpretation and Expected Fragments
The workflow for fragmentation analysis begins with the protonated parent molecule and proceeds through characteristic neutral losses.
Caption: Predicted ESI-MS fragmentation pathway for 1-N-Boc-Pentane-1,3-diamine.
Expected Mass Spectrometry Data
The neutral molecule has a monoisotopic mass of 218.17 Da. As a hydrochloride salt, the HCl is not covalently bound and will not be observed in the gas phase. The analysis will detect the protonated free base.
| Ion Description | Calculated m/z | Expected Observation | Rationale |
| Protonated Molecule [M+H]⁺ | 219.18 | High | The protonated parent ion, expected to be clearly visible with ESI. |
| Loss of Isobutene [M+H - 56]⁺ | 163.12 | Medium | A common fragmentation pathway for Boc-protected amines via a rearrangement.[13][15] |
| Loss of Boc group [M+H - 100]⁺ | 119.12 | Medium | Cleavage of the N-C bond of the carbamate, resulting in the protonated diamine. |
| tert-Butyl cation [C₄H₉]⁺ | 57.07 | High | A very stable carbocation, often observed as a prominent peak in the fragmentation of Boc-protected compounds.[7][16] |
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a definitive and multi-faceted characterization of this compound. The ¹H and ¹³C NMR spectra confirm the precise molecular structure, including the regiochemistry of the Boc protecting group. ESI-MS corroborates the molecular weight and offers further structural evidence through predictable and well-documented fragmentation patterns. The protocols and interpretive guidelines presented herein constitute a robust methodology for the routine analysis and quality control of this important synthetic intermediate.
References
-
Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons. [Link]
-
Gomez, A., et al. (2011). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. [Link]
-
Servín, F. A., et al. (2017). General method for selective Mono-Boc protection of diamines and thereof. Journal of the Mexican Chemical Society. [Link]
-
Cole, R. B. (Ed.). (2010). Electrospray and MALDI mass spectrometry: fundamentals, instrumentation, and applications. John Wiley & Sons. [Link]
-
Lee, J. W., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications. [Link]
-
Gaware, R., & Jordis, U. (2009). Selective Mono-Boc-Protection of Bispidine. Molbank. [Link]
-
Wikipedia contributors. (2024). Electrospray ionization. Wikipedia, The Free Encyclopedia. [Link]
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Ishida, H., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences. [Link]
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University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Department of Chemistry. [Link]
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Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. [Link]
-
Reddit. (2023). MS fragmentation pattern with Boc protected amines. r/OrganicChemistry. [Link]
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Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Gunturu, S. K., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]
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University of Ottawa. (n.d.). NMR Sample Preparation. NMR Facility. [Link]
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University of Regensburg. (n.d.). NMR Sample Preparation. [Link]
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Bruker. (n.d.). NMR Sample Preparation. [Link]
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University of Cambridge. (n.d.). How to make an NMR sample. Department of Chemistry. [Link]
-
Wolf, C. E., et al. (2015). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of The American Society for Mass Spectrometry. [Link]
-
Bain, R. M., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. International Journal of Mass Spectrometry. [Link]
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
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Protocol for the Boc Deprotection of 1-N-Boc-Pentane-1,3-diamine hydrochloride using Trifluoroacetic Acid (TFA)
[Application Note]
Abstract
The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the development of amine-containing pharmaceuticals, due to its stability and ease of removal under specific acidic conditions.[1] This application note provides a comprehensive, field-proven protocol for the efficient deprotection of 1-N-Boc-Pentane-1,3-diamine hydrochloride utilizing trifluoroacetic acid (TFA). We will delve into the mechanistic underpinnings of this reaction, offer a detailed, step-by-step experimental guide, and present methods for reaction monitoring and product characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for Boc deprotection.
Introduction
Pentane-1,3-diamine and its derivatives are valuable building blocks in medicinal chemistry and material science.[2][3] The selective protection and deprotection of their amino groups are critical steps in the synthesis of complex molecules. The Boc protecting group is favored for its resilience to a wide range of reaction conditions, yet it can be readily cleaved by strong acids like trifluoroacetic acid (TFA).[1] The process is generally clean and high-yielding, making it a preferred method in many synthetic routes.
This protocol will specifically address the deprotection of this compound. The hydrochloride salt form of the starting material necessitates careful consideration of the reaction stoichiometry and work-up procedure to ensure the complete removal of the Boc group and isolation of the desired product, pentane-1,3-diamine, as its corresponding salt.
Reaction Mechanism and Rationale
The deprotection of a Boc-protected amine with TFA proceeds through an acid-catalyzed cleavage of the carbamate group.[4][5]
The key steps are as follows: [1][4][6]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[4][5]
-
Formation of a Tert-butyl Cation: The protonated intermediate is unstable and collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][6]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[4][5]
-
Amine Salt Formation: The newly liberated amine is immediately protonated by the excess TFA in the reaction mixture, yielding the final product as a TFA salt.
The choice of TFA is strategic. Its high acidity ensures rapid and complete deprotection, while its volatility allows for easy removal during the work-up phase.[7] Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve both the starting material and the reagents.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a cool, dry place. |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Commercially Available | Corrosive and hygroscopic. Handle with extreme care in a fume hood.[9][10][11][12][13] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Use of anhydrous solvent is recommended to prevent side reactions. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Prepared in-house | Used for neutralization during work-up. |
| Brine (Saturated NaCl Solution) | ACS Grade | Prepared in-house | Used for washing during work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | Used as a drying agent. |
| Diethyl Ether | ACS Grade | Commercially Available | For precipitation of the final product. |
Safety Precautions:
-
Trifluoroacetic acid (TFA) is highly corrosive and can cause severe burns.[11][12][13] Always handle TFA in a properly functioning chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves are suitable for low volumes), splash goggles, and a lab coat.[9][10] Ensure an eyewash station and safety shower are readily accessible.[12]
-
Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen. Handle in a well-ventilated fume hood and avoid inhalation or skin contact.
-
The deprotection reaction releases carbon dioxide gas. Do not conduct the reaction in a sealed vessel to avoid pressure buildup.[4]
Experimental Protocol
This protocol outlines the deprotection of this compound to yield pentane-1,3-diamine as its di-trifluoroacetate salt.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the initial exothermic reaction upon the addition of TFA.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents) to the stirred solution. A common and effective approach is to use a 1:1 (v/v) mixture of DCM and TFA.[8]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring. The reaction progress should be monitored.
-
Monitoring the Reaction: The reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC Monitoring: Spot the reaction mixture on a silica gel plate. The deprotected, more polar diamine will have a significantly lower Rf value compared to the Boc-protected starting material. A suitable eluent system is a mixture of dichloromethane and methanol (e.g., 9:1). The spots can be visualized using a ninhydrin stain, which will color the primary and secondary amines.[14][15]
-
-
Work-up and Isolation:
-
Once the reaction is complete (typically 1-3 hours, as confirmed by monitoring), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess DCM and TFA.[14]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM two to three times.[8]
-
The crude product will be the di-TFA salt of pentane-1,3-diamine.
-
-
Purification (Optional):
-
If a solid product is desired, the resulting oil can be triturated with cold diethyl ether. The precipitated solid can then be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
For applications where the free diamine is required, the crude TFA salt can be dissolved in DCM and washed with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.[14][16] The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the free diamine.[14] Note: The free diamine is likely to be a volatile oil.
-
Data Presentation and Characterization
| Parameter | Value/Condition |
| Starting Material | This compound |
| Deprotecting Agent | Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours (monitor for completion) |
| Work-up | Removal of volatiles in vacuo |
| Expected Product | Pentane-1,3-diamine di-trifluoroacetate salt |
Characterization of the Final Product:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The disappearance of the characteristic singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protecting group is a clear indicator of successful deprotection. New signals corresponding to the protons of the pentane backbone will be observed, and the signals for protons adjacent to the amino groups will be shifted downfield due to protonation.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The signals corresponding to the quaternary carbon (~80 ppm) and the carbonyl carbon (~155 ppm) of the Boc group will be absent in the spectrum of the deprotected product.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a peak corresponding to the protonated molecular ion of pentane-1,3-diamine.
-
Infrared (IR) Spectroscopy: The characteristic C=O stretching vibration of the carbamate at ~1690 cm⁻¹ will be absent in the IR spectrum of the product. The appearance of broad N-H stretching bands in the region of 3300-3500 cm⁻¹ for the ammonium salt can be observed.[17]
Workflow and Diagrams
Reaction Workflow Diagram
Caption: Workflow for TFA-mediated Boc deprotection.
Mechanistic Diagram
Caption: Mechanism of TFA-mediated N-Boc deprotection.[8]
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient TFA or reaction time. | Add more TFA or increase the reaction time. Gently warming the reaction mixture may also help, but should be done with caution. |
| Oily Product | TFA salts are often oils or hygroscopic solids.[7] | Triturate with a non-polar solvent like cold diethyl ether to induce precipitation. Ensure all water is excluded during work-up. |
| Low Yield after Basic Work-up | The free diamine may be partially soluble in water or volatile. | Perform multiple extractions with an organic solvent. Be cautious during solvent removal to avoid loss of the volatile product. |
Conclusion
The use of trifluoroacetic acid for the deprotection of this compound is a highly effective and reliable method. By following the detailed protocol and safety precautions outlined in this application note, researchers can consistently achieve high yields of the desired pentane-1,3-diamine salt. Careful monitoring of the reaction and appropriate characterization of the final product are essential for ensuring the success of this synthetic transformation.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Trifluoroacetic Acid SOP. University of Washington Environmental Health & Safety. [Link]
-
STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Amherst College. (2024-04-02). [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. (2013-01-14). [Link]
-
Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]
-
General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry. [Link]
-
TFA Deprotection. Scribd. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Rapid N-Boc Deprotection with TFA. Scribd. [Link]
-
How to confirm BOC deprotection by TFA? ResearchGate. (2016-03-26). [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. (2024-04-25). [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. (2020-06-23). [Link]
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. (2025-08-06). [Link]
-
Boc De-protection. Reddit. (2023-10-18). [Link]
-
1,3-Diaminopentane. PubChem - NIH. [Link]
-
Diamine Biosynthesis: Research Progress and Application Prospects. PMC. (2020-09-25). [Link]
-
Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Use of 1-N-Boc-Pentane-1,3-diamine Hydrochloride for Advanced Bioconjugation
Introduction: Enabling Precision in Complex Bioconjugate Synthesis
In the landscape of advanced therapeutics and diagnostics, the precise, covalent linkage of biomolecules is paramount. The development of sophisticated architectures such as Antibody-Drug Conjugates (ADCs), PROteolysis Targeting Chimeras (PROTACs), and functionalized biologics hinges on the strategic use of chemical linkers. 1-N-Boc-Pentane-1,3-diamine hydrochloride is a heterobifunctional linker designed to facilitate controlled, stepwise conjugation. Its structure, featuring a five-carbon backbone, provides spatial separation between conjugated moieties. One primary amine is readily available for reaction, while the second is temporarily masked by the acid-labile tert-butyloxycarbonyl (Boc) protecting group.[1] This configuration allows for a highly controlled, sequential conjugation strategy, minimizing undesirable side reactions and enabling the synthesis of well-defined, homogeneous bioconjugates.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of bioconjugation strategies utilizing this compound.
Physicochemical Properties
A thorough understanding of the linker's properties is essential for accurate experimental design and execution.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | tert-Butyl (3-aminopentyl)carbamate hydrochloride | |
| CAS Number | 210240-75-8 | [2] |
| Molecular Formula | C₁₀H₂₃ClN₂O₂ | |
| Molecular Weight | 238.76 g/mol | |
| Appearance | White to off-white crystalline powder | [3] |
| Storage Temperature | 2-8°C |
Core Principle: The Power of Orthogonal Protection
The primary advantage of 1-N-Boc-Pentane-1,3-diamine lies in the differential reactivity of its two amine groups. The Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions, including basic and nucleophilic environments, yet it can be cleanly removed under mild acidic conditions.[4] This acid-labile nature is the key to its utility in a two-step conjugation workflow.[4][5][6][7]
-
Step 1: First Conjugation. The unprotected primary amine at position 3 is available for immediate reaction. This amine can be coupled to a molecule containing a suitable reactive group, such as an activated carboxylic acid (e.g., an N-hydroxysuccinimide [NHS] ester), to form a stable amide bond.[8][9]
-
Step 2: Deprotection. Once the first conjugation is complete and the intermediate is purified, the Boc group is removed by treatment with acid, typically 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA).[4][5][10] This reveals the second primary amine at position 1.
-
Step 3: Second Conjugation. The newly exposed amine is now available to react with a second molecule, completing the bioconjugate.
This stepwise approach prevents the homobifunctional linker from causing unwanted polymerization of a single species and allows for the precise and directed assembly of two different molecules.
Caption: Sequential conjugation workflow using 1-N-Boc-Pentane-1,3-diamine.
Experimental Protocols
The following protocols provide a general framework for a two-stage conjugation process. Note: These are starting points; optimal conditions (e.g., molar ratios, reaction times, temperature) must be determined empirically for each specific application.
Protocol 1: Conjugation of an NHS-Ester Activated Payload to the Linker
This protocol describes the first step: attaching a molecule containing an NHS ester to the free primary amine of the linker.
Materials:
-
This compound
-
NHS-ester activated payload (Molecule A)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Reverse-phase HPLC system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Linker Preparation: Dissolve this compound in anhydrous DMF. Add 1.1 equivalents of DIPEA to neutralize the hydrochloride salt and liberate the free amine. Vortex briefly.
-
Payload Preparation: Immediately before use, dissolve the NHS-ester activated payload in anhydrous DMSO or DMF to a known concentration (e.g., 10 mM). NHS esters are moisture-sensitive and prone to hydrolysis.[11]
-
Reaction Setup: In a reaction vial, add the neutralized linker solution.
-
Initiate Reaction: Slowly add the payload solution to the linker solution. A typical starting point is a 1.5 to 5-fold molar excess of the linker over the payload to minimize di-acylation of any unreacted diamine starting material.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light if the payload is light-sensitive.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS to observe the consumption of the payload and the formation of the desired linker-payload conjugate.
-
Purification: Upon completion, purify the Boc-protected linker-payload conjugate from excess linker and byproducts using reverse-phase HPLC.
-
Characterization & Storage: Confirm the identity of the purified product by mass spectrometry. Lyophilize the purified conjugate and store it at -20°C or -80°C under dessicated conditions.
Protocol 2: Boc Group Deprotection
This protocol details the removal of the Boc protecting group to expose the second primary amine for the subsequent conjugation step.
Materials:
-
Purified Boc-protected linker-payload conjugate
-
4M Hydrogen Chloride (HCl) in 1,4-dioxane
-
Anhydrous Dichloromethane (DCM) or 1,4-dioxane
-
Cold diethyl ether
-
Nitrogen or Argon gas supply
-
Rotary evaporator
Procedure:
-
Preparation: Dissolve the Boc-protected linker-payload conjugate in a minimal amount of anhydrous DCM or 1,4-dioxane in a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Acid Addition: Cool the solution in an ice bath (0°C). Slowly add a 10-20 fold molar excess of 4M HCl in 1,4-dioxane to the stirred solution.[4][10]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30-60 minutes. The reaction is typically rapid.[5][6][7]
-
Monitoring: Monitor the deprotection by LC-MS, looking for the disappearance of the starting material and the appearance of the deprotected product (note the mass decrease corresponding to the loss of the Boc group: 100.12 g/mol ).
-
Product Precipitation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Isolation: Add a sufficient volume of cold diethyl ether to the concentrated residue to precipitate the deprotected linker-payload conjugate as its hydrochloride salt.
-
Washing and Drying: Collect the precipitate by filtration or centrifugation. Wash the solid 2-3 times with cold diethyl ether to remove residual acid and byproducts. Dry the final product under a high vacuum.
-
Storage: Store the deprotected linker-payload hydrochloride salt under dessicated conditions at -20°C.
Protocol 3: Conjugation of Deprotected Linker-Payload to an Activated Antibody
This protocol describes the final step, conjugating the amine-functionalized linker-payload to a carboxylate-containing biomolecule, such as an antibody, that has been pre-activated.
Materials:
-
Deprotected linker-payload hydrochloride (from Protocol 2)
-
Antibody (or other carboxylate-containing biomolecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Size-Exclusion Chromatography (SEC) or other protein purification system
Procedure:
Part A: Antibody Activation
-
Buffer Exchange: Prepare the antibody in Activation Buffer (0.1 M MES, pH 6.0).
-
Reagent Preparation: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Activation: Add a 50- to 100-fold molar excess of EDC and Sulfo-NHS to the antibody solution. The two-step process using Sulfo-NHS creates a more stable amine-reactive intermediate and reduces protein-protein crosslinking.[1][12]
-
Incubation: Incubate for 15-30 minutes at room temperature with gentle mixing.
Part B: Conjugation 5. Purification (Optional but Recommended): Remove excess EDC and Sulfo-NHS from the activated antibody using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2-7.5). This step prevents EDC from reacting with the amine on the linker-payload. 6. Linker-Payload Preparation: Dissolve the deprotected linker-payload hydrochloride in Coupling Buffer. 7. Conjugation Reaction: Immediately add the activated antibody to the linker-payload solution. Use a 10- to 20-fold molar excess of the linker-payload relative to the antibody to drive the reaction. 8. Incubation: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing. 9. Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes. This will hydrolyze any remaining active NHS esters. 10. Final Purification: Purify the final Antibody-Drug Conjugate (ADC) from excess linker-payload and reaction byproducts using size-exclusion chromatography (SEC) or another suitable protein purification method. 11. Characterization: Analyze the purified ADC to determine the Drug-to-Antibody Ratio (DAR) and confirm conjugate identity using techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC and Mass Spectrometry (MS).[3][13][14][15] Store the final conjugate under appropriate sterile conditions, typically at 4°C or frozen at -80°C.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Safety & Handling
-
This compound: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is a moisture-sensitive and hazardous chemical. Handle with care in a fume hood.
-
NHS/Sulfo-NHS Esters: These reagents are moisture-sensitive. Equilibrate containers to room temperature before opening to prevent condensation.
-
4M HCl in Dioxane: This is a corrosive and flammable reagent. Handle only in a chemical fume hood with appropriate PPE.
-
Solvents (DMF, DMSO, DCM): These are organic solvents and should be handled in a fume hood. Consult the specific Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a powerful tool for the construction of complex, well-defined bioconjugates. The strategic use of its Boc-protected amine enables a controlled, sequential approach to synthesis that is critical for applications in drug development and advanced biological research. By carefully controlling reaction stoichiometry and purification at each stage, researchers can reliably produce homogeneous conjugates with predictable properties, paving the way for more effective and safer targeted therapies and diagnostic agents.
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
-
University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). UA Campus Repository. Retrieved January 19, 2026, from [Link]
-
2a biotech. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. Retrieved January 19, 2026, from [Link]
- Sun, M. C., et al. (2017). Analytical methods for physicochemical characterization of antibody drug conjugates.
-
Waters Corporation. (n.d.). Bio-conjugates | Antibody Drug Conjugate Solutions For Biopharmaceutical Analysis. Retrieved January 19, 2026, from [Link]
- Hong, P., Koza, S., & Bouvier, E. S. P. (2018). Perspectives and Characterization on Antibody–Drug Conjugates.
-
National Institutes of Health. (n.d.). Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry. Retrieved January 19, 2026, from [Link]
-
LCGC International. (2024, January 28). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. Retrieved January 19, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Amine Coupling: The Role of NHS Esters in Bioconjugation. Retrieved January 19, 2026, from [Link]
-
Creative Biogene. (n.d.). Amine-Based Conjugation. Retrieved January 19, 2026, from [Link]
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2022, September 4). EDC/NHS conjugation: Is it possible to activate amine first?. Retrieved January 19, 2026, from [Link]
-
Hardick, O. (n.d.). Coupling Protocols. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl (3-aminopropyl)carbamate. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). tert-butyl N-(3-aminocyclopentyl)carbamate. Retrieved January 19, 2026, from [Link]
-
Chemsrc. (n.d.). BOC-1,5-DIAMINOPENTANE HYDROCHLORIDE | CAS#:77835-31-5. Retrieved January 19, 2026, from [Link]
-
Colorado Pen. (n.d.). Boc-1,3-diaminopropaneHCl. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 1,3-Diaminopentane. Retrieved January 19, 2026, from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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Application Notes and Protocols for Coupling Reactions with 1-N-Boc-Pentane-1,3-diamine Hydrochloride in Medicinal Chemistry
Introduction: The Strategic Value of the 1,3-Diamine Scaffold
In the landscape of medicinal chemistry, the 1,3-diamine motif is a privileged scaffold, serving as a cornerstone in the synthesis of a multitude of biologically active compounds.[1][2] Its prevalence stems from its ability to form key hydrogen bonding interactions with biological targets and to act as a versatile linker in more complex molecular architectures. 1-N-Boc-Pentane-1,3-diamine hydrochloride is a particularly valuable building block, offering a chiral backbone and orthogonally protected amino groups. The tert-butoxycarbonyl (Boc) protecting group on the primary amine allows for selective functionalization of the secondary amine, while the hydrochloride salt form enhances the compound's stability and handling characteristics.[3]
This comprehensive guide provides detailed application notes and validated protocols for the most common and impactful coupling reactions involving this compound. These methodologies are designed to be robust and reproducible, empowering researchers in drug discovery and development to leverage this versatile reagent to its full potential.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is arguably the most frequently employed reaction in the synthesis of pharmaceutical agents.[4] The free secondary amine of this compound is a competent nucleophile for coupling with a wide array of carboxylic acids, generating a diverse range of functionalized diamides after subsequent deprotection and further coupling.
Mechanistic Rationale for Amide Coupling
The direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be activated to a more electrophilic species. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5][6] These additives act as acyl transfer agents, forming highly reactive intermediates that are less prone to side reactions and racemization.[7]
The hydrochloride salt of the diamine must be neutralized in situ with a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), to liberate the free secondary amine for nucleophilic attack on the activated carboxylic acid.
Protocol: EDC/HOBt Mediated Amide Coupling
This protocol details a standard and reliable method for the coupling of a generic carboxylic acid with this compound.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.5 M).
-
Add this compound (1.1 eq) and HOBt (1.2 eq) to the solution.
-
Add DIPEA (2.2 eq) to the reaction mixture to neutralize the hydrochloride salt and facilitate the coupling. Stir for 5-10 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-acylated product.
Table 1: Amide Coupling Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry (Diamine) | 1.1 eq | A slight excess ensures complete consumption of the carboxylic acid. |
| Stoichiometry (EDC·HCl) | 1.2 eq | Ensures efficient activation of the carboxylic acid. |
| Stoichiometry (HOBt) | 1.2 eq | Minimizes side reactions and potential racemization. |
| Stoichiometry (DIPEA) | 2.2 eq | Neutralizes the diamine hydrochloride and the HCl generated from EDC·HCl. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that solubilizes the reactants. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction, followed by stirring at RT for completion. |
| Reaction Time | 12-24 hours | Typical duration for amide coupling reactions; should be monitored. |
Experimental Workflow: Amide Coupling
Caption: Step-by-step workflow for EDC/HOBt mediated amide coupling.
Reductive Amination: Forging C-N Bonds with Carbonyls
Reductive amination is a powerful method for forming carbon-nitrogen bonds, offering a direct route to secondary and tertiary amines.[8] It involves the reaction of the secondary amine of 1-N-Boc-Pentane-1,3-diamine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.[9]
Mechanistic Principles of Reductive Amination
The reaction proceeds in a one-pot fashion. The nucleophilic secondary amine attacks the electrophilic carbonyl carbon, forming a hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to form a transient iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is then used to selectively reduce the C=N double bond of the iminium ion in the presence of the unreacted carbonyl compound.[9]
Protocol: Reductive Amination with Sodium Triacetoxyborohydride
This protocol outlines the reductive amination of an aldehyde or ketone with this compound.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCM or DCE (0.1-0.5 M).
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride salt. Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic, so it should be done carefully.
-
Stir the reaction at room temperature for 4-16 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 2: Reductive Amination Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry (Carbonyl) | 1.2 eq | Drives the reaction towards product formation. |
| Stoichiometry (NaBH(OAc)₃) | 1.5 eq | A mild and selective reducing agent, excess ensures complete reduction. |
| Stoichiometry (DIPEA) | 1.1 eq | Neutralizes the hydrochloride salt. |
| Solvent | DCM or DCE | Anhydrous, non-protic solvents that are compatible with the reducing agent. |
| Temperature | Room Temperature | Generally sufficient for both iminium formation and reduction. |
| Reaction Time | 4-16 hours | Dependent on the reactivity of the carbonyl compound. |
Reductive Amination Mechanism
Caption: General mechanism of reductive amination.
Urea Synthesis: Building Blocks for Enzyme Inhibitors
Urea derivatives are prevalent in medicinal chemistry, often acting as potent enzyme inhibitors due to their hydrogen bonding capabilities.[10] 1-N-Boc-Pentane-1,3-diamine can be readily converted into unsymmetrical ureas by reaction with isocyanates.
Protocol: Urea Formation from an Isocyanate
Materials:
-
This compound
-
Isocyanate of interest (R-N=C=O)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Hexanes or Diethyl ether for precipitation/crystallization
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add DIPEA (1.1 eq) and stir for 10 minutes at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the isocyanate (1.0 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by precipitation or crystallization from a suitable solvent system (e.g., DCM/hexanes or EtOAc/hexanes), or by silica gel column chromatography if necessary.[11]
Boc Deprotection: Unveiling the Primary Amine
A crucial subsequent step in many synthetic sequences is the removal of the Boc protecting group to liberate the primary amine for further functionalization. This is typically achieved under acidic conditions.[12]
Protocol: Acidic Boc Deprotection
Materials:
-
Boc-protected diamine derivative
-
4M HCl in 1,4-Dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the Boc-protected compound in a minimal amount of a suitable solvent (e.g., DCM, methanol, or use neat if it's an oil).
-
Method A (HCl/Dioxane): Add an excess of 4M HCl in 1,4-dioxane (5-10 eq).
-
Method B (TFA): Dissolve the substrate in DCM and add an excess of TFA (10-20% v/v).
-
Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS (looking for the disappearance of the starting material).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If the product is a hydrochloride or trifluoroacetate salt, it can often be precipitated by the addition of diethyl ether. The resulting solid can be collected by filtration.[13]
-
The crude salt can be used directly in the next step or neutralized with a base during the workup of a subsequent reaction.
Safety and Handling
This compound and its derivatives should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. The free diamine can be corrosive and may cause skin and eye irritation.[14][15] Many of the solvents used, such as dichloromethane and pentane, are volatile and flammable, so they should be kept away from ignition sources.[16][17]
References
- BenchChem. (n.d.). Application Notes and Protocols for Reductive Amination using Boc-eda-ET HCl.
- Patil, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- Royal Society of Chemistry. (2021). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry.
- BenchChem. (n.d.). Synthesis of N-Ethyl-2-pentanamine hydrochloride via Reductive Amination: Application Notes and Protocols.
- Growing Science. (2022).
- ResearchGate. (n.d.). Synthetic methods for 1,3-diamines | Request PDF.
- Defense Technical Information Center (DTIC). (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- Open Research@CSIR-NIScPR. (n.d.).
- Enamine. (n.d.).
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (n.d.).
- ACS Publications. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry.
- National Center for Biotechnology Information. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(20).
- ResearchGate. (2023). Selective Deprotection of tert-Butyl Ester Groups in N-Boc-Protected Amino Acid tert-Butyl Esters.
- National Institutes of Health. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments.
- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Google Patents. (n.d.). CN102093228B - Method for synthesizing 1, 3-adamantane diamine.
- ACS Publications. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry.
- Fisher Scientific. (n.d.).
- Aapptec Peptides. (n.d.). Coupling Reagents.
-
PubChem. (n.d.). tert-butyl N-(3-aminopropyl)-N-methylcarbamate. Retrieved from [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Synthesis of Functionalized Adamantane Derivatives: (3 + 1)
- Dytek. (2013).
- ResearchGate. (n.d.). Efficient Synthesis of Chiral Vicinal Diamines with Four Contiguous Stereocenters via Sequential Dynamic Kinetic Resolution of 2,3-Diamino-1,4-diones.
- National Center for Biotechnology Information. (n.d.).
-
Reddit. (n.d.). Method to remove Boc in the presence of t-butylester. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.).
- Carl ROTH. (n.d.).
- Balchem. (n.d.).
- Hep Journals. (2013). Synthesis of C 1 -symmetric primary-secondary diamines and their application in the enantioselective Henry reaction. Frontiers of Chemical Science and Engineering, 7(4), 408-414.
- MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion.
- Royal Society of Chemistry. (n.d.).
- Chem-Impex. (n.d.). (3-Amino-1-methyl-propyl)carbamic acid tert-butyl ester.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- MDPI. (n.d.).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
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- 1. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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The Strategic Application of 1-N-Boc-Pentane-1,3-diamine hydrochloride in Advanced Polymer Synthesis
Introduction: A Monomer for Functional Polyamides and Polyureas
In the realm of polymer chemistry, the quest for materials with precisely engineered properties and functionalities is perpetual. 1-N-Boc-Pentane-1,3-diamine hydrochloride emerges as a pivotal building block for the synthesis of advanced functional polymers. Its unique asymmetrical design, featuring a Boc-protected primary amine and a free primary amine (in its hydrochloride salt form), allows for a strategic approach to step-growth polymerization. This mono-protection scheme is instrumental in creating linear polymers with pendant reactive amine groups at each repeating unit, which can be deprotected post-polymerization for a variety of applications, including drug delivery systems, biomaterials, and specialty coatings.
The pentane backbone provides a flexible aliphatic spacer within the polymer chain, influencing the material's thermal and mechanical properties. The 1,3-disposition of the amine functionalities introduces a specific stereochemistry that can affect chain packing and morphology. This technical guide provides a comprehensive overview of the application of this compound in the synthesis of polyamides and polyureas, complete with detailed protocols and an exploration of the underlying chemical principles.
Core Principles: The Advantage of Asymmetric Protection
The primary advantage of employing a mono-protected diamine like 1-N-Boc-Pentane-1,3-diamine lies in the ability to control the polymerization process and introduce functionality in a deliberate manner. In a typical step-growth polymerization, difunctional monomers react to form long polymer chains.[1] By protecting one of the two amine groups, we ensure that polymerization occurs exclusively at the unprotected amine, leading to a polymer with a pendant-protected amine group on each repeating unit.
This strategy prevents cross-linking during the initial polymerization and preserves a reactive site for subsequent modification. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a range of reaction conditions and its susceptibility to clean removal under acidic conditions.[2][3]
Workflow for Polymer Synthesis and Functionalization
The overall process for utilizing this compound in polymer synthesis can be visualized as a three-stage workflow:
Caption: Workflow for creating functional polymers.
Application Note 1: Synthesis of Functional Polyamides
Polyamides are a class of polymers characterized by the amide linkage (-CO-NH-). The incorporation of 1-N-Boc-Pentane-1,3-diamine introduces a pendant amine functionality, which after deprotection, can be used to attach bioactive molecules, improve hydrophilicity, or act as a crosslinking site.
Protocol for Polyamide Synthesis
This protocol describes the synthesis of a polyamide via interfacial polymerization, a robust method for achieving high molecular weight polymers.
Materials:
-
This compound
-
Diacyl chloride (e.g., adipoyl chloride, sebacoyl chloride, terephthaloyl chloride)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Methanol
Procedure:
-
Preparation of the Aqueous Phase:
-
Dissolve a stoichiometric amount of this compound in deionized water.
-
Add an equimolar amount of sodium hydroxide to neutralize the hydrochloride and liberate the free diamine. The pH should be adjusted to approximately 10-11.
-
Stir the solution until all solids are dissolved.
-
-
Preparation of the Organic Phase:
-
Dissolve an equimolar amount of the diacyl chloride in dichloromethane.
-
-
Interfacial Polymerization:
-
Carefully layer the organic phase on top of the aqueous phase in a beaker. A polymer film will form at the interface.
-
Gently grasp the polymer film with forceps and pull it out of the beaker continuously. A rope of polyamide will be formed.
-
Alternatively, for bulk polymerization, the two phases can be vigorously stirred for 15-30 minutes.
-
-
Purification:
-
Wash the collected polymer thoroughly with deionized water to remove any unreacted monomers and salts.
-
Subsequently, wash with methanol to remove oligomers and residual organic solvent.
-
Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Expected Outcome: A solid, typically fibrous or powdery, Boc-protected polyamide. The properties will vary depending on the diacyl chloride used.
Deprotection of the Boc-Protected Polyamide
The removal of the Boc group is essential to unmask the reactive pendant amine groups.
Materials:
-
Boc-protected polyamide
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected polyamide in a minimal amount of DCM.
-
Add an excess of the deprotecting agent (e.g., a 20% solution of TFA in DCM or a 4M solution of HCl in dioxane).
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by techniques like FT-IR (disappearance of the carbamate C=O stretch).
-
Precipitate the deprotected polymer by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum.
Application Note 2: Synthesis of Functional Polyureas
Polyureas are characterized by the urea linkage (-NH-CO-NH-) and are known for their excellent mechanical properties and chemical resistance. The use of 1-N-Boc-Pentane-1,3-diamine allows for the synthesis of polyureas with pendant reactive amines.
Protocol for Polyurea Synthesis
This protocol outlines the synthesis of a polyurea through the reaction of the diamine with a diisocyanate.
Materials:
-
This compound
-
Diisocyanate (e.g., hexamethylene diisocyanate (HDI), isophorone diisocyanate (IPDI))
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Diethyl ether or methanol for precipitation
Procedure:
-
Liberation of the Free Diamine:
-
Suspend this compound in the anhydrous solvent.
-
Add a slight excess (approximately 1.1 equivalents) of triethylamine to neutralize the hydrochloride salt and liberate the free diamine. Stir for 30 minutes.
-
-
Polymerization:
-
To the solution of the free diamine, add an equimolar amount of the diisocyanate dropwise with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is typically exothermic. Maintain the temperature at or below room temperature using an ice bath if necessary.
-
Continue stirring for 2-6 hours at room temperature.
-
-
Purification:
-
Precipitate the resulting polyurea by pouring the reaction mixture into a non-solvent like diethyl ether or methanol.
-
Collect the polymer by filtration, wash it with the precipitation solvent, and dry it under vacuum.
-
Expected Outcome: A solid Boc-protected polyurea. The physical properties will depend on the diisocyanate used.
Deprotection of the Boc-Protected Polyurea
The deprotection protocol for the Boc-protected polyurea is analogous to that for the polyamide, using acidic conditions to remove the Boc group and reveal the pendant primary amines.
Characterization of the Synthesized Polymers
A suite of analytical techniques should be employed to characterize the synthesized polymers at each stage.
| Technique | Purpose |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | To confirm the formation of amide or urea linkages and to monitor the removal of the Boc protecting group. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure of the polymer repeating unit. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution (polydispersity) of the polymers. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymers. |
| Differential Scanning Calorimetry (DSC) | To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm). |
Safety and Handling
-
This compound: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diacyl chlorides and Diisocyanates: These are reactive and potentially hazardous chemicals. Handle them in a fume hood with appropriate PPE. They are sensitive to moisture.
-
Acids (TFA, HCl): These are corrosive. Handle with extreme care in a fume hood and wear acid-resistant gloves and eye protection.
-
Solvents: Use appropriate solvents in well-ventilated areas and follow standard laboratory safety procedures for handling flammable and volatile organic compounds.
Conclusion
This compound is a versatile and strategically important monomer for the synthesis of functional polyamides and polyureas. The ability to introduce a protected, and subsequently deprotectable, amine group into the polymer backbone opens up a vast landscape for the design of novel materials with tailored properties and functionalities. The protocols outlined in this guide provide a solid foundation for researchers and scientists to explore the potential of this unique building block in their polymer synthesis endeavors. Careful execution of the polymerization and deprotection steps, coupled with thorough characterization, will enable the successful development of advanced polymeric materials for a wide range of applications.
References
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- BenchChem. (n.d.). A Technical Guide to N-Boc-1,3-diaminopropane and its Role in Drug Discovery.
- Ghosh, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23857-23862.
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742. [Link]
- Hebei Boze Chemical Co., Ltd. (2023). BOC deprotection.
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-
Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
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- Foley, D. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Amenabar, M., et al. (2025). Enhancing the Self‐Assembly of Step‐Growth Polymers by Narrowing Their Molar Mass Distribution: A Dynamic Bond‐Mediated Approach.
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-
Wikipedia. (n.d.). Step-growth polymerization. Retrieved from [Link]
- Li, H., et al. (2009). Preparation of Mono Boc-Protected Unsymmetrical Diamines.
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- Wang, X., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(20), e01622-20.
- Zhang, Y., et al. (2013). Polyureas from diamines and carbon dioxide: Synthesis, structures and properties. Polymer Chemistry, 4(2), 239-245.
-
LibreTexts. (2023). 30.4: Step-Growth Polymers. Retrieved from [Link]
- Pfützenreuter, R., et al. (2012). Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. ChemSusChem, 5(8), 1431-1434.
- Cohen, R. (2023).
- Tsai, F. C., & Lee, Y. D. (2012). Solvent-free processes to polyurea elastomers from diamines and diphenyl carbonate. Journal of Polymer Research, 19(9), 9979.
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- Theato, P. (2018). Step-Growth Polymerization in the 21st Century. Macromolecular Chemistry and Physics, 219(18), 1800270.
- Guan, Z., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(5), 1422-1424.
- Cohen, R. (2023).
- de la Campa, J. G., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023.
-
Krause, W. (2019, November 20). Quick Review of Polyamide Synthesis. YouTube. [Link]
- Sparkl. (n.d.). Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides.
- Li, Y., et al. (2022). Facile Synthesis of Thermoplastic Polyamide Elastomers Based on Amorphous Polyetheramine with Damping Performance. Polymers, 14(15), 3121.
- Koyama, Y., et al. (2007). A practical and versatile synthetic strategy for homogeneous polymers of 1,3-propanediamine. Tetrahedron Letters, 48(13), 2299-2302.
Sources
Experimental setup for reactions involving 1-N-Boc-Pentane-1,3-diamine hydrochloride
An In-Depth Technical Guide to the Experimental Use of 1-N-Boc-Pentane-1,3-diamine Hydrochloride
Introduction: A Versatile Building Block for Controlled Synthesis
In the landscape of modern organic and medicinal chemistry, precision and control are paramount. The strategic introduction of functional groups is a cornerstone of synthesizing complex molecules, from novel pharmaceutical agents to advanced materials. This compound emerges as a critical and versatile building block in this context. Its structure, featuring a five-carbon chain with two primary amines at the 1 and 3 positions, is uniquely tailored for sequential chemical modifications. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the C-1 amine effectively "masks" its reactivity, leaving the C-3 amine available for a wide array of chemical transformations.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics.[2]
This differential protection allows chemists to perform reactions selectively at one amino group, then, after a deprotection step, modify the second. This stepwise approach is fundamental in the construction of complex ligands, peptide mimetics, and various scaffolds for drug discovery.[1][3][4] This guide provides an in-depth exploration of the experimental setup for key reactions involving this intermediate, focusing on the underlying chemical principles, detailed protocols, and safety considerations.
Part 1: Compound Properties and Safe Handling
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety protocols is essential.
Physicochemical Data
| Property | Value |
| Chemical Name | tert-butyl (3-aminopentyl)carbamate hydrochloride |
| Synonyms | N-Boc-1,3-pentanediamine HCl |
| Molecular Formula | C₁₀H₂₃ClN₂O₂ |
| Molecular Weight | 238.76 g/mol |
| Appearance | White to off-white crystalline powder |
| CAS Number | Not explicitly found for hydrochloride salt; base is 58073-46-4 |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO |
Safety and Handling Protocols
This compound and related aminocarbamates are classified as irritants and require careful handling to minimize exposure.[5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][7]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents, strong acids, and sources of ignition.[5][7]
-
Static Discharge: When transferring the powder, especially in large quantities, ensure that the container and receiving equipment are properly grounded to prevent static discharge.[8]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
Part 2: Core Synthetic Applications and Step-by-Step Protocols
The utility of this compound lies in the sequential reactivity of its two amine groups. The following protocols detail the most common and foundational transformations.
Application 1: Selective Acylation at the C-3 Amine
The most direct application involves using the free primary amine at the C-3 position as a nucleophile. This is a cornerstone reaction for building amide-based structures. Because the starting material is a hydrochloride salt, the primary amine is protonated and non-nucleophilic. Therefore, it must first be neutralized with a non-nucleophilic base to proceed with the acylation.
Causality: The addition of a base like triethylamine (TEA) or diisopropylethylamine (DIEA) deprotonates the ammonium salt, liberating the free amine. This free amine is now a potent nucleophile ready to attack an activated carboxylic acid, forming a stable amide bond. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to convert the carboxylic acid into a highly reactive acylating agent, facilitating rapid and high-yielding amide bond formation even with sterically hindered substrates.[10][11]
Caption: Workflow for the selective acylation of the C-3 amine.
Protocol 2.1: HATU-Mediated Amide Coupling
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Neutralization: Add diisopropylethylamine (DIEA) (2.2 eq) to the solution and stir for 10-15 minutes at room temperature. The extra equivalent of base is to neutralize the HCl salt and the acid generated during the coupling.
-
Acid Activation: In a separate flask, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.1 eq) in DMF or DCM. Stir for 5-10 minutes to pre-activate the acid.
-
Coupling Reaction: Add the activated acid solution dropwise to the solution containing the free amine at 0 °C (ice bath).
-
Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure N-acylated product.
| Parameter | Recommended Value | Rationale |
| Equivalents of Amine | 1.0 | Limiting Reagent |
| Equivalents of Acid | 1.0 - 1.2 | Slight excess ensures full conversion of the amine |
| Equivalents of HATU | 1.0 - 1.2 | Stoichiometric to the acid for activation |
| Equivalents of DIEA | 2.1 - 2.5 | Neutralizes HCl salt and byproduct from HATU |
| Temperature | 0 °C to RT | Controls reaction rate and minimizes side reactions |
| Typical Yield | 75 - 95% | Dependent on the nature of the carboxylic acid |
Application 2: Boc Group Deprotection
To functionalize the C-1 amine, the Boc protecting group must first be removed. The Boc group is designed to be stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.[12][13]
Causality: The mechanism involves protonation of the Boc group's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the collapse of the intermediate, which eliminates the highly stable tert-butyl cation and releases carbon dioxide and the free primary amine.[12] This process is clean and typically proceeds to completion rapidly at room temperature.
Caption: General workflow for the acidic deprotection of the Boc group.
Protocol 2.2: Boc Deprotection with Trifluoroacetic Acid (TFA)
-
Reaction Setup: Dissolve the Boc-protected starting material (e.g., the product from Protocol 2.1) (1.0 eq) in Dichloromethane (DCM). The concentration is typically around 0.1-0.2 M.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise. A common ratio is 20-50% TFA in DCM (v/v). Caution: The reaction can be exothermic and evolves CO₂ gas; ensure adequate venting.[12]
-
Execution: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Work-up: Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Note: The product is now the TFA salt of the diamine.
-
Isolation: To obtain the free diamine, dissolve the residue in DCM and wash with a saturated aqueous solution of a mild base (e.g., NaHCO₃ or K₂CO₃) until the aqueous layer is basic (pH > 8).
-
Extraction: Extract the aqueous layer multiple times with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free diamine. The product may be used directly or purified further if necessary.
Application 3: Schiff Base Formation and Reductive Amination
The free C-3 amine can also undergo reductive amination with an aldehyde or ketone to form a secondary amine. This two-step, one-pot reaction is a powerful method for creating C-N bonds.
Causality: The reaction begins with the formation of a Schiff base (imine) intermediate through the condensation of the primary amine and the carbonyl compound. This imine is then immediately reduced in situ by a mild, hydride-donating reagent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is less reactive towards carbonyls than other hydrides (like NaBH₄), reducing the imine preferentially as it forms.
Protocol 2.3: Reductive Amination with an Aldehyde
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or DCM.
-
Neutralization: Add DIEA (1.1 eq) to liberate the free amine from its hydrochloride salt. Stir for 10 minutes.
-
Imine Formation: Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution. If desired, a drying agent like anhydrous MgSO₄ can be added to drive the imine formation. Stir for 30-60 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Caution: Addition may cause gas evolution.
-
Execution: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via silica gel chromatography.
Part 3: Analytical Characterization
Confirming the successful outcome of these reactions requires standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation. For Boc deprotection, the disappearance of the characteristic singlet at ~1.4 ppm (for the 9 protons of the t-butyl group) is a key indicator. For acylation or reductive amination, the appearance of new signals corresponding to the added moiety confirms success.
-
Mass Spectrometry (MS): ESI-MS or GC-MS is used to confirm the molecular weight of the product, providing definitive evidence of the transformation.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups. For example, the formation of an amide bond in Protocol 2.1 will show a strong C=O stretch around 1640-1680 cm⁻¹.
By applying these protocols with a firm understanding of the underlying chemical principles and safety requirements, researchers can effectively utilize this compound as a versatile tool for the synthesis of complex and valuable molecules.
References
- SAFETY DATA SHEET | Dytek. (2013). Retrieved from INVISTA.
- 5 - SAFETY DATA SHEET. (n.d.). Retrieved from Thermo Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Retrieved from Fisher Scientific.
- BOC Protection and Deprotection. (2025). J&K Scientific LLC.
- N-Boc-1,3-diaminopropane Hydrochloride: A Key Intermediate for Chemical Innovation. (n.d.). Retrieved from a chemical supplier's product page.
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
- Safety Data Sheet. (n.d.). Enamine.
- SAFETY DATA SHEET. (2011). Fisher Scientific.
- Developments in peptide and amide synthesis. (2004). Current Opinion in Chemical Biology.
- Unlocking Chemical Synthesis: The Role of N-Boc-1,3-diaminopropane Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). aapptec.
- Trans-n-boc-1,3-diaminocyclobutane applications. (n.d.). Sigma-Aldrich.
- N-BOC-1,3-DIAMINOPROPANE HYDROCHLORIDE 127346-48-9 wiki. (n.d.). Guidechem.
- N-Boc,N-ethyl-1,2-ethylene diamine hydrochloride. (n.d.). Chem-Impex.
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- 13. Amine Protection / Deprotection [fishersci.co.uk]
Troubleshooting & Optimization
Common side reactions in the synthesis of 1-N-Boc-Pentane-1,3-diamine hydrochloride
Answering the call of complex synthetic challenges, this Technical Support Center guide, curated by a Senior Application Scientist, delves into the nuances of synthesizing 1-N-Boc-Pentane-1,3-diamine hydrochloride. This resource is crafted for researchers, scientists, and drug development professionals who encounter the common, yet often frustrating, side reactions inherent in the selective protection of diamines. Here, we move beyond mere protocols to explain the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format to troubleshoot your most pressing experimental hurdles.
Section 1: The Core Challenge: Achieving Selective Mono-Boc Protection
The primary obstacle in this synthesis is controlling the reaction to favor the desired mono-protected product over the di-protected byproduct. The two primary amine groups on pentane-1,3-diamine compete for the electrophilic di-tert-butyl dicarbonate ((Boc)₂O).
Frequently Asked Questions (FAQs)
Question: My reaction yields a significant amount of the di-Boc protected byproduct. How can I improve the selectivity for the mono-Boc product?
Answer: This is the most common issue when working with diamines.[1] The formation of the di-Boc byproduct, tert-butyl N-[3-(tert-butoxycarbonylamino)pentyl]carbamate, arises from the second amino group reacting with (Boc)₂O before the reaction is complete. To enhance mono-selectivity, you must control the reaction kinetics and stoichiometry.
Key Strategies to Improve Mono-Selectivity:
-
Slow Addition of (Boc)₂O: The most critical factor is minimizing the local concentration of the protecting agent.[1] By adding a solution of (Boc)₂O dropwise to a solution of the diamine over an extended period, you ensure that any given (Boc)₂O molecule is more likely to encounter an unreacted diamine molecule rather than a mono-protected one.
-
Use of Excess Diamine: Employing a large excess of pentane-1,3-diamine (e.g., 5-10 equivalents) statistically favors the reaction of (Boc)₂O with an unprotected diamine.[2] While effective, this approach may not be cost-effective for valuable or scarce diamines.
-
Low-Temperature Control: The reaction is exothermic. Performing the addition of (Boc)₂O at a reduced temperature (e.g., 0 °C) helps to control the reaction rate, thereby improving selectivity.[1][3]
-
In-Situ Mono-Protonation: This is an elegant and highly effective method. By adding one equivalent of an acid source (like trimethylsilyl chloride (Me₃SiCl) or a carefully titrated amount of HCl) to the diamine, you can selectively protonate one of the amino groups, rendering it unreactive to the electrophilic (Boc)₂O.[2] The free, unprotonated amine can then react selectively. The choice of which amine is protonated depends on basicity, but this method dramatically reduces di-protection.
Question: Which amino group on pentane-1,3-diamine is more likely to react first?
Answer: In pentane-1,3-diamine, the two primary amino groups are in different chemical environments. The amine at the C1 position is sterically less hindered than the amine at the C3 position. Consequently, the C1 amine is generally more accessible and kinetically favored to react first with the bulky (Boc)₂O reagent. You can use this inherent difference to your advantage, but kinetic control (low temperature, slow addition) is still paramount to prevent the second, less reactive amine from also being protected.
Section 2: Troubleshooting the Reaction, Work-up, and Purification
Even with optimized selectivity, challenges can arise during the reaction monitoring, product isolation, and purification stages.
Troubleshooting Guide
| Symptom / Observation | Potential Cause(s) | Recommended Actions & Explanations |
| TLC analysis shows multiple spots, even with attempts to control selectivity. | 1. Formation of di-Boc byproduct. 2. Unreacted starting diamine. 3. Potential urea byproducts from isocyanate formation (less common with (Boc)₂O).[4] | 1. Confirm Identity: Use LC-MS to identify the mass of each spot. The desired mono-Boc product will have a mass of 202.3 g/mol , while the di-Boc will be 302.4 g/mol . 2. Optimize Purification: The key to separation lies in the basicity of the unreacted amine. An acidic workup is highly effective.[2] By adjusting the aqueous layer to a pH of ~2-3, the mono-protected product (as its hydrochloride or other salt) and the unreacted diamine will move to the aqueous phase, while the neutral di-Boc byproduct can be extracted and removed with an organic solvent like diethyl ether.[5] The aqueous layer can then be basified (pH >12) to liberate the free amine of the mono-Boc product for extraction. |
| The reaction appears stalled or incomplete (significant starting material remains). | 1. Insufficient (Boc)₂O. 2. Deactivation of (Boc)₂O by moisture. 3. Low reaction temperature is slowing the reaction excessively. | 1. Check Stoichiometry: Ensure you are using at least one full equivalent of (Boc)₂O relative to the desired amount of mono-protected product. 2. Use Anhydrous Conditions: While some protocols use aqueous media, ensure your organic solvents are dry if running under anhydrous conditions. 3. Allow to Warm: After the slow addition at 0 °C is complete, allow the reaction to warm to room temperature and stir for several hours to ensure it goes to completion.[3] Monitor progress by TLC or LC-MS. |
| Product is an oil that is difficult to handle and purify. | The free base of 1-N-Boc-Pentane-1,3-diamine can be an oil or a low-melting solid.[6] | This is normal for the free-base form. The best strategy is to convert it directly to the hydrochloride salt, which is typically a stable, crystalline solid, making it easier to handle, purify by recrystallization, and store.[7] |
Section 3: Formation of the Hydrochloride Salt
The final step involves the protonation of the remaining free amine to form the stable hydrochloride salt.
Frequently Asked Questions (FAQs)
Question: I've isolated the mono-Boc free base, but I'm having trouble forming a solid hydrochloride salt. It remains an oil or a gum.
Answer: This issue typically stems from residual solvent, impurities, or improper technique during salt formation.
Troubleshooting Salt Formation:
-
Ensure High Purity of the Free Base: Before attempting salt formation, ensure your mono-Boc-protected amine is pure. Impurities, especially the di-Boc byproduct, can interfere with crystallization. Use the acidic wash/basic extraction method described in the table above for purification.[2][5]
-
Use Anhydrous HCl: The most common method is to dissolve the purified free base in a dry, non-polar solvent (like diethyl ether or dichloromethane) and add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in dioxane or diethyl ether) dropwise with vigorous stirring. The salt should precipitate out of the solution.
-
Avoid Excess Water: Water can prevent the formation of a crystalline solid. Ensure all glassware is dry and use anhydrous solvents.
-
Trituration: If an oil forms, try cooling the mixture in an ice bath and scratching the inside of the flask with a glass rod to induce crystallization. You can also try removing the solvent under reduced pressure and triturating the resulting oil with a non-polar solvent like hexane or pentane to yield a solid.
Question: Can I use aqueous HCl to form the salt?
Answer: While possible, it is generally less ideal than using an anhydrous HCl solution.[8] Using aqueous HCl introduces water, which can make isolating a dry, crystalline product more difficult. The product may be soluble in the aqueous acidic solution, requiring evaporation of water, which can be problematic. If you must use aqueous HCl, you would typically dissolve the amine in a minimal amount of a water-miscible solvent like isopropanol, add the aqueous HCl, and then add a less polar co-solvent (like diethyl ether) to precipitate the salt.
Visualizing the Process
Appendix: Experimental Protocols
Protocol 1: Selective Mono-N-Boc Protection of Pentane-1,3-diamine
This protocol is a synthesis of best practices for achieving high mono-selectivity.[2][3]
Materials:
-
Pentane-1,3-diamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 2N solution
-
Sodium hydroxide (NaOH), 2N solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, ice bath, magnetic stirrer, dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve pentane-1,3-diamine (e.g., 50 mmol, 5 eq) in anhydrous DCM (150 mL).
-
Cool the solution to 0 °C using an ice bath with vigorous stirring.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (10 mmol, 1 eq) in anhydrous DCM (100 mL) and load this solution into a dropping funnel.
-
Add the (Boc)₂O solution dropwise to the stirred diamine solution over a period of 2-3 hours. It is crucial to maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of (Boc)₂O.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL), water (2 x 50 mL), and brine (1 x 50 mL).
-
Purification (Acid Extraction): To remove unreacted diamine and the di-Boc byproduct, add 2N HCl (aq) to the organic layer and shake. Adjust the pH of the aqueous layer to ~2-3. Separate the layers. The di-Boc byproduct will remain in the organic layer, which should be discarded.
-
Collect the acidic aqueous layer, which now contains the desired mono-Boc product as its hydrochloride salt. Cool this aqueous layer in an ice bath and basify to pH >12 by the slow addition of 2N NaOH.
-
Extract the liberated free base into DCM (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-N-Boc-Pentane-1,3-diamine as an oil or low-melting solid.
Protocol 2: Formation of the Hydrochloride Salt
Materials:
-
1-N-Boc-Pentane-1,3-diamine (free base)
-
Anhydrous diethyl ether or DCM
-
Anhydrous HCl solution (e.g., 2.0 M in diethyl ether or 1.0 M in dioxane)
Procedure:
-
Dissolve the purified 1-N-Boc-Pentane-1,3-diamine (e.g., 10 mmol) in anhydrous diethyl ether (100 mL).
-
Stir the solution at room temperature.
-
Slowly add the anhydrous HCl solution (1.1 equivalents, e.g., 5.5 mL of a 2.0 M solution) dropwise.
-
A white precipitate of the hydrochloride salt should form immediately.
-
Continue stirring for 30 minutes after the addition is complete.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Dry the product under vacuum to yield this compound as a stable white solid.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. John Wesley Powell Student Research Conference. [Link]
-
Godinez, C. E., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). [Link]
-
Liu, Y. S., et al. (2005). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Pittelkow, M., et al. (2002). Selective mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Synthesis, 2002(15), 2195-2202. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
-
ResearchGate. Synthesis of N-BOC amines by various routes. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Sureshbabu, V. V., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]
-
Ghorai, P., et al. (2014). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications. [Link]
-
Kaur, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Ordóñez, M., et al. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 24(15), 2735. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of N-Boc-1,3-diaminopropane Hydrochloride. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 102444, 1,3-Diaminopentane. [Link]
-
ResearchGate. Synthetic methods for 1,3-diamines. [Link]
-
Boyd, S., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
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- 4. Boc-Protected Amino Groups [organic-chemistry.org]
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- 8. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Optimizing Amide Coupling Reactions with 1-N-Boc-Pentane-1,3-diamine Hydrochloride
Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 1-N-Boc-Pentane-1,3-diamine hydrochloride. This guide is designed to provide in-depth, practical solutions to the unique challenges presented by this versatile but structurally complex building block. My aim is to move beyond generic protocols and offer field-tested insights grounded in chemical principles to help you achieve optimal results in your coupling reactions.
Introduction: The Challenge of Selective Acylation
This compound presents a dual challenge for amide bond formation. Firstly, its existence as a hydrochloride salt necessitates the neutralization of the ammonium ion to liberate the free, nucleophilic amine. Secondly, the molecule is an unsymmetrical diamine, featuring a sterically hindered secondary amine at the 1-position (protected by a bulky tert-butyloxycarbonyl group) and a more accessible primary amine at the 3-position. This structural asymmetry demands careful optimization to achieve chemoselective acylation at the desired position and avoid common pitfalls like diacylation or reaction at the wrong site. This guide will provide a systematic approach to troubleshooting and optimizing these critical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address the most common issues encountered during coupling reactions with this compound in a practical question-and-answer format.
Q1: My coupling reaction is not proceeding, or the yield is very low. What is the most likely cause?
A1: Inadequate Basicity. This is the most frequent reason for failure. The starting material is a hydrochloride salt, meaning the primary amine is protonated to form an ammonium chloride salt. This protonated amine is not nucleophilic and will not participate in the coupling reaction.[1][2]
-
Causality: Amide coupling requires a free amine to act as a nucleophile and attack the activated carboxylic acid. The positive charge on the ammonium ion renders it electrophilic, not nucleophilic.
-
Troubleshooting Steps:
-
Add a Stoichiometric Amount of Base: You must add at least one equivalent of a non-nucleophilic tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the hydrochloride salt and liberate the free diamine.
-
Add an Additional Equivalent of Base for the Coupling Reaction: Most amide coupling reactions, especially those using coupling reagents like HATU or HBTU, require a basic environment to proceed efficiently.[3] Therefore, a total of at least two equivalents of base is typically recommended: one for neutralization and one for the coupling itself.
-
Confirm Base Purity: Ensure your base is anhydrous and free of primary or secondary amine contaminants that could compete in the reaction.
-
Q2: I am observing a significant amount of diacylated product. How can I improve selectivity for mono-acylation at the primary amine?
A2: Lack of Chemoselectivity Control. Achieving mono-acylation requires exploiting the inherent differences in reactivity between the primary and secondary amines. The primary amine at the 3-position is sterically more accessible and generally more nucleophilic than the Boc-protected secondary amine at the 1-position. However, under forcing conditions, reaction at both sites can occur.
-
Causality: High temperatures, long reaction times, or highly reactive coupling agents can overcome the activation energy barrier for acylation at the more hindered secondary amine, leading to the formation of a di-substituted byproduct.
-
Troubleshooting & Optimization Strategies:
-
Control Stoichiometry: Use the diamine as the limiting reagent (e.g., 1.0 equivalent) and the carboxylic acid in a slight excess (e.g., 1.1-1.2 equivalents). Avoid a large excess of the activated acid.
-
Lower the Reaction Temperature: Perform the reaction at 0 °C or even lower temperatures (-15 °C). This will favor the reaction pathway with the lower activation energy, which is typically the acylation of the less-hindered primary amine.
-
Choose the Right Coupling Reagent: For highly sensitive substrates where selectivity is paramount, consider converting the carboxylic acid to an acyl chloride and performing the reaction at low temperature.[4][5] This method provides a highly reactive species that can be added slowly to control the reaction.
-
Slow Addition: Add the activated carboxylic acid or acyl chloride solution dropwise to the solution of the diamine and base over an extended period (e.g., 1-2 hours) at low temperature. This maintains a low concentration of the acylating agent, minimizing the chance of diacylation.
-
Q3: My reaction is messy, and I'm having trouble purifying the final product. What are some common side reactions and purification strategies?
A3: Side Reactions and Purification Challenges. Besides diacylation, other side reactions can complicate your reaction mixture. Purification can also be challenging due to the presence of the Boc group and the potentially basic nature of the product if the second amine is present.
-
Common Side Reactions:
-
N-acylurea formation: When using carbodiimide coupling reagents like EDC, the activated O-acylisourea intermediate can rearrange to an unreactive N-acylurea byproduct.[6] The inclusion of additives like HOBt or Oxyma can suppress this side reaction.
-
Guanidinium byproduct formation: With uronium/aminium-based reagents like HATU, the coupling reagent can react with the amine nucleophile to form a guanidinium byproduct, consuming your starting material.[7][8] Pre-activating the carboxylic acid before adding the amine can mitigate this.
-
-
Purification Strategy:
-
Aqueous Workup: A standard aqueous workup is often effective. Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane. Wash sequentially with a mild acid (e.g., 5% citric acid solution) to remove excess base and base-soluble impurities, followed by a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and acidic byproducts, and finally with brine.
-
Column Chromatography: Silica gel chromatography is typically required for high purity. Given the presence of the Boc group, it is advisable to avoid strongly acidic mobile phase modifiers. A neutral system (e.g., hexanes/ethyl acetate) or a system with a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) in the eluent can be used to prevent streaking and improve the recovery of amine-containing products.[9]
-
Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common coupling scenarios.
Protocol 1: General Purpose Coupling using HATU
This protocol is recommended for its high efficiency and is a good starting point for many substrates.[3][10]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (1.5 eq) to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt. Stir for 5 minutes.
-
Slowly add the neutralized diamine solution to the pre-activated carboxylic acid solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with the aqueous workup and purification as described in Q3.
Protocol 2: Cost-Effective Coupling using EDC/Oxyma
This protocol is a more economical choice and uses OxymaPure® as an additive to enhance efficiency and reduce side reactions compared to HOBt.[6]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.2 eq)
-
OxymaPure® (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DCM or DMF
Procedure:
-
Under an inert atmosphere, combine the carboxylic acid (1.0 eq), this compound (1.1 eq), and OxymaPure® (1.2 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) and stir for 5 minutes.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Maintain the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for 12-16 hours (overnight).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with the aqueous workup and purification.
Data & Visualization
Table 1: Recommended Base Equivalents
| Component | Purpose | Equivalents | Recommended Bases |
| 1-N-Boc-Pentane-1,3-diamine HCl | Neutralization of HCl salt | 1.0 - 1.1 | DIPEA, TEA |
| Coupling Reaction (e.g., with HATU) | Facilitate amide bond formation | 1.0 - 1.5 | DIPEA, NMM |
| Total | 2.0 - 2.6 |
Diagrams
Caption: Neutralization is the critical first step.
Caption: Key factors controlling reaction selectivity.
References
- Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines.
- Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73.
- Bhattacharya, S., et al. (2011). Synthesis, characterization and systemic toxicity evaluation of a novel N-Boc protected dipeptide. Der Pharma Chemica, 3(3), 174-188.
- Clark, J. (2015). Explaining the reaction between acyl chlorides and amines. Chemguide.
- BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines. BenchChem Technical Support.
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
- ChemistryStudent. (2023). Acyl Chlorides (A-Level). ChemistryStudent.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
- Townshend, M. (2021). Year 13 Organic Chemistry Revision - Reactions of acyl chlorides. YouTube.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Shome, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega.
- Thermo Fisher Scientific. (n.d.). Instructions: EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride). Thermo Fisher Scientific.
- ChemicalBook. (n.d.). N-Boc-1,3-propanediamine synthesis. ChemicalBook.
- Wikipedia. (2023).
- O'Brien, C. J., et al. (2013). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 15(18), 4880-4883.
- Khan, K. M. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides. YouTube.
- Fisher Scientific. (n.d.). N-Boc-1,3-diaminopropane, 95%. Fisher Scientific.
- Rajput, A. P., & Gore, R. P. (2011). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Der Pharma Chemica, 3(3), 409-421.
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific.
- Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines.
- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27.
- Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. Semantic Scholar.
- Lee, D. W., et al. (2007). Selective Mono-BOC Protection of Diamines. Taylor & Francis Online.
- Isak, S., et al. (2019). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 84(8), 4964-4973.
- Li, H., et al. (2015). Preparation of Mono Boc-Protected Unsymmetrical Diamines.
- Ley, S. V., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(10), 1436-1443.
- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.
- BenchChem. (2025). Application Notes and Protocols: Amide Bond Formation with N-Boc-piperazine-C3-COOH. BenchChem Technical Support.
- Al-Sehemi, A. G., et al. (2011). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry - Section B, 50(8), 1115-1122.
- Reddit. (2022). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue! r/Chempros.
- Wille, K., & Kaiser, D. (2016). Selective Mono-Boc-Protection of Bispidine. Sciforum.
- Vale, N., et al. (2014). N-Acylation Reactions of Amines.
- ResearchGate. (2017). How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography?
Sources
- 1. rsc.org [rsc.org]
- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 3. benchchem.com [benchchem.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
Troubleshooting incomplete Boc deprotection of 1-N-Boc-Pentane-1,3-diamine hydrochloride
Guide ID: TSC-CHEM-2601-01
Issued by: Senior Application Scientist, Chemical Synthesis Division
Topic: Troubleshooting Incomplete Boc Deprotection of 1-N-Boc-Pentane-1,3-diamine hydrochlorideThis guide provides in-depth troubleshooting and frequently asked questions for researchers encountering incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound. The principles and protocols discussed are broadly applicable to other challenging Boc deprotections of polyamines and substrates bearing basic functional groups.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing explanations for the underlying chemical principles and actionable protocols to resolve the issue.
Q1: My TLC and LC-MS analysis shows significant amounts of starting material remaining, even after standard deprotection with TFA/DCM. What is the primary cause?
A1: Insufficient Acid Stoichiometry is the most likely cause.
Your starting material, this compound, is a salt. This means the amine at the 3-position is already protonated as an ammonium chloride. The Boc deprotection mechanism requires protonation of the Boc group's carbonyl oxygen to initiate cleavage[1][2][3]. Therefore, you need enough acid to both keep the 3-amine protonated and to catalytically protonate the N-Boc group. Standard protocols often underestimate the amount of acid needed for substrates that are already salts or contain multiple basic sites.
Underlying Principle: The acid-catalyzed cleavage of the Boc group can exhibit a second-order dependence on the acid concentration.[4] Low acid concentration is a common reason for incomplete or slow reactions.[5][6]
Solution: Increase the equivalents of acid used. While a 25-50% solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is a common starting point, for a substrate like this, using neat TFA or switching to a different acid system may be necessary.[7][8] A highly effective alternative is 4M HCl in dioxane.[9][10][11]
Q2: I've increased the acid concentration, but the reaction is still sluggish. Could the solvent be the issue?
A2: Yes, solvent choice and substrate solubility are critical factors.
Poor solubility of the starting material (a polar salt) in a non-polar solvent like DCM can create a heterogeneous mixture, preventing the acid from efficiently accessing the Boc-protected amine.[5] This leads to an incomplete reaction.
Solution: Consider changing or modifying the solvent system.
-
Switch to a More Polar Aprotic Solvent: Ethers like 1,4-dioxane or THF are common and effective replacements for DCM and may better dissolve the hydrochloride salt.[10] 4M HCl in dioxane is a commercially available and widely used reagent for this reason.[9][11][12]
-
Use a Protic Co-solvent: Adding a small amount of methanol (MeOH) can increase the solubility of the starting material. A 1:1 mixture of 4M HCl in dioxane and MeOH can be very effective, often leading to complete conversion in under 30 minutes.[11]
Workflow for Troubleshooting Incomplete Deprotection
Caption: A decision tree for troubleshooting incomplete Boc deprotection.
Q3: My LC-MS shows a new peak with a mass increase of +56 Da. What is this and how can I prevent it?
A3: This is likely a side product from tert-butylation.
The Boc deprotection mechanism generates a reactive tert-butyl cation (tBu⁺).[1][4][9] This electrophile can be "trapped" by any nucleophile in the reaction mixture. In your case, the newly freed amine can act as a nucleophile, attacking the tert-butyl cation to form an N-tert-butylated side product (+56 Da). While less common for amines compared to residues like methionine or tryptophan in peptides, it can occur under forcing conditions.[6][9]
Solution: Use a Scavenger. Scavengers are nucleophilic compounds added to the reaction to trap the tert-butyl cation before it can react with your product.[6][9]
-
Common Scavengers: Triisopropylsilane (TIS), thioanisole, or water are effective.[6][9]
-
Recommended Cocktail: A mixture of TFA/TIS/H₂O (95:2.5:2.5) is a robust system for preventing this side reaction.[9]
Q4: How can I effectively monitor the reaction to know when it is truly complete?
A4: Thin-Layer Chromatography (TLC) with ninhydrin staining is the fastest and most effective method.
-
Procedure: Spot the reaction mixture on a silica TLC plate alongside a reference spot of your starting material. Elute with a polar mobile phase (e.g., 9:1 DCM/Methanol with 1% triethylamine).
-
Visualization: After elution, dry the plate thoroughly and dip it in a ninhydrin stain solution, then gently heat it.
-
Starting Material (Boc-protected): Will not stain with ninhydrin (or may show a faint yellow color).
-
Product (Free Amine): Will show a distinct colored spot (typically purple or blue), indicating the presence of a primary/secondary amine.[13]
-
-
Interpretation: The reaction is complete when the starting material spot has completely disappeared and a single, strong ninhydrin-positive spot is observed at a lower Rf value (more polar).[5]
Frequently Asked Questions (FAQs)
What is the chemical mechanism of Boc deprotection?
The cleavage is an acid-catalyzed elimination process.[1]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (like TFA or HCl).[1]
-
Fragmentation: This protonation weakens the C-O bond, leading to the fragmentation of the molecule into a stable tert-butyl cation, carbon dioxide, and the free amine.[2][3]
-
Salt Formation: The newly liberated amine is immediately protonated by the excess acid in the mixture to form the corresponding ammonium salt (e.g., trifluoroacetate or chloride).[1]
Mechanism of Acid-Catalyzed Boc Deprotection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. jk-sci.com [jk-sci.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Selective Mono-Boc Protection of Pentane-1,3-diamine
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the selective mono-Boc protection of pentane-1,3-diamine, a common challenge in organic synthesis. Our goal is to equip you with the scientific understanding and practical protocols to minimize the formation of the undesired di-Boc byproduct and maximize the yield of your target mono-protected diamine.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Boc protection of pentane-1,3-diamine.
Q1: My reaction is yielding a high percentage of the di-Boc protected product. What am I doing wrong?
This is the most frequent challenge in the protection of symmetrical or similar-reactivity diamines. The formation of a significant amount of di-Boc-pentane-1,3-diamine typically points to issues with reaction kinetics and the relative reactivity of the amine groups. Here’s a breakdown of the likely causes and how to address them.
Underlying Cause: The second amine group of the mono-Boc protected intermediate is reacting with the Boc-anhydride ((Boc)₂O) before all the starting diamine has been converted to the mono-protected product.
Solutions:
-
Implement the Mono-Protonation Strategy: This is a highly effective and widely adopted method to differentiate the two amine groups.[1][2][3][4] By adding one equivalent of a strong acid (e.g., HCl), you can selectively protonate one of the amine functionalities, rendering it significantly less nucleophilic and thus unreactive towards the electrophilic (Boc)₂O.[2][3]
-
Expert Insight: The in-situ generation of HCl from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol is a practical alternative to using compressed HCl gas.[1] This approach allows for precise stoichiometric control.
-
-
Control the Rate of Addition: A rapid addition of (Boc)₂O creates localized high concentrations, increasing the likelihood of the mono-Boc product reacting again to form the di-Boc species.[5]
-
Protocol Adjustment: Dissolve the (Boc)₂O in a suitable solvent and add it dropwise to the solution of pentane-1,3-diamine over an extended period (e.g., 1-2 hours) using a syringe pump for optimal control.
-
-
Optimize Reaction Temperature: The reaction between an amine and (Boc)₂O is exothermic. Running the reaction at elevated temperatures increases the reaction rate, which can reduce selectivity.
-
Recommended Action: Perform the addition of the (Boc)₂O at a reduced temperature, typically 0 °C, to better control the reaction rate and enhance selectivity for the mono-protected product.[5]
-
-
Adjust Stoichiometry: While using a large excess of the diamine can statistically favor mono-protection, this is often not feasible for valuable starting materials.[6] A more controlled approach is to use a slight excess of the diamine or a sub-stoichiometric amount of (Boc)₂O (e.g., 0.8-0.9 equivalents).
-
In Practice: If you are not using the mono-protonation method, consider using 1.1 to 1.5 equivalents of pentane-1,3-diamine relative to (Boc)₂O. This will leave some unreacted diamine at the end of the reaction, which is generally easier to separate from the mono-Boc product than the di-Boc byproduct.
-
Q2: I'm observing the formation of solid particles in my reaction, leading to blockages, especially in a flow chemistry setup. What could be the cause?
Precipitation during the reaction can be problematic, affecting stirring and reproducibility. This is a known issue, particularly with certain solvent systems.
Underlying Cause: The solubility of the starting materials, intermediates, or the final products (including the di-Boc byproduct) may be limited in the chosen solvent.
Solutions:
-
Solvent Selection: The choice of solvent is critical. While apolar solvents like dichloromethane or toluene can sometimes lead to precipitation, methanol has been identified as a good solvent that generally keeps all reagents and products in solution.[7]
-
Recommendation: If you are experiencing solubility issues, consider switching to or ensuring you are using anhydrous methanol as your reaction solvent.
-
-
Concentration Adjustment: Highly concentrated reaction mixtures are more prone to precipitation.
-
Experimental Step: Try reducing the overall concentration of your reagents. While this may slightly increase the reaction time, it can prevent the formation of solids.
-
Frequently Asked Questions (FAQs)
This section covers broader questions about the methodology and principles of selective mono-Boc protection.
Q1: What is the mechanistic principle behind the mono-protonation strategy?
The mono-protonation strategy relies on the difference in basicity between the two amine groups in the diamine and its mono-protonated form. When one equivalent of a strong acid is added to a symmetrical diamine, an equilibrium is established where the dominant species is the mono-ammonium salt.[3][4] The protonated amine group (-NH₃⁺) is no longer nucleophilic and will not react with the electrophilic (Boc)₂O. The remaining free amine (-NH₂) can then react selectively to form the mono-Boc protected product.
Diamine [label="H₂N-(CH₂)₅-NH₂\n(Pentane-1,3-diamine)", fillcolor="#F1F3F4"]; MonoProtonated [label="H₂N-(CH₂)₅-NH₃⁺Cl⁻\n(Mono-protonated Diamine)", fillcolor="#F1F3F4"]; Boc2O [label="(Boc)₂O", shape=ellipse, fillcolor="#FFFFFF", style=filled]; MonoBoc [label="BocHN-(CH₂)₅-NH₃⁺Cl⁻\n(Mono-Boc Product Salt)", fillcolor="#F1F3F4"]; FinalProduct [label="BocHN-(CH₂)₅-NH₂\n(Final Mono-Boc Product)", fillcolor="#F1F3F4"]; Base [label="Base (e.g., NaOH)", shape=ellipse, fillcolor="#FFFFFF", style=filled];
Diamine -> MonoProtonated [label="+ 1 eq. HCl"]; MonoProtonated -> MonoBoc [label="+ (Boc)₂O\n(Reacts at free -NH₂)", color="#34A853"]; Boc2O -> MonoBoc [style=invis]; MonoBoc -> FinalProduct [label="Neutralization", color="#EA4335"]; Base -> FinalProduct [style=invis]; }
Caption: Mono-protonation strategy for selective protection.Q2: What is the optimal solvent for the selective mono-Boc protection of pentane-1,3-diamine?
Methanol and dichloromethane are commonly employed solvents for this transformation.[5] Methanol is often favored as it tends to keep the starting materials, the mono-Boc product, and the di-Boc byproduct in solution, which can simplify reaction monitoring and is particularly advantageous for flow chemistry applications.[7] The use of aqueous methanol (e.g., 50% aqueous methanol) has also been reported in the mono-protonation method to ensure the equilibrium between the free diamine and its salt form is fully established.[3]
Q3: How does temperature affect the selectivity of the reaction?
Lowering the reaction temperature is a key factor in enhancing selectivity.[5] The reaction of an amine with (Boc)₂O is exothermic, and lower temperatures (typically 0 °C) slow down the rate of both the desired mono-protection and the undesired di-protection. This kinetic control helps to favor the initial reaction of the more nucleophilic starting diamine over the subsequent reaction of the slightly less nucleophilic mono-Boc protected intermediate.
Q4: Are there alternative reagents to (Boc)₂O for mono-protection?
Yes, while (Boc)₂O is the most common reagent, alternatives exist. For instance, alkyl phenyl carbonates can be used as electrophiles for the selective mono-carbamate protection of diamines.[8] This method can be advantageous as it may not require a large excess of the diamine and can proceed without the need for extensive purification like column chromatography.[8]
Summary of Key Parameters for Selectivity
| Parameter | Recommendation for High Mono-Boc Selectivity | Rationale |
| Stoichiometry | Use 1 equivalent of diamine and 1 equivalent of acid, followed by 1 equivalent of (Boc)₂O. | Deactivates one amine group, preventing di-protection.[1][3] |
| Rate of Addition | Slow, dropwise addition of (Boc)₂O solution over 1-2 hours. | Prevents high local concentrations of the protecting agent.[5] |
| Temperature | Maintain the reaction at 0 °C during the addition of (Boc)₂O. | Controls the exothermic reaction and improves kinetic selectivity.[5] |
| Solvent | Anhydrous methanol is a good starting point. | Generally provides good solubility for all components.[7] |
Experimental Protocols
Protocol 1: Mono-Protonation using in-situ Generated HCl
This protocol is adapted from established methods for the selective mono-Boc protection of diamines.[1]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol. Cool the flask to 0 °C in an ice bath.
-
HCl Generation: Slowly add 1.0 equivalent of chlorotrimethylsilane (Me₃SiCl) dropwise to the cold methanol. Stir for 15 minutes to allow for the in-situ generation of HCl.
-
Diamine Addition: To this acidic methanol solution, add 1.0 equivalent of pentane-1,3-diamine. Allow the mixture to stir at 0 °C for 15 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure the mono-protonation equilibrium is reached.
-
Boc Protection: Prepare a solution of 1.0 equivalent of di-tert-butyl dicarbonate ((Boc)₂O) in anhydrous methanol. Add this solution dropwise to the diamine salt solution at room temperature over 1 hour.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.[5]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted (Boc)₂O and di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a strong base (e.g., 4N NaOH) to deprotonate the ammonium salt.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected pentane-1,3-diamine.
-
Start [label="High Di-Boc Formation Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Are you using a mono-protonation strategy?", shape=diamond, style=filled, fillcolor="#FBBC05"]; A1_No [label="Implement mono-protonation\n(e.g., 1 eq. Me₃SiCl in MeOH)", fillcolor="#F1F3F4"]; A1_Yes [label="Review other parameters", fillcolor="#F1F3F4"]; Q2 [label="Is the (Boc)₂O added slowly?", shape=diamond, style=filled, fillcolor="#FBBC05"]; A2_No [label="Use a syringe pump for\nslow, dropwise addition", fillcolor="#F1F3F4"]; A2_Yes [label="Check temperature control", fillcolor="#F1F3F4"]; Q3 [label="Is the reaction cooled (e.g., 0 °C)?", shape=diamond, style=filled, fillcolor="#FBBC05"]; A3_No [label="Perform addition and reaction at 0 °C", fillcolor="#F1F3F4"]; Success [label="Improved Mono-Boc Yield", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Q1; Q1 -> A1_No [label="No"]; A1_No -> Success; Q1 -> A1_Yes [label="Yes"]; A1_Yes -> Q2; Q2 -> A2_No [label="No"]; A2_No -> Success; Q2 -> A2_Yes [label="Yes"]; A2_Yes -> Q3; Q3 -> A3_No [label="No"]; A3_No -> Success; Q3 -> Success [label="Yes\n(Consider further optimization\nof solvent/stoichiometry)"]; }
Caption: Decision workflow for troubleshooting high di-Boc formation.References
-
Ochoa-López, J. D., et al. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Available at: [Link]
-
Redalyc. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. Available at: [Link]
-
Ha, H.-J., et al. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications. Available at: [Link]
-
Gaware, R., & Jordis, U. (2009). Selective Mono-Boc-Protection of Bispidine. Molecular Diversity Preservation International (MDPI). Available at: [Link]
-
Tran, D. N., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Adding Boc Group Mechanism. YouTube. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. ResearchGate. Available at: [Link]
-
Pittelkow, M., et al. (2007). Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses. Available at: [Link]
Sources
- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 2. redalyc.org [redalyc.org]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sciforum.net [sciforum.net]
- 7. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
Purification challenges and solutions for 1-N-Boc-Pentane-1,3-diamine hydrochloride
Welcome to the technical support guide for 1-N-Boc-Pentane-1,3-diamine hydrochloride. This document provides in-depth troubleshooting advice and detailed protocols to address the specific challenges encountered during the purification of this versatile synthetic intermediate. As researchers and drug development professionals, achieving high purity is paramount, and this guide is designed to help you navigate the common hurdles associated with this molecule.
Introduction
This compound is a chiral building block featuring a pentane backbone with two amine groups, one of which is protected by a tert-butoxycarbonyl (Boc) group, while the other is salified as a hydrochloride. The primary challenge in its synthesis and purification stems from the difficulty of selectively functionalizing one of two chemically similar amine groups in the parent diamine. This often results in a mixture of unreacted starting material, the desired mono-protected product, and the di-protected byproduct, necessitating robust purification strategies. This guide provides solutions to these and other common issues.
Frequently Asked Questions (FAQs)
Here we address the most common questions and issues encountered during the purification of this compound.
Q1: My reaction produced a mixture of mono-Boc, di-Boc, and unreacted diamine. How can I effectively separate these?
A: This is the most common challenge. The three compounds have significantly different polarities, which is the key to their separation. The unreacted diamine is highly polar, the di-Boc byproduct is non-polar, and your desired mono-Boc product has intermediate polarity.
-
Causality: During the protection reaction with di-tert-butyl dicarbonate (Boc)₂O, the reagent cannot easily distinguish between the two amine groups of pentane-1,3-diamine, leading to a statistical mixture of products. A highly effective strategy to favor mono-protection is to first protonate the diamine with one equivalent of acid (e.g., HCl). This renders one amine group non-nucleophilic, directing the (Boc)₂O to react selectively with the remaining free amine.[1] If your synthesis does not employ this technique, a product mixture is almost inevitable.
-
Solution: A two-stage purification is recommended:
-
Liquid-Liquid Extraction: First, perform an acid-base workup. Dissolve the crude mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash with a dilute acid (e.g., 1M HCl) to remove the highly basic unreacted diamine, which will move into the aqueous layer as the di-hydrochloride salt. The organic layer will now contain your mono-Boc product and the di-Boc byproduct.
-
Column Chromatography: Concentrate the organic layer. The residue, containing the mono- and di-Boc species, should be purified by silica gel column chromatography. The non-polar di-Boc product will elute first, followed by the more polar mono-Boc product.
-
Q2: What is the best method to purify the final hydrochloride salt? I'm having trouble with column chromatography.
A: Running amine hydrochloride salts directly on standard silica gel is generally not advisable. The ionic nature of the salt causes it to bind strongly to the acidic silica, leading to poor separation, streaking, and low recovery.
-
Causality: Silica gel is weakly acidic. The basic nitrogen of an amine can interact strongly, but the protonated amine of a hydrochloride salt will have an even stronger, ionic interaction, effectively immobilizing it on the column.
-
Solution: The best method for purifying the final salt is recrystallization .
-
Purify the Free Base First: Purify the 1-N-Boc-Pentane-1,3-diamine (the free base) using column chromatography as described in Q1.
-
Salt Formation & Precipitation: Dissolve the pure free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Add a stoichiometric amount of HCl (commonly as a solution in dioxane or methanol) to precipitate the hydrochloride salt.[2][3] This precipitation process itself is a highly effective purification step.
-
Recrystallization: Filter the precipitated salt and recrystallize it from a suitable solvent system. For amine hydrochlorides, polar protic solvents like isopropanol or ethanol are often effective.[4] You may need to add a less polar co-solvent like diethyl ether to reduce solubility and induce crystallization.[4]
-
Q3: My NMR analysis shows a very small or absent signal for the Boc group (the 9H singlet around 1.4 ppm). What went wrong?
A: The absence of the Boc group signal indicates it has been cleaved.
-
Causality: The Boc group is notoriously labile under acidic conditions.[5] The cleavage mechanism involves protonation of the carbonyl oxygen, followed by the elimination of a stable tert-butyl cation, which forms isobutylene and CO₂.[5][6] This can happen if the compound is exposed to strong acids during workup or purification. While the target molecule is a hydrochloride salt, its formation should be under controlled conditions. Using excess strong acid or prolonged exposure, especially at elevated temperatures, can cause deprotection.
-
Solution:
-
Check Your Workup: Ensure you are not using excessively harsh acidic conditions (e.g., concentrated HCl). Use stoichiometric amounts of acid for salt formation.
-
Avoid Acidic Chromatography Modifiers: If you must use chromatography, do not use acidic mobile phase modifiers like trifluoroacetic acid (TFA), which are known to cleave Boc groups.[7][8] If the polarity of the free base is challenging, consider using a different stationary phase like alumina (basic or neutral) or a modified mobile phase (e.g., DCM/Methanol with 1% NH₄OH).
-
Temperature Control: Perform all acid-related steps at low temperatures (e.g., 0 °C) to minimize the rate of the cleavage reaction.
-
Q4: How can I confirm the purity and identity of my final product?
A: A combination of analytical techniques is necessary for comprehensive validation.[9]
-
¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure. Key signals to look for in ¹H NMR are the 9-proton singlet of the t-butyl group (~1.4 ppm), the protons on the pentane backbone, and the broad signal for the -NH₃⁺ protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the free base cation.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity. A standard C18 reversed-phase column with a buffered mobile phase (e.g., water/acetonitrile with a phosphate buffer) is suitable.
-
Elemental Analysis (CHN): Provides the elemental composition of the salt, which is a strong indicator of purity and confirmation of the correct salt form.
-
Titration: An acid-base titration can be used to determine the purity of the hydrochloride salt.
Troubleshooting Guide
| Observed Problem / Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low yield after synthesis and workup | 1. Incomplete reaction. 2. Formation of significant amounts of di-Boc byproduct. 3. Loss of product during aqueous extractions. | 1. Monitor reaction by TLC/LC-MS to ensure completion. 2. Use the mono-protonation strategy to favor mono-Boc formation.[1] 3. Ensure the correct pH is used during extractions; perform multiple extractions with fresh solvent. |
| Product streaks badly on silica TLC/column | 1. The compound is the hydrochloride salt. 2. The free base is highly polar and interacting with silica. | 1. Do not run the salt on silica. Convert to the free base before chromatography. 2. Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonium hydroxide) to the eluent to suppress interaction with silica. |
| Product is an oil and won't crystallize | 1. Presence of impurities (e.g., solvent, byproducts) disrupting the crystal lattice. 2. Incorrect solvent system for crystallization. | 1. Ensure the material is of high purity (>95% by HPLC) before attempting crystallization. 2. Perform a systematic solvent screen. Try solvents like isopropanol, ethanol, or acetonitrile. Consider anti-solvent precipitation by adding a non-polar solvent like diethyl ether or hexanes to a solution of your product.[4][10] |
| Diastereomeric ratio is incorrect (for chiral synthesis) | 1. Racemization occurred during synthesis or purification. 2. The purification method is enriching one diastereomer over another. | 1. Avoid harsh basic or acidic conditions and high temperatures. 2. Analyze the purity of all fractions from chromatography by a chiral method (e.g., chiral HPLC) to ensure no unintended separation is occurring. Separation of diastereomers may require specialized chiral chromatography. |
Key Experimental Protocols
Protocol 1: Purification of 1-N-Boc-Pentane-1,3-diamine (Free Base) by Column Chromatography
This protocol is designed to separate the desired mono-protected free base from the di-protected byproduct and other non-basic impurities.
-
Preparation:
-
Ensure the crude product has been washed with an acidic solution to remove unreacted diamine and then neutralized and extracted into an organic solvent (e.g., DCM).
-
Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude oil/solid.[11]
-
-
Column Packing:
-
Pack a silica gel column using a slurry method with a starting eluent of 100% Dichloromethane (DCM). The amount of silica should be 50-100 times the weight of the crude material.
-
-
Loading:
-
Dissolve the crude material in a minimal amount of DCM. If it doesn't dissolve well, add a small amount of methanol.
-
Alternatively, perform a "dry loading": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.
-
-
Elution:
-
Begin elution with 100% DCM. This will elute the non-polar di-Boc protected diamine byproduct first.
-
Gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in DCM.
-
Expert Tip: To improve peak shape and prevent streaking, you can pre-treat the silica with the eluent system containing 1% triethylamine (Et₃N) or use an eluent that contains 1% Et₃N throughout the run.
-
-
Monitoring:
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC), staining with ninhydrin (which will stain the primary amine of your product) and/or potassium permanganate.
-
-
Isolation:
-
Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified free base.
-
Protocol 2: Conversion to Hydrochloride Salt and Recrystallization
This protocol converts the purified free base into the final hydrochloride salt and purifies it further.
-
Salt Formation:
-
Dissolve the purified 1-N-Boc-Pentane-1,3-diamine free base (1.0 eq) in a minimal amount of a suitable solvent like isopropanol or diethyl ether at room temperature.
-
While stirring, slowly add a solution of hydrogen chloride (1.0 eq). A 2M solution of HCl in diethyl ether or a 4M solution in 1,4-dioxane are commercially available and work well.[2]
-
A white precipitate of the hydrochloride salt should form immediately.
-
-
Isolation:
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Dry the solid under vacuum.
-
-
Recrystallization:
-
Place the crude hydrochloride salt in a flask.
-
Add a small amount of a primary recrystallization solvent (e.g., hot isopropanol) dropwise until the solid just dissolves. Use a minimal amount of hot solvent.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
To further decrease solubility and maximize yield, cool the flask in an ice bath or refrigerator for several hours.
-
If no crystals form, try adding a co-solvent (anti-solvent) like diethyl ether dropwise to the isopropanol solution until it becomes slightly cloudy, then warm until clear and cool slowly.
-
-
Final Product:
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum to a constant weight.
-
Visualization of Workflows
Purification Strategy Decision Tree
This diagram outlines the decision-making process for purifying your crude product based on its initial composition.
Caption: Decision tree for selecting the optimal purification strategy.
General Synthesis and Purification Workflow
This diagram illustrates the overall process from starting materials to the final, pure product.
Caption: Standard workflow for synthesis and purification.
References
-
Scholars Research Library - Der Pharma Chemica. (n.d.). Purification of the final product. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Total Synthesis of Lepadiformine Alkaloids using N-Boc α-Amino Nitriles as Trianion Synthons. Retrieved from [Link]
-
ResearchGate. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
-
SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
-
ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Total Synthesis of Lepadiformine Alkaloids using N-Boc α-Amino Nitriles as Trianion Synthons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. BOC deprotection [ms.bzchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. N-Boc-1,3-propanediamine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: A Guide to Managing the Reactivity of 1-N-Boc-Pentane-1,3-diamine Hydrochloride
Welcome to the technical support guide for 1-N-Boc-Pentane-1,3-diamine hydrochloride. This document is designed for researchers, medicinal chemists, and process scientists who are navigating the synthetic challenges posed by this differentially protected diamine. Our goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to ensure your success.
Section 1: Understanding the Molecule
Before embarking on a synthesis, a clear understanding of the starting material is paramount. Let's address the fundamental properties of this compound.
Q1: What is the structure of this molecule and which amine is which?
A1: this compound has a pentane backbone with two amine groups. The amine at the 1-position is protected with a tert-butyloxycarbonyl (Boc) group, a common acid-labile protecting group.[1][2] The amine at the 3-position is a free, primary amine, but it exists as a hydrochloride salt (NH3+Cl-). This salt formation is a common strategy to improve the stability and handling of low molecular weight amines.
Caption: Structure of this compound.
Q2: Why is the free amine a hydrochloride salt, and how does this affect its reactivity?
A2: The amine at the 3-position is basic and readily reacts with hydrochloric acid to form a stable ammonium salt. In this protonated state (R-NH3+), the nitrogen's lone pair of electrons is unavailable for nucleophilic attack. Therefore, the amine is "turned off" and unreactive. To perform reactions like acylation or alkylation, this proton must be removed by a base to regenerate the free, nucleophilic amine (R-NH2).[3]
Q3: Is the Boc group stable?
A3: The Boc group is known for its stability under most basic and nucleophilic conditions, which is a key advantage for achieving chemoselectivity.[4] However, it is sensitive to and readily cleaved by strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.[1][5] This is a critical consideration when choosing reagents and workup conditions.
Section 2: The Critical First Step - Liberating the Free Amine
The most crucial step for successful reactivity is the in situ neutralization of the hydrochloride salt. The choice of base and conditions will dictate the outcome of your reaction.
Q1: What base should I use to neutralize the amine hydrochloride, and why?
A1: The ideal base should be strong enough to deprotonate the ammonium salt (pKa ~9-10) but not so strong that it causes side reactions. It should also be non-nucleophilic to avoid reacting with your electrophile. Tertiary amine bases are commonly used.
-
Diisopropylethylamine (DIPEA or Hünig's Base): This is often the best choice. Its bulky isopropyl groups create significant steric hindrance, making it a strong, non-nucleophilic base.[6][7] This prevents it from participating in unwanted side reactions.
-
Triethylamine (TEA): While also common, TEA is less sterically hindered and can sometimes act as a nucleophile, leading to byproducts.[6][7] Its hydrochloride salt is also less soluble in many organic solvents, which can complicate purification.[7][8]
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These can be used but are often poorly soluble in common organic solvents like DCM or THF, leading to heterogeneous and potentially slower reactions.[9][10] They are more suitable for reactions in polar, protic solvents.
Q2: How much base do I need?
A2: At least one equivalent of base is required to neutralize the hydrochloride salt. However, many reactions, such as amide couplings with acid chlorides, generate an additional equivalent of acid as a byproduct. Therefore, using 2.0 to 2.5 equivalents of a tertiary amine base is standard practice to neutralize the starting material and the acid generated during the reaction.[11]
Table 1: Comparison of Common Bases for Neutralization
| Base | pKa of Conjugate Acid | Key Advantages | Key Disadvantages | Recommended Equivalents |
| DIPEA | ~10.9 | Highly sterically hindered, non-nucleophilic; soluble salt.[7] | Higher boiling point, can be harder to remove. | 2.0 - 2.5 |
| TEA | ~10.75 | Lower cost, lower boiling point (easier to remove).[7] | Can act as a nucleophile; insoluble salt can complicate workup.[7][8] | 2.0 - 2.5 |
| K₂CO₃ | ~10.3 | Inexpensive, easy to remove by filtration. | Poor solubility in many organic solvents, leading to slow reactions.[10] | >2.0 (used in excess) |
Protocol 2.1: General Procedure for Neutralization and Subsequent Reaction
-
To a stirred solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DCM, THF, or DMF) under an inert atmosphere (N₂ or Ar), add the tertiary amine base (e.g., DIPEA, 2.2 eq.) at room temperature.
-
Stir the mixture for 15-30 minutes to ensure complete neutralization of the hydrochloride salt.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) before adding the electrophile (e.g., acid chloride, aldehyde).
-
Proceed with the specific reaction protocol.
Section 3: Troubleshooting Common Reactions
Here, we address specific issues that may arise during two common transformations involving the free amine: amide bond formation and reductive amination.
Amide Bond Formation (Acylation)
Q: My acylation reaction is incomplete, even after a long reaction time. What could be the cause?
A: This is a common issue with several potential causes:
-
Insufficient Base: If you only used one equivalent of base, the HCl generated from the reaction (e.g., with an acyl chloride) will protonate the remaining free amine, shutting down the reaction. Solution: Ensure you are using at least two equivalents of base.[11]
-
Poor Reagent Quality: The acylating agent (e.g., acid chloride) may have degraded due to moisture. Solution: Use freshly opened or purified reagents.
-
Steric Hindrance: If your acylating agent is very bulky, the reaction may be intrinsically slow. Solution: Increase the reaction temperature or consider using a peptide coupling agent.
Q: I'm seeing an unexpected byproduct. How do I identify and prevent it?
A: The most likely byproduct is the acylation of your base if you used TEA.
-
Problem: Triethylamine, being less hindered, can be acylated by a reactive acyl chloride.[7]
-
Identification: This byproduct will be a quaternary ammonium salt or a related amide, often visible by LC-MS.
-
Solution: Switch to a non-nucleophilic, sterically hindered base like DIPEA.[10]
Caption: Troubleshooting workflow for acylation reactions.
Reductive Amination
Q: My reductive amination is slow or stalls at the imine intermediate. What's wrong?
A: Imine formation is the rate-limiting step and is pH-dependent.
-
Problem: The reaction mixture may be too basic or not acidic enough to catalyze imine formation. While the reaction starts with an amine salt, the added base might raise the pH too high.
-
Solution: For sluggish reactions, particularly with ketones, the addition of a catalytic amount of acetic acid can help.[12][13] Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is effective under these mildly acidic conditions and is compatible with acid-sensitive groups like Boc.[12][13][14]
Q: My Boc group was cleaved during the reaction. How did this happen?
A: While STAB is generally mild, using a different reducing agent or improper conditions can lead to Boc group loss.
-
Problem: Using harsher reducing agents like sodium cyanoborohydride (NaBH₃CN) at a low pH or a workup with strong acid can cleave the Boc group.[1][5]
-
Solution: Stick to mild reducing agents like STAB.[15][16] During workup, quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) or another weak base to avoid acidic conditions.[11]
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| NaBH(OAc)₃ (STAB) | DCE, CH₂Cl₂, THF[12] | Mild, selective for iminium ions, tolerates acid-sensitive groups.[12][13][15] | Moisture sensitive. |
| NaBH₃CN | MeOH, requires pH control | Effective, but requires careful pH monitoring. | Highly toxic, can cleave acid-labile groups at low pH.[14] |
| NaBH₄ | MeOH, EtOH | Inexpensive, powerful. | Reduces aldehydes/ketones faster than imines; requires a two-step process.[13] |
Protocol 3.1: Model Reductive Amination using STAB
-
Follow Protocol 2.1 for the neutralization of this compound (1.0 eq.) with DIPEA (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE).
-
Add the aldehyde or ketone (1.0 eq.) to the mixture and stir for 1 hour at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.
-
Stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., DCM or EtOAc), dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Section 4: General FAQs
Q1: How should I store this compound?
A1: As a hydrochloride salt, it is relatively stable. However, it is still advisable to store it in a cool, dry place under an inert atmosphere to prevent moisture absorption, which can affect weighing accuracy.
Q2: My final product is very polar and difficult to purify. What are my options?
A2: Polar amines can be challenging.
-
Chromatography: Consider using a more polar mobile phase system (e.g., with methanol or a small amount of ammonium hydroxide) or switching to reverse-phase chromatography.[17]
-
Acid/Base Extraction: You can sometimes purify the product by making it soluble in an aqueous acid layer, washing away non-basic organic impurities, and then re-extracting the free amine after basifying the aqueous layer.[18]
-
Salt Precipitation: It may be possible to precipitate the product as a salt (e.g., hydrochloride or tartrate) from a suitable organic solvent, filter it, and then liberate the free base.[19]
Q3: How can I selectively remove the Boc group after my reaction?
A3: The Boc group can be cleanly removed under acidic conditions. A common and effective method is to treat the protected amine with a solution of 4M HCl in dioxane or a 25-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.[1][20] The reaction is typically complete within a few hours.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddy, D., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Beilstein Journal of Organic Chemistry, 7, 1351-1356. Available at: [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis, ACS Symposium Series, Vol. 641, pp 201–216. Available at: [Link]
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
ResearchGate. (1996). ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
-
Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of organic chemistry, 79(2), 943–954. Available at: [Link]
-
ACS Publications. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Retrieved from [Link]
-
ACS Publications. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Retrieved from [Link]
-
Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]
-
Reddit. (2020). Purification of strong polar and basic compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
PubMed Central. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
Sulzer. (n.d.). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Retrieved from [Link]
-
Xinggao Chemical. (n.d.). What Is The Difference between Triethylamine And DIPEA?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
ResearchGate. (2015). What base could I use to catch HCl in my amine / H2O sensitive reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive BOC-Amination of Aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Retrieved from [Link]
-
Reddit. (2022). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. Retrieved from [Link]
- Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
-
SciELO México. (2015). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
-
Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?. Retrieved from [Link]
-
ResearchGate. (2007). (PDF) Selective Mono-BOC Protection of Diamines. Retrieved from [Link]
-
Taylor & Francis Online. (2007). Selective Mono-BOC Protection of Diamines. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 23.3: Reactions of amines. Retrieved from [Link]
-
Wuhan Haimite Pharmaceutical Technology Co., Ltd. (n.d.). How to choose TEA&DIPEA. Retrieved from [Link]
-
ResearchGate. (2014). How do I get rid of triethyl amine in a reaction?. Retrieved from [Link]
-
Reddit. (2022). Acylation of amines. Retrieved from [Link]
-
Reddit. (2021). Acylated a primary amine, but the amine signal is gone. Did it over acylate?. Retrieved from [Link]
-
YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles. Retrieved from [Link]
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- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 7. How to choose TEA&DIPEA-Industry News-武汉海美特医药科技有限公司-武汉海美特医药科技有限公司 [haimetpharma.com]
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- 11. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
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- 20. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Synthesis of 1-N-Boc-Pentane-1,3-diamine Hydrochloride
Welcome to the technical support center for the synthesis of 1-N-Boc-Pentane-1,3-diamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. The selective mono-protection of diamines is a common challenge in organic synthesis, often plagued by issues of low yield and the formation of difficult-to-separate by-products. This document provides in-depth, experience-driven answers to common questions, detailed protocols, and the chemical reasoning behind our recommendations.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Low Yield & Poor Selectivity
Question 1: My overall yield of 1-N-Boc-Pentane-1,3-diamine is consistently low (<50%). What are the primary factors I should investigate?
Answer: Low yields in this synthesis almost always trace back to one of three areas: reaction stoichiometry, temperature control, or the work-up procedure. The most significant challenge is preventing the formation of the di-Boc protected by-product, 1,3-Di-(N-Boc)-pentanediamine.
Causality & Recommended Actions:
-
Stoichiometry of Diamine: The most common method to favor mono-protection is to use a large excess of the diamine relative to the Boc-anhydride (Boc₂O).[1][2] While effective, this is not ideal if the diamine is a valuable or custom-synthesized starting material. If you are using this method, ensure your diamine is of high purity and free of excess water.
-
Controlled Addition of Boc₂O: The reaction between the amine and Boc₂O is fast. Adding the Boc₂O solution dropwise over an extended period (e.g., 2-4 hours) to a cooled solution of the diamine is critical.[2][3] This maintains a low concentration of the electrophile, ensuring it is more likely to react with the vast excess of the starting diamine rather than the already-formed mono-protected product.
-
Temperature Management: The reaction is exothermic. You must maintain a low temperature (0 °C is standard) throughout the addition of Boc₂O.[3] Letting the temperature rise will increase the reaction rate and significantly decrease the selectivity for the mono-protected product, leading to more di-Boc formation.
-
The "HCl Salt" Method for 1:1 Stoichiometry: A more elegant and material-efficient approach is to use one equivalent of an acid to protonate one of the amino groups.[1][4][5] The resulting ammonium salt is unreactive towards Boc₂O, effectively protecting it and leaving the other amine free to react. This allows for the use of near-equimolar amounts of the diamine and Boc₂O, dramatically improving atom economy.[4][5] An in situ generation of HCl from chlorotrimethylsilane (Me₃SiCl) in methanol is a reliable method.[4]
Question 2: I'm seeing a significant amount of the di-Boc by-product in my crude NMR. How can I improve the mono-selectivity of the reaction?
Answer: The formation of the di-Boc by-product is the primary selectivity challenge. Improving mono-selectivity requires fine-tuning the reaction conditions to exploit the subtle differences in reactivity between the two amine groups.
Core Principle: Once the first Boc group is attached, the electron-withdrawing nature of the carbamate slightly reduces the nucleophilicity of the second amine, making it less reactive than the starting diamine. Our goal is to leverage this difference.
Troubleshooting Strategies for Selectivity:
| Strategy | Mechanism of Action | Recommended Parameters |
| Low Temperature | Reduces the overall reaction rate, amplifying the small difference in nucleophilicity between the starting diamine and the mono-Boc product. | Maintain 0 °C to 5 °C during Boc₂O addition. |
| Solvent Choice | Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are standard. Using a large volume of solvent helps with heat dissipation and keeps reagent concentrations low. | Use 10-20 mL of DCM per gram of diamine. |
| Slow Addition Rate | Prevents localized high concentrations of Boc₂O, ensuring it has a higher probability of encountering the more abundant and more reactive starting diamine. | Add Boc₂O solution via syringe pump over 2-4 hours. |
| Acid Salt Method | Deactivates one amine group via protonation, forcing the reaction to occur at the free amine. This is the most robust method for achieving high mono-selectivity. | Use 1.0 equivalent of Me₃SiCl or aqueous HCl relative to the diamine.[4] |
Section 2: Purification & Isolation
Question 3: How do I effectively remove unreacted starting material (pentane-1,3-diamine) from my mono-Boc product?
Answer: The significant polarity difference between the basic starting diamine and the less basic mono-Boc product allows for straightforward separation using liquid-liquid extraction.
Causality & Recommended Protocol:
The starting diamine has two free basic amines, making it highly soluble in acidic aqueous solutions as the di-hydrochloride salt. The mono-Boc product has only one free amine and is significantly less polar, preferring to remain in an organic solvent.
Step-by-Step Work-up for Removal of Starting Material:
-
Quench Reaction: After the reaction is complete, quench any remaining Boc₂O by adding a small amount of water and stirring for 30 minutes.
-
Solvent Evaporation: Remove the organic solvent (e.g., DCM) under reduced pressure.
-
Acidic Wash: Dissolve the residue in a suitable organic solvent like Ethyl Acetate (EtOAc) or more DCM. Wash this organic layer with a dilute acidic solution (e.g., 1M HCl or 5% citric acid solution). The unreacted diamine will be protonated and move into the aqueous layer.
-
Separation: Separate the layers. Repeat the acidic wash 1-2 times to ensure complete removal of the diamine.
-
Basify & Extract Product: Combine the acidic aqueous layers (which now contain the starting material). The organic layer contains your mono-Boc product and the di-Boc by-product. To isolate your desired product, you will now make the aqueous layer basic (pH > 12 with 2N NaOH) and extract the mono-Boc product back into an organic solvent.[4][6]
Question 4: The di-Boc by-product is very difficult to separate from my desired mono-Boc product. Is column chromatography the only option?
Answer: While silica gel chromatography is a viable option (the Boc group is generally stable on silica), it can be tedious on a large scale.[2] A more efficient method for isolating the final product is through the selective precipitation of its hydrochloride salt.
Causality & Recommended Protocol:
The mono-Boc product contains a free amine that can be protonated to form a hydrochloride salt. This salt often has different solubility properties than the neutral, non-basic di-Boc by-product.
Protocol for Isolation as Hydrochloride Salt:
-
Initial Purification: First, perform the acidic/basic work-up described in Q3 to remove the starting diamine. After drying and concentrating the organic layer, you will have a mixture of the mono-Boc (free base) and di-Boc compounds.
-
Dissolution: Dissolve the crude mixture in a suitable solvent. Anhydrous diethyl ether (Et₂O) or a mixture of Et₂O and EtOAc often works well.
-
Precipitation: While stirring vigorously, slowly add a solution of HCl in a compatible solvent (e.g., HCl in dioxane, HCl in isopropanol, or gaseous HCl). Add approximately 1.0 to 1.1 equivalents of HCl relative to the calculated amount of your mono-Boc product.
-
Isolation: The this compound salt will precipitate as a solid. The neutral di-Boc by-product will remain dissolved in the solvent.
-
Filtration & Drying: Collect the solid product by vacuum filtration, wash it with cold anhydrous ether to remove any residual di-Boc by-product, and dry it under vacuum.
Reference Experimental Protocols
Protocol 1: High-Yield Synthesis via Mono-Protonation
This protocol is adapted from methodologies emphasizing selective mono-protection using an acid.[4][5]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous methanol (10 mL per gram of diamine). Cool the flask to 0 °C in an ice bath.
-
Protonation: To the cooled methanol, slowly add chlorotrimethylsilane (1.0 eq.). Stir for 10 minutes to allow for the in situ generation of HCl.
-
Diamine Addition: Slowly add pentane-1,3-diamine (1.0 eq.) to the acidic methanol solution. Stir the resulting slurry for 30 minutes at 0 °C to ensure equilibrium is reached.
-
Boc Protection: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in anhydrous methanol (5 mL per gram of Boc₂O). Add this solution dropwise to the diamine hydrochloride slurry over 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add water (20 mL) and diethyl ether (20 mL) and stir. Separate the layers (the di-Boc by-product, if any, will be in the ether layer).
-
Adjust the aqueous layer to pH > 12 with a 2N NaOH solution.[4]
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine as a free base.
-
-
Salt Formation:
-
Dissolve the resulting oil in anhydrous diethyl ether (20 mL).
-
Slowly add 1.1 equivalents of a 2M solution of HCl in diethyl ether.
-
Stir for 1 hour. The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold ether, and dry under high vacuum.
-
References
- Synthesis of 1,3-Diaminated Stereotriads via Rearrangement of 1,4-Diazaspiro[2.2]pentanes.
- N-Boc-1,3-propanediamine synthesis. ChemicalBook.
- Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI.
- Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry (RSC Publishing).
- Selective Mono-Boc-Protection of Bispidine. Sciforum.
- Method for synthesizing 1-boc-4-aminopiperidine.
- General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- mono carbamate protection of aliphatic diamines using alkyl phenyl carbon
- Selective Mono-BOC Protection of Diamines.
- Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue! Reddit.
Sources
Preventing byproduct formation during the synthesis of 1-N-Boc-Pentane-1,3-diamine hydrochloride
Technical Support Center: Synthesis of 1-N-Boc-Pentane-1,3-diamine Hydrochloride
Welcome to the technical support guide for the selective synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are navigating the challenges of selective amine protection. The primary obstacle in this synthesis is achieving mono-protection while preventing the formation of the di-protected byproduct. This guide provides in-depth, field-proven troubleshooting strategies, optimized protocols, and the mechanistic reasoning behind them to ensure a successful and high-yielding synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct during the N-Boc protection of pentane-1,3-diamine, and why does it form?
The principal byproduct is 1,3-di-N-Boc-pentane-1,3-diamine. It forms because the protecting agent, di-tert-butyl dicarbonate (Boc₂O), cannot inherently differentiate between the two primary amino groups of the starting material. Once the first amino group is protected, the second remains nucleophilic and can react with another molecule of Boc₂O, especially if there is a local excess of the reagent or if reaction conditions are not carefully controlled.
Q2: My reaction consistently yields a mixture of mono-Boc, di-Boc, and unreacted starting material. How can I dramatically improve the selectivity for the mono-Boc product?
This is a classic challenge in the protection of diamines.[1] The most robust solution is to employ a mono-protonation strategy . By adding one equivalent of a strong acid (like HCl) before introducing the Boc-anhydride, you can selectively deactivate one of the amino groups by converting it into a non-nucleophilic ammonium salt.[2][3] The remaining free amine is then able to react selectively, leading to a significantly higher yield of the desired mono-protected product.[2]
Q3: Is there a difference in reactivity between the 1-amino and 3-amino groups on pentane-1,3-diamine?
Yes. Pentane-1,3-diamine is an unsymmetrical diamine. The amino group at the 1-position is on a primary carbon, while the amino group at the 3-position is on a secondary carbon. Generally, primary amines on primary carbons are less sterically hindered and more nucleophilic than those on secondary carbons.[4] While this inherent difference can be exploited, relying on it alone is often insufficient to prevent di-protection. The mono-protonation strategy is more effective as it leverages the difference in basicity to selectively deactivate one amine.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., 5-10% Methanol in Dichloromethane with a small amount of triethylamine or ammonium hydroxide to prevent streaking). You should be able to visualize three spots:
-
Starting Material (Diamine): Stays at the baseline (very polar).
-
Mono-Boc Product: Intermediate Rf value.
-
Di-Boc Byproduct: Highest Rf value (least polar).
The reaction is complete when the starting material spot is consumed. For more precise monitoring, LC-MS can be used.
Q5: What is the most efficient way to purify the desired 1-N-Boc-pentane-1,3-diamine from the di-Boc byproduct after the reaction?
The most effective method is an acid-base liquid-liquid extraction . The desired mono-Boc product contains a free basic amine, whereas the di-Boc byproduct is neutral (its amines are protected as non-basic carbamates).
-
Dissolve the crude mixture in an organic solvent (e.g., Dichloromethane).
-
Wash with a dilute aqueous acid (e.g., 1M HCl). The desired mono-Boc product and any unreacted diamine will be protonated and move to the aqueous layer. The neutral di-Boc byproduct will remain in the organic layer.
-
Separate the layers.
-
Basify the aqueous layer with a base (e.g., 2N NaOH) to a pH > 12.
-
Extract the now-neutralized mono-Boc product back into an organic solvent.[2][5]
This procedure effectively separates the products based on their chemical properties. Final purification can then be achieved via silica gel chromatography if necessary.
Section 2: Troubleshooting Guide & Optimized Protocols
Issue: Excessive Di-Boc Byproduct Formation
This is the most common failure mode, directly impacting yield and purification efficiency.
Root Cause Analysis:
-
Incorrect Stoichiometry: Using more than one equivalent of Boc₂O will inevitably lead to the di-protected product.
-
High Reagent Concentration: Adding Boc₂O too quickly creates localized areas of high concentration, promoting the second reaction.
-
Lack of Amine Deactivation: Both amino groups are available and competing for the reagent.
Recommended Solution: The In-Situ Mono-Protonation Protocol
This protocol is the most effective method for achieving high selectivity and yield by deactivating one amine group prior to adding the protecting agent. It avoids the need for handling HCl gas by generating it in situ from reagents like chlorotrimethylsilane (Me₃SiCl).[6][7]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pentane-1,3-diamine (1.0 eq) in anhydrous methanol under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Mono-Protonation: Slowly add chlorotrimethylsilane (Me₃SiCl) (1.0 eq) dropwise to the stirred solution. Me₃SiCl reacts with methanol to generate one equivalent of HCl, which protonates one amine group. Stir the mixture at 0 °C for 30 minutes to ensure equilibrium is reached.[6]
-
Boc Protection: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane). Add this solution dropwise to the reaction mixture at 0 °C over 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction via TLC until the starting diamine is no longer visible.
-
Workup & Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in dichloromethane and water.
-
Separate the organic layer, which contains any potential di-Boc byproduct.
-
Wash the organic layer with 1M HCl; combine this aqueous wash with the initial aqueous layer.
-
Cool the combined aqueous layers to 0 °C and adjust the pH to >12 with 2N NaOH.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified 1-N-Boc-pentane-1,3-diamine free base.
-
Section 3: Mechanistic Insights & Visualizations
The success of the recommended protocol hinges on controlling the nucleophilicity of the amine groups.
Boc Protection Mechanism: The reaction proceeds via a nucleophilic attack of the free amine on a carbonyl carbon of the Boc-anhydride. This is followed by the collapse of the tetrahedral intermediate, which eliminates a tert-butyl carbonate anion. This anion then deprotonates the newly formed carbamate.[8][9][10]
The Key to Selectivity: Mono-Protonation Equilibrium
Adding one equivalent of HCl establishes an equilibrium between the unprotonated diamine, the desired mono-protonated species, and the di-protonated species. The mono-protonated form is dominant, leaving only one free amine available for nucleophilic attack.[2][3]
Diagram 1: Recommended Synthesis Workflow A flowchart for the selective mono-Boc protection using the in-situ HCl generation method.
Diagram 2: Purification via Acid-Base Extraction A logical diagram illustrating the separation of components during the workup.
Section 4: Data Summary & Final Product Formation
The mono-protonation strategy has been demonstrated to be highly effective for a variety of diamines, consistently producing high yields.
Table 1: Comparison of Yields for Mono-Boc Protection using the HCl Salt Method
| Diamine | Mono-Boc Product | Yield (%) | Reference |
| Ethylenediamine | N-Boc-ethylenediamine | 87% | [2][11] |
| 1,3-Propanediamine | N-Boc-1,3-propanediamine | 85% | [11] |
| 1,4-Butanediamine | N-Boc-1,4-butanediamine | 82% | [11] |
| Piperazine | N-Boc-piperazine | 80% | [2][11] |
| trans-1,2-Cyclohexanediamine | N-Boc-trans-1,2-cyclohexanediamine | 80% | [2] |
Protocol: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 1-N-Boc-pentane-1,3-diamine free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or 1,4-dioxane.
-
Acidification: Cool the solution to 0 °C. Slowly add a solution of anhydrous HCl (e.g., 4M HCl in 1,4-dioxane or a saturated solution of HCl in diethyl ether) dropwise with stirring until the precipitation is complete. Typically, 1.0-1.1 equivalents are used.
-
Isolation: Stir the resulting slurry at 0 °C for 30-60 minutes. Collect the solid precipitate by vacuum filtration.
-
Drying: Wash the solid with cold, anhydrous diethyl ether and dry it under high vacuum to obtain the final this compound salt.
References
- BenchChem. (2025).
- Pittelkow, M. (2007).
- BenchChem. (2025). Application Notes and Protocols: Selective Protection of Polyamines with Boc Anhydride.
- Bhattacharya, S. et al. (2011). Der Pharma Chemica. Scholars Research Library.
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O).
- Organic Chemistry Portal. Boc-Protected Amino Groups.
-
Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742. [Link]
- Bergeron, R. J., & McManis, J. S. (1989). Selective protection of polyamines: synthesis of model compounds and spermidine derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1865-1869.
- Sigma-Aldrich. MRT - Mono-Boc-Protection of Diamines.
- Sigma-Aldrich.
- ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?.
- Semantic Scholar. (n.d.).
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
- ChemicalBook. (n.d.). N-Boc-1,3-propanediamine synthesis.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
- Ha, H.-J., et al. (2007). Selective Mono‐BOC Protection of Diamines.
-
Moody, C. M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Omega. [Link]
- Semantic Scholar. (2007). Selective Mono‐BOC Protection of Diamines.
- BenchChem. (2025). Technical Support Center: Selective Mono-Protection of Diamines.
- Open Research@CSIR-NIScPR. (n.d.).
- Semantic Scholar. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
- ResearchGate. (2017).
- ResearchGate. (2017).
-
Li, Y., et al. (2022). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Frontiers in Bioengineering and Biotechnology, 10, 1045229. [Link]
- Semantic Scholar. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
- Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
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- 5. derpharmachemica.com [derpharmachemica.com]
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- 7. researchgate.net [researchgate.net]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scalable Synthesis of 1-N-Boc-Pentane-1,3-diamine Hydrochloride
This guide provides an in-depth technical resource for researchers, chemists, and process development professionals engaged in the scalable synthesis of 1-N-Boc-Pentane-1,3-diamine hydrochloride. As a key building block in modern drug discovery, the efficient and selective synthesis of this intermediate is of paramount importance. This document moves beyond a simple protocol, offering a troubleshooting framework and frequently asked questions (FAQs) grounded in established chemical principles to empower users to overcome common challenges encountered during scale-up.
Introduction: The Challenge of Selective Mono-Protection
Pentane-1,3-diamine possesses two nucleophilic primary amine groups. In the synthesis of 1-N-Boc-Pentane-1,3-diamine, the core challenge is achieving selective acylation at the N1 position while preventing the formation of the di-protected byproduct. On a lab scale, this can often be managed with chromatographic purification, but this method is economically and practically untenable for large-scale production.[1]
The most robust and scalable strategy involves the in situ formation of the diamine monohydrochloride salt. By protonating one of the amine groups with a single equivalent of acid, its nucleophilicity is effectively nullified, directing the reaction with di-tert-butyl dicarbonate (Boc₂O) to the remaining free amine.[2][3] This guide is centered around the optimization and troubleshooting of this highly effective method.
Optimized Synthesis Workflow
The following workflow outlines the optimized, scalable process for the synthesis of this compound, starting from pentane-1,3-diamine.
Caption: Optimized workflow for scalable mono-Boc protection and salt formation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.
Issue 1: Significant formation of di-Boc-protected byproduct (>10%).
-
Q: My final product mixture contains a large amount of di-tert-butyl pentane-1,3-dicarbamate. Why is this happening when I'm using the mono-salt method?
-
A: Causality & Solution: This is the most common side reaction and typically points to an issue with either the stoichiometry or the effective "blocking" of the second amine.
-
Inaccurate Acid Stoichiometry: The addition of exactly 1.0 equivalent of HCl is critical. An under-charge of acid will leave free diamine in solution, which is highly reactive towards Boc₂O. An over-charge can create the di-hydrochloride salt, potentially reducing solubility and reaction rate. Solution: Ensure the starting diamine is accurately weighed and its purity is known. Use a precisely titrated solution of HCl or freshly distilled chlorotrimethylsilane (TMSCl), which generates 1 equivalent of HCl in situ with methanol.[3][4]
-
Rate of Boc₂O Addition: A rapid or bulk addition of Boc₂O can create localized areas of high concentration, overwhelming the selectivity of the reaction and leading to di-protection. Solution: On a large scale, always add the Boc₂O solution dropwise via an addition funnel or a syringe pump over 30-60 minutes. This maintains a low concentration of the acylating agent, favoring the reaction with the intended mono-protonated species.[2]
-
Temperature Control: The initial reaction is exothermic. A temperature spike can increase the rate of the undesired second reaction. Solution: Maintain the reaction temperature at 0-5 °C during the addition of both the acid and the Boc₂O. Only allow the reaction to warm to room temperature after the Boc₂O addition is complete.
-
-
Issue 2: Reaction is sluggish or incomplete after several hours.
-
Q: My in-process controls (TLC/LC-MS) show a significant amount of unreacted starting material even after the recommended reaction time. What could be the cause?
-
A: Causality & Solution: An incomplete reaction can stem from reagent quality, catalyst (base) issues, or physical processing challenges at scale.
-
Reagent Quality: Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture. Solution: Use a fresh bottle of Boc₂O or test the purity of the existing stock. Ensure all solvents are anhydrous, as water can hydrolyze the anhydride.
-
Insufficient Mixing: In large reactors, inadequate agitation can lead to poor mass transfer, meaning the reagents are not interacting effectively. Solution: Ensure the stirring is vigorous enough to maintain a homogeneous suspension, especially during the initial salt formation where a precipitate may form.[4]
-
Base Equivalents during Workup: While the protection step is acidic, the workup requires a base to neutralize the HCl and any remaining acid. If insufficient base is used, the desired product may remain protonated and stay in the aqueous layer, appearing as a low yield. Solution: During the aqueous workup, ensure the pH of the aqueous layer is >12 before extraction.[4]
-
-
Issue 3: The final hydrochloride salt is an oil or gummy solid, not a crystalline powder.
-
Q: After adding HCl to my isolated mono-Boc diamine free base, I get an oil instead of a precipitate. How can I achieve crystallization?
-
A: Causality & Solution: This is almost always due to the presence of residual solvent or impurities, or the use of an inappropriate solvent system for precipitation.
-
Purity of the Free Base: The isolated mono-Boc diamine free base must be pure. Impurities can act as eutectic contaminants, inhibiting crystal lattice formation. Solution: Ensure the aqueous workup was thorough to remove any water-soluble byproducts. If necessary, purify the free base (e.g., via a quick silica plug or crystallization) before salt formation.
-
Anhydrous Conditions: Water is detrimental to the crystallization of many hydrochloride salts. Solution: Ensure the isolated free base is anhydrous (e.g., dried over Na₂SO₄ and solvent removed under high vacuum). The solvent used for precipitation (e.g., diethyl ether, MTBE, isopropanol) and the HCl reagent must be strictly anhydrous.
-
Solvent Choice: The ideal solvent for precipitation should readily dissolve the free base but have very low solubility for the hydrochloride salt. Solution: Diethyl ether is a common choice. If the product is slightly soluble in ether, try a mixture of solvents, such as isopropanol/heptane or ethyl acetate/heptane. Add the HCl solution to the dissolved free base, and if no precipitate forms, try adding an anti-solvent (like heptane) dropwise to induce crystallization. Scratching the inside of the flask with a glass rod can also initiate nucleation.
-
-
Caption: Decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
-
Q1: Why is the in situ mono-hydrochloride salt method superior to simply using an excess of diamine?
-
A: Using a large excess of diamine to favor mono-protection is a common strategy but is not atom-economical and leads to difficult separations of products with very similar boiling points and polarities.[5] The mono-salt method uses a near 1:1 stoichiometry of reagents, maximizing throughput and simplifying the purification to a straightforward acid-base extraction.[2]
-
-
Q2: What are the primary safety considerations when scaling up this reaction?
-
A: There are two main safety concerns. First, the Boc-protection reaction releases carbon dioxide (CO₂) gas.[6] In a large, sealed reactor, this can lead to a dangerous pressure buildup. Ensure the reactor is properly vented. Second, handling anhydrous HCl (either as a gas or a solution) requires appropriate personal protective equipment (PPE) and a well-ventilated workspace or fume hood.
-
-
Q3: What are the best analytical techniques for in-process control (IPC)?
-
A: Thin-Layer Chromatography (TLC) is excellent for quick, qualitative monitoring. A typical mobile phase is 10% Methanol in Dichloromethane with 1% Ammonium Hydroxide. The starting diamine will be at the baseline, the di-Boc product will have a high Rf, and the mono-Boc product will be in between. For quantitative analysis, LC-MS is ideal to determine the precise ratio of starting material, product, and byproduct.
-
-
Q4: Can I use a different base for the workup?
-
A: Yes. While sodium hydroxide (NaOH) is common, potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be used, although they are weaker bases and may require more material and longer mixing to ensure complete neutralization. For large-scale extractions, NaOH is often preferred for its cost-effectiveness and strength.
-
Detailed Experimental Protocol
This protocol is a representative example for a 100g scale synthesis.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Pentane-1,3-diamine | 102.18 | 100.0 g | 0.979 | 1.0 |
| Anhydrous Methanol | 32.04 | 1000 mL | - | - |
| Chlorotrimethylsilane (TMSCl) | 108.64 | 106.3 g (124 mL) | 0.979 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 213.6 g | 0.979 | 1.0 |
| 2M NaOH (aq) | 40.00 | ~600 mL | ~1.2 | ~1.2 |
| Dichloromethane (DCM) | 84.93 | 3 x 500 mL | - | - |
| 2M HCl in Diethyl Ether | - | ~500 mL | ~1.0 | ~1.0 |
Procedure:
-
Mono-Salt Formation: Charge a 3L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel with pentane-1,3-diamine (100.0 g, 0.979 mol) and anhydrous methanol (1000 mL). Cool the stirred solution to 0 °C using an ice-water bath. Add chlorotrimethylsilane (124 mL, 0.979 mol) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of the mono-hydrochloride salt will form. Stir the resulting slurry for an additional 30 minutes at 0 °C.[4]
-
Boc-Protection: In a separate flask, dissolve di-tert-butyl dicarbonate (213.6 g, 0.979 mol) in anhydrous methanol (200 mL). Add this solution to the addition funnel and add it dropwise to the diamine mono-salt slurry over 60 minutes, again maintaining an internal temperature below 5 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 3-4 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. To the resulting slurry, add water (500 mL) and cool to 10 °C. Slowly add 2M NaOH solution while stirring until the pH of the aqueous layer is >12. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 500 mL). Combine the organic layers, wash with brine (1 x 300 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-N-Boc-pentane-1,3-diamine as a viscous oil.
-
Hydrochloride Salt Formation: Dissolve the crude oil from the previous step in diethyl ether (1000 mL). While stirring, slowly add 2M HCl in diethyl ether (~500 mL, 1.0 mol) via an addition funnel. A white precipitate will form immediately. Continue stirring for 1 hour at room temperature.
-
Final Product: Collect the white solid by vacuum filtration, wash the filter cake with cold diethyl ether (2 x 200 mL), and dry under high vacuum at 40 °C to a constant weight.
References
-
ResearchGate. (n.d.). Synthetic methods for 1,3-diamines. Retrieved from [Link]
-
Meiler Lab. (n.d.). Large-Scale Synthesis of Symmetric Tetramine Ligands by Using a Modular Double Reductive Amination Approach. Retrieved from [Link]
-
ACS Publications. (2019). Construction of Chiral 1,3-Diamines through Rhodium-Catalyzed Asymmetric Arylation of Cyclic N-Sulfonyl Imines. Organic Letters. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Retrieved from [Link]
-
ACS Publications. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Large-scale reductive amination and synthesis applications. Retrieved from [Link]
-
SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. Retrieved from [Link]
-
Digital Commons @ IWU. (n.d.). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Retrieved from [Link]
-
ACS Publications. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. Retrieved from [Link]
-
Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]
-
ResearchGate. (2007). (PDF) Selective Mono-BOC Protection of Diamines. Synthetic Communications. Retrieved from [Link]
-
Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. Retrieved from [Link]
-
Reddit. (n.d.). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Reddit. (n.d.). Having great trouble with a Boc-protection reaction. r/Chempros. Retrieved from [Link]
-
ACS Publications. (n.d.). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
NIH National Library of Medicine. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Large-Scale Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
Analytical methods for detecting impurities in 1-N-Boc-Pentane-1,3-diamine hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-N-Boc-Pentane-1,3-diamine hydrochloride. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges in detecting and characterizing impurities.
Introduction: The Criticality of Impurity Profiling
This compound is a key building block in pharmaceutical synthesis. The purity of this intermediate is paramount, as any impurities can carry through the synthetic process, potentially impacting the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). A robust analytical program is therefore not just a regulatory requirement but a cornerstone of quality drug development. This guide explains the causality behind analytical choices to empower you to develop and troubleshoot methods effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the potential process-related and degradation impurities I should be looking for?
Understanding potential impurities is the first step in developing a targeted analytical method. Impurities can originate from the manufacturing process or arise during storage.[1][2]
-
Process-Related Impurities:
-
Unreacted Starting Material: Pentane-1,3-diamine may be present due to an incomplete reaction.
-
Di-Boc Protected Impurity: Over-reaction can lead to the formation of 1,3-di-N-Boc-Pentane-1,3-diamine. This impurity is significantly less polar than the desired mono-Boc product.[3]
-
Reagent-Related Byproducts: The Boc-protection reaction using di-tert-butyl dicarbonate ((Boc)₂O) generates tert-butanol and carbon dioxide, which are typically volatile and easily removed.[3] However, other reagents or catalysts used in the synthesis could also be sources of impurities.
-
Isomeric Impurities: Depending on the synthesis of the pentane-1,3-diamine starting material, positional isomers could be present.
-
-
Degradation Products:
-
Hydrolysis Product (Acid-Mediated): The tert-butoxycarbonyl (Boc) protecting group is susceptible to acid-catalyzed hydrolysis, which would regenerate the parent pentane-1,3-diamine.[4][5] The hydrochloride salt form provides an acidic environment, which could facilitate this degradation, especially in the presence of moisture.
-
Oxidative Degradation: The free amine group is susceptible to oxidation, which can lead to a variety of degradation products.
-
Q2: What is the primary analytical technique for routine purity analysis and impurity detection?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique for this purpose.[1][2] Its ability to separate compounds based on polarity makes it ideal for resolving the mono-Boc product from both the more polar starting material (diamine) and the less polar di-Boc impurity.
Why HPLC?
-
Versatility: It can separate a wide range of organic molecules.
-
Quantitative Accuracy: When properly validated, it provides precise and accurate quantification of the main component and its impurities.
-
Specificity: A well-developed "stability-indicating" HPLC method can separate the main peak from all known impurities and degradation products, ensuring that the peak area of the active substance is a true reflection of its concentration.[6]
Q3: How do I develop a robust, stability-indicating HPLC-UV method?
Developing a stability-indicating method requires demonstrating that the method can resolve the API from products generated under stress conditions.[6][7] A forced degradation study is a mandatory first step.[7][8]
Step 1: Forced Degradation Study The goal is to intentionally degrade the sample by ~5-20% under various stress conditions to generate potential degradants.[9] Analyze all stressed samples against an unstressed control. A detailed protocol is provided in the "Experimental Protocols" section below.
Step 2: Method Development & Optimization A reversed-phase HPLC method is the logical starting point. The diamine starting material is highly polar, the mono-Boc product is moderately polar, and the di-Boc impurity is non-polar. A gradient elution method will likely be required to elute all components with good peak shape in a reasonable runtime.
Table 1: Recommended Starting HPLC-UV Parameters
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good retention and separation for this range of polarities. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, sharpening the peaks of the basic amines by minimizing tailing from interactions with residual silanols on the silica support. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | Start at 5-10% B, ramp to 95% B over 20-30 min | A shallow gradient is needed to separate the closely related structures. The final high organic percentage ensures any non-polar impurities are eluted. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time reproducibility.[10] |
| Detection (UV) | 205 - 215 nm | The Boc-carbamate group itself is not a strong chromophore. Detection at lower UV wavelengths is necessary for adequate sensitivity. |
| Injection Volume | 10 µL | A typical starting point; can be adjusted based on sample concentration and sensitivity. |
| Sample Diluent | Mobile Phase A or Water/Acetonitrile (50:50) | Dissolving the sample in the mobile phase is always the best practice to avoid peak distortion. |
Q4: My HPLC chromatogram shows peak tailing and a noisy baseline. How can I troubleshoot this?
These are common HPLC issues, especially when analyzing basic compounds like amines.[10][11]
-
Problem: Peak Tailing (for the free amine or mono-Boc product)
-
Cause: Secondary interactions between the basic amine groups and acidic silanol groups on the HPLC column's silica packing. This is a very common issue with amines.
-
Solution 1 (Confirm): Increase the concentration of the acidic modifier (e.g., TFA from 0.1% to 0.15%). If peak shape improves, silanol interactions are the likely cause.
-
Solution 2 (Implement): Use a column with end-capping or a base-deactivated stationary phase specifically designed for analyzing basic compounds.
-
Solution 3 (Alternative): Add a competitive base, like triethylamine (TEA), to the mobile phase at a low concentration (~10 mM) to saturate the active silanol sites.
-
-
Problem: Noisy or Drifting Baseline
-
Cause 1: Mobile Phase Issues: Impurities in solvents, inadequate degassing (air bubbles), or inconsistent mixing in the gradient.[11]
-
Solution: Use only high-purity HPLC-grade solvents and additives. Ensure the mobile phase is thoroughly degassed using an inline degasser or sonication. Purge the pump lines to remove any trapped bubbles.
-
Cause 2: System Leaks: A leak in the pump, injector, or fittings can cause pressure fluctuations that manifest as baseline noise.[11]
-
Solution: Systematically check all fittings for signs of salt buildup (from buffers) or moisture. Tighten or replace fittings as necessary.
-
Cause 3: Detector Issues: A failing lamp or a contaminated flow cell.
-
Solution: Check the lamp energy or intensity reading. If it's low, the lamp may need replacement. Flush the flow cell with a strong, non-buffered solvent like pure isopropanol to remove contaminants.
-
Q5: When should I use Mass Spectrometry (MS), and what information will it provide?
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for impurity identification.[2] It should be used whenever an unknown peak is detected in the HPLC-UV chromatogram, especially during method development and forced degradation studies.
-
What it provides:
-
Molecular Weight: MS provides the mass-to-charge ratio (m/z) of a compound. For most singly-charged ions, this directly corresponds to the molecular weight (+1 for protonation in positive ion mode). This is the single most critical piece of information for identifying an unknown.[12][13]
-
Structural Confirmation: By comparing the measured mass of a peak to the calculated mass of a suspected impurity (e.g., the di-Boc product), you can confirm its identity with high confidence.
-
High Sensitivity: MS is often more sensitive than UV detection, allowing for the detection of trace-level impurities that might otherwise be missed.[12]
-
Q6: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for impurity analysis?
Yes. While HPLC and LC-MS are used for detection and initial identification, NMR spectroscopy is the gold standard for unequivocal structure elucidation of unknown impurities.[14][15]
-
Role of NMR:
-
Definitive Structure: NMR provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry.[14][16]
-
Analysis without Isolation (in some cases): For impurities at sufficient concentration (>1-2%), their signals may be visible in the NMR spectrum of the bulk material, allowing for identification without separation.
-
Characterization of Isolated Impurities: If an impurity is isolated (e.g., via preparative HPLC), NMR is used to determine its complete chemical structure. This is a critical step required by regulatory agencies for any impurity found above the identification threshold.[15][17]
-
Q7: I've detected a significant unknown impurity. What is the workflow for identifying it?
A systematic approach is crucial for efficiently identifying unknown impurities. This workflow combines the techniques discussed above.
Caption: Logical workflow for the identification and structural elucidation of an unknown impurity.
Q8: What are the regulatory standards for impurities?
Regulatory bodies like the ICH (International Council for Harmonisation) provide clear guidelines. The key document is ICH Q3A(R2): Impurities in New Drug Substances .[18][19] It establishes thresholds for impurities:
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.[17]
-
Qualification Threshold: The level above which an impurity's safety must be justified, typically through toxicological studies.
These thresholds are based on the Maximum Daily Dose (MDD) of the drug. It is essential to be familiar with these guidelines to ensure regulatory compliance.[1][17]
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products to support the development of a stability-indicating analytical method.[7][8]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
Photostability chamber and oven
Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of ~1 mg/mL.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a separate vial. Store a "control" sample (1 mL stock + 1 mL diluent) protected from light at 5°C.
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature.[7]
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C.
-
Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a "dark control" sample wrapped in aluminum foil next to it.
-
-
Sampling: Withdraw aliquots from each vial at specific time points (e.g., 2, 8, 24, 48 hours).
-
Analysis:
-
Before injection, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all samples (including controls and a time-zero sample) by HPLC-UV.
-
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradants) and a decrease in the main peak area. The method is considered "stability-indicating" if all degradant peaks are baseline-resolved from the main peak and from each other.
References
- Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
- Pharmaceutical impurities and degradation products: Uses and applic
- Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. Almac.
- NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review.
- Applications of NMR in Pharmaceutical Analysis. Moravek.
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- The Role of Impurity Standards in Pharmaceutical Quality Control.
- Quality: impurities. European Medicines Agency (EMA).
- Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis. Benchchem.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
- Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
- Pharmaceutical Impurity Testing and Identific
- FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. gmp-compliance.org.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Stability and Storage of Boc-Protected Diamines: A Technical Guide. Benchchem.
- Mass Spectrometric Analysis of Process Related Impurities Introduction. BioPharmaSpec.
- Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. KBI Biopharma.
- Impurity Analysis. Emery Pharma.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
- Forced degrad
- BOC deprotection. Hebei Boze Chemical Co.,Ltd.
- Amine Protection / Deprotection. Fisher Scientific.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. emerypharma.com [emerypharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jddtonline.info [jddtonline.info]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. kbibiopharma.com [kbibiopharma.com]
- 14. veeprho.com [veeprho.com]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. moravek.com [moravek.com]
- 17. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 18. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 19. Pharmaceutical Impurity Testing and Identification [intertek.com]
Validation & Comparative
A-Comparative-Guide-for-Synthetic-Chemists-1-N-Boc-Pentane-1-3-diamine-hydrochloride-vs-1-N-Boc-Propane-1-3-diamine
In the landscape of modern medicinal chemistry and drug development, the judicious selection of bifunctional building blocks is paramount to the successful synthesis of complex molecular architectures. Mono-Boc-protected diamines are a cornerstone of this practice, offering a versatile platform for sequential functionalization.[1][2] This guide provides an in-depth comparison of two such critical reagents: 1-N-Boc-Pentane-1,3-diamine hydrochloride and 1-N-Boc-Propane-1,3-diamine. We will explore how the seemingly subtle difference in alkyl chain length—a pentane versus a propane backbone—profoundly influences their synthetic performance, reaction kinetics, and the properties of the resulting molecules.
This analysis is grounded in fundamental chemical principles and supported by practical, field-proven insights to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Part 1: Structural and Physicochemical Distinctions
At first glance, both molecules offer a primary amine for nucleophilic attack and a Boc-protected amine for stability and future deprotection. However, the two-carbon difference in their aliphatic chains introduces significant structural and electronic disparities.
| Property | This compound | 1-N-Boc-Propane-1,3-diamine |
| Molecular Formula | C10H23ClN2O2 | C8H18N2O2 |
| Molecular Weight | 238.76 g/mol | 174.24 g/mol |
| Structure | ||
| Key Structural Feature | Propyl group at the 3-position | No branching on the propane chain |
| CAS Number | Not readily available | 75178-96-0[3] |
The most critical distinction lies in the branching of the pentane derivative. The presence of a propyl group alpha to one amine and beta to the other creates a more sterically hindered environment compared to the linear propane analogue. This steric encumbrance, coupled with the increased flexibility and lipophilicity of the five-carbon chain, has significant downstream consequences.
Part 2: Comparative Synthetic Performance
The true measure of a building block's utility is its performance in common synthetic transformations. Here, we compare these two diamines in two fundamental reactions: amide bond formation and reductive amination.
Case Study 1: Amide Bond Formation
Amide coupling is arguably the most frequent reaction in medicinal chemistry.[4] The nucleophilicity of the free primary amine is a key determinant of reaction efficiency.
Hypothesis: The linear and less hindered primary amine of 1-N-Boc-Propane-1,3-diamine is expected to exhibit faster reaction kinetics and potentially higher yields in standard amide couplings compared to the more sterically encumbered 1-N-Boc-Pentane-1,3-diamine. The increased steric bulk of the pentane derivative may necessitate more potent coupling reagents or longer reaction times to achieve complete conversion.[4][5]
Experimental Protocol: Standard HATU-Mediated Amide Coupling
A general procedure for amide bond formation using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is as follows:
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF under an inert atmosphere.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.
-
To this activated mixture, add the respective mono-Boc-diamine (1.1 eq).
-
Stir the reaction at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.[5]
Anticipated Results & Discussion:
| Parameter | 1-N-Boc-Pentane-1,3-diamine HCl | 1-N-Boc-Propane-1,3-diamine | Causality |
| Reaction Time | 4-8 hours | 1-3 hours | Increased steric hindrance around the pentane derivative's amine slows nucleophilic attack. |
| Typical Yield | 75-85% | 90-98% | Less steric hindrance in the propane diamine allows for more efficient coupling. |
| Side Products | Potential for unreacted starting material | Minimal | Incomplete reaction due to steric factors. |
The choice of coupling reagent is also critical. While HATU is robust, for the more hindered pentane diamine, a stronger activating agent or slightly elevated temperatures might be necessary to drive the reaction to completion, a consideration less critical for the propane analogue.
Experimental Workflow: Amide Coupling
Caption: Workflow for HATU-mediated amide coupling.
Case Study 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, proceeding via an imine or iminium ion intermediate.[6][7]
Hypothesis: The formation of the initial imine intermediate is often the rate-determining step. The less hindered environment of 1-N-Boc-Propane-1,3-diamine should facilitate a faster and more efficient condensation with aldehydes or ketones. The subsequent reduction is typically rapid for both substrates.
Experimental Protocol: Direct Reductive Amination with Sodium Triacetoxyborohydride (STAB)
-
Dissolve the aldehyde or ketone (1.0 eq) and the mono-Boc-diamine (1.1 eq) in a suitable anhydrous solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Add a few drops of acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers, extract the aqueous layer with DCM, and combine the organic fractions.
-
Wash with brine, dry over Na₂SO₄, concentrate, and purify as needed.[8]
Anticipated Results & Discussion:
| Parameter | 1-N-Boc-Pentane-1,3-diamine HCl | 1-N-Boc-Propane-1,3-diamine | Causality |
| Imine Formation Rate | Slower | Faster | Steric hindrance from the propyl side-chain impedes the approach to the carbonyl carbon. |
| Overall Yield | 80-90% | 90-95% | More efficient imine formation leads to a higher overall yield for the propane derivative. |
| Reagent of Choice | STAB is effective | STAB, NaBH(OAc)₃, or NaBH₃CN are all highly effective.[6] | The mildness of STAB is beneficial for both, but the higher reactivity of the propane diamine makes it more tolerant to a wider range of reducing agents. |
Part 3: Impact on Final Compound Properties
The choice between these two building blocks extends beyond synthetic convenience; it fundamentally alters the properties of the final molecule. This is a critical consideration in drug design, where linkerology plays a pivotal role in determining a compound's pharmacokinetic and pharmacodynamic profile.[9][10][11]
-
Lipophilicity and Solubility: The additional two carbons in the pentane derivative increase its lipophilicity (higher cLogP). This can enhance membrane permeability but may also decrease aqueous solubility, a trade-off that must be carefully managed.
-
Conformational Flexibility: The longer pentane chain provides greater conformational flexibility. This can be advantageous for allowing a molecule to adopt an optimal binding pose with its target, but it can also come with an entropic penalty upon binding.[10][12] The shorter, more rigid propane linker offers less conformational freedom, which can be beneficial for pre-organizing a molecule for binding.
-
Metabolic Stability: The branched nature of the pentane derivative might offer greater metabolic stability by shielding adjacent bonds from enzymatic degradation. Conversely, the simple n-propyl chain in the propane derivative might be more susceptible to oxidation.
-
Binding Interactions: The length of the linker is crucial for positioning functional groups correctly within a binding pocket. A study on bisbenzimidazoles showed that linker length dramatically affects DNA binding and cellular uptake.[9] For instance, compounds with shorter linkers (≤11 atoms) tended to localize in the nucleus, while those with longer linkers were more distributed.[9]
Decision-Making Framework
Caption: Selecting the right diamine for your synthesis.
Conclusion and Recommendations
Both this compound and 1-N-Boc-Propane-1,3-diamine are valuable reagents in the synthetic chemist's toolbox. The choice between them is not arbitrary but a strategic decision with significant consequences for both the synthetic route and the properties of the final product.
-
Choose 1-N-Boc-Propane-1,3-diamine for:
-
Maximizing yield and reaction speed in standard couplings.
-
Applications where a shorter, more rigid linker is required.
-
Syntheses involving sterically demanding coupling partners, where the amine's accessibility is paramount.
-
-
Choose this compound for:
-
Introducing greater conformational flexibility into a molecule.
-
Increasing the lipophilicity of the final compound.
-
When the synthetic design requires a longer spacer to bridge two pharmacophores.
-
Ultimately, the optimal choice depends on a holistic analysis of the synthetic target and its desired biological profile. By understanding the fundamental differences in reactivity and structure outlined in this guide, researchers can more effectively navigate their synthetic challenges and accelerate the drug discovery process.
References
-
Gama, V., et al. (2017). Impact of Linker Length and Composition on Fragment Binding and Cell Permeation: Story of a Bisbenzimidazole Dye Fragment. PubMed. Retrieved January 19, 2026, from [Link]
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved January 19, 2026, from [Link]
-
Erlanson, D. A., et al. (2011). Impact of linker strain and flexibility in the design of a fragment-based inhibitor. PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Hong, W. P., Tran, V. H., & Kim, H. K. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Lim, D. S. W., Lew, T. T. S., & Zhang, Y. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
-
Lim, D. S. W., Lew, T. T. S., & Zhang, Y. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. ACS Publications. Retrieved January 19, 2026, from [Link]
-
Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines. (2015). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-149. Retrieved January 19, 2026, from [Link]
-
Selective Mono‐BOC Protection of Diamines. (2007). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Effects of Linker Length and Flexibility on Multivalent Targeting. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]
-
The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. (2003). Digital Commons @ IWU. Retrieved January 19, 2026, from [Link]
-
Effect of alkyl linker chain length extension in between functional groups. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Mills, B. J., et al. (2020). Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs. Journal of Pharmaceutical Sciences, 109(5), 1642-1651. Retrieved January 19, 2026, from [Link]
-
Scott, J. S., et al. (2022). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. PMC - PubMed Central. Retrieved January 19, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Reductive Amination. (2023). YouTube. Retrieved January 19, 2026, from [Link]
-
Moreno, K. X., & Simanek, E. E. (2008). Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Moreno, K. X., & Simanek, E. E. (2008). Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. PubMed. Retrieved January 19, 2026, from [Link]
-
Unlocking Chemical Synthesis: The Role of N-Boc-1,3-diaminopropane Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
-
Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. (2008). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthetic methods for 1,3-diamines. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]
-
Valine-Alanine-Based Peptidomimetic Linker for Antibody-Drug Conjugates. (2026). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. (n.d.). Green Chemistry. Retrieved January 19, 2026, from [Link]
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A Comparative Guide to the Synthetic Performance of 1-N-Boc-Pentane-1,3-diamine hydrochloride: Solid-Phase vs. Solution-Phase Methodologies
In the landscape of modern drug discovery and peptidomimetic design, the strategic selection of building blocks and synthetic methodologies is paramount to achieving desired outcomes in terms of yield, purity, and scalability. 1-N-Boc-Pentane-1,3-diamine hydrochloride is a versatile building block, offering a flexible aliphatic scaffold with orthogonally protected amino groups. This guide provides an in-depth comparison of its performance in two cornerstone synthetic strategies: solid-phase synthesis (SPS) and solution-phase synthesis (SPS). By examining the theoretical underpinnings and practical considerations of each approach, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions for their specific synthetic campaigns.
Introduction to this compound
This compound is a bifunctional molecule featuring a primary amine and a Boc-protected primary amine on a pentane backbone. This structural motif makes it an attractive component in the synthesis of peptidomimetics, small molecule libraries, and other complex organic structures.[1][2] The presence of the Boc protecting group allows for selective deprotection and subsequent elaboration at one of the amino functionalities, while the other remains available for initial coupling or further orthogonal protection strategies. The hydrochloride salt form enhances the stability and handling of the compound.
Solid-Phase Synthesis (SPS): A Streamlined Approach
Solid-phase synthesis, pioneered by Bruce Merrifield, has revolutionized the synthesis of peptides and other oligomers by anchoring the growing molecule to an insoluble resin support.[3][4] This approach simplifies purification, as excess reagents and byproducts are removed by simple filtration and washing steps.[5]
Hypothetical Experimental Protocol: Incorporation of this compound via SPS
The following protocol outlines a general procedure for the incorporation of this compound onto a solid support, followed by elongation of a peptide chain.
Materials:
-
Rink Amide resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine in DMF (20%)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Fmoc-protected amino acids
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.[6]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the linker.
-
Activation and Coupling of the Diamine:
-
In a separate vessel, dissolve this compound and HOBt in DMF. Neutralize with a base (e.g., DIEA) to free the primary amine.
-
Add DIC to activate the carboxylic acid on the resin.
-
Add the activated resin to the diamine solution and agitate.
-
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.[5]
-
Boc Deprotection: Treat the resin with a milder acidic condition suitable for Boc deprotection that does not cleave the linker, or proceed with peptide elongation from the other terminus if an orthogonal protecting group strategy is used.
-
Peptide Elongation (Fmoc/tBu strategy):
-
Couple subsequent Fmoc-protected amino acids using DIC/HOBt.
-
Deprotect the Fmoc group with 20% piperidine in DMF between each coupling step.
-
-
Cleavage and Deprotection: Once the desired sequence is assembled, treat the resin with a TFA cleavage cocktail to cleave the product from the resin and remove side-chain protecting groups.[7]
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
Solution-Phase Synthesis (SPS): The Classic Approach
Solution-phase synthesis, the traditional method of chemical synthesis, involves carrying out all reactions in a homogeneous solution.[9] This approach offers greater flexibility in reaction conditions and is often more scalable for the production of large quantities of a specific compound.[9] However, it typically requires purification of the product after each step, which can be time-consuming and labor-intensive.[10]
Hypothetical Experimental Protocol: Dipeptide Synthesis with this compound via SPS
This protocol describes the synthesis of a dipeptide mimetic in solution phase.
Materials:
-
This compound
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
Coupling agent (e.g., HATU)
-
Base (e.g., DIEA)
-
Solvents: DMF, Ethyl Acetate (EtOAc), Hydrochloric Acid (HCl), Sodium Bicarbonate (NaHCO3) solution
-
Drying agent (e.g., Na2SO4)
Procedure:
-
Diamine Preparation: Dissolve this compound in DMF and neutralize with a base (e.g., DIEA) to obtain the free diamine.
-
Amino Acid Activation: In a separate flask, dissolve the N-protected amino acid and HATU in DMF.
-
Coupling Reaction: Slowly add the activated amino acid solution to the diamine solution and stir at room temperature.
-
Work-up and Extraction:
-
Quench the reaction with water.
-
Extract the product into an organic solvent like EtOAc.
-
Wash the organic layer successively with dilute HCl, NaHCO3 solution, and brine.[11]
-
Dry the organic layer over Na2SO4 and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
-
Deprotection (if necessary):
-
The Boc group can be removed with TFA in DCM.
-
The Fmoc group can be removed with piperidine in DMF.
-
-
Characterization: Confirm the structure of the purified product using techniques like NMR and mass spectrometry.
Head-to-Head Comparison: Solid-Phase vs. Solution-Phase
The choice between solid-phase and solution-phase synthesis for incorporating this compound depends on several factors, including the desired scale, the complexity of the final molecule, and available resources.
| Parameter | Solid-Phase Synthesis (SPS) | Solution-Phase Synthesis (SPS) | Rationale & Supporting Insights |
| Purification | Simplified; filtration and washing after each step.[5] | Requires extraction and chromatography after each step.[10] | The key advantage of SPS is the ease of purification, which also allows for automation.[10] Solution-phase purification can be a significant bottleneck.[12] |
| Yield | Can be lower for longer sequences due to cumulative inefficiencies. | Potentially higher for shorter sequences with optimized purification.[13] | In SPS, incomplete reactions and side reactions can lead to a complex mixture of byproducts that are difficult to separate from the target molecule. Solution-phase allows for purification of intermediates, potentially leading to a purer final product. |
| Scalability | Generally better for small to medium scale (mg to g).[7] | More amenable to large-scale production (kg).[9] | The cost of resins and reagents for large-scale SPS can be prohibitive. Solution-phase synthesis is often more cost-effective for bulk manufacturing.[10] |
| Reaction Monitoring | More challenging; requires cleavage of a small sample for analysis. | Straightforward; direct sampling of the reaction mixture (e.g., TLC, LC-MS). | The heterogeneous nature of SPS makes real-time monitoring difficult. In solution-phase, reaction progress can be easily tracked. |
| Reagent Usage | Often requires a large excess of reagents to drive reactions to completion.[5] | Stoichiometric amounts of reagents can often be used. | The need for excess reagents in SPS contributes to higher costs and waste generation. |
| Flexibility | Less flexible in terms of reaction conditions (e.g., temperature, solvent choice). | Highly flexible; a wider range of solvents and temperatures can be employed. | The solid support in SPS can impose steric hindrance and limit the choice of compatible reaction conditions. |
| Time Efficiency | Faster for the synthesis of long sequences due to streamlined purification.[3] | Can be slower due to multi-step purifications.[3] | The automation capabilities of SPS significantly reduce hands-on time for synthesizing complex molecules.[7] |
Conclusion: Selecting the Optimal Strategy
Both solid-phase and solution-phase synthesis offer distinct advantages and disadvantages for the utilization of this compound.
Solid-phase synthesis is the preferred method for:
-
The rapid synthesis of libraries of compounds for screening purposes.
-
The generation of longer peptidomimetics and oligomers where intermediate purification is impractical.[14]
-
Automated synthesis to improve throughput and reproducibility.[10]
Solution-phase synthesis is advantageous for:
-
The large-scale production of a specific target molecule where cost-effectiveness is crucial.[9]
-
The synthesis of shorter, well-defined molecules where high purity of intermediates is required.[13]
-
Reactions that require conditions incompatible with solid supports.
Ultimately, the decision rests on a careful evaluation of the project's specific goals. For exploratory research and the generation of diverse structures, the speed and efficiency of solid-phase synthesis are often decisive. For process development and large-scale manufacturing, the scalability and cost-efficiency of solution-phase synthesis may be more compelling. A hybrid approach, where fragments are synthesized using one method and then combined using the other, can also be a powerful strategy.[9]
References
- Neuland Labs. (2013, November 3). Peptide Synthesis: Solution Phase, Solid Phase or Hybrid?
- Creative Peptides. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons.
- Powder Systems. (2025, January 7).
- Komal.
- High throughput purification methods in combin
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Benchchem. Application Notes and Protocols for Diaminopropane in Solid-Phase Peptide Synthesis.
- Benchchem. A Comparative Guide to Peptide Synthesis: Solid-Phase vs. Liquid-Phase Methodologies.
- Bachem.
- Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)
- Combining solid phase synthesis and chromatographic purification for efficient peptide manufacture.
- Enamine. Conformationally restricted diamines and amino alcohols.
- US9073969B2 - Compounds and methods for purifying peptides produced by solid phase peptide synthesis.
- CPC Scientific. Why solid-phase synthesis?
- Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. PMC - NIH.
- Diversity-oriented synthesis of macrocyclic peptidomimetics. PNAS.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry.
- WO1999032428A2 - Synthesis of diamines.
- Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better? (2025, July 22).
- Synthesis of peptidomimetic building blocks 13a and 13b. i. (Boc) 2 O,...
- Solid-phase synthesis of diamine and polyamine amino acid derivatives as HIV-1 t
- (PDF) Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization.
- Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls | ACS Combin
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. (2007, December 13).
- (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Peptidomimetics, a synthetic tool of drug discovery. PMC - PubMed Central.
- Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules. Polymer Chemistry (RSC Publishing).
- Methods and protocols of modern solid phase peptide synthesis. (2014, June 13).
- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
- Benchchem. A Comparative Analysis of Solid-Phase and Solution-Phase Peptide Synthesis Utilizing the BOP Reagent.
- Solid-Phase Synthesis as a Tool to Create Exactly Defined, Branched Polymer Vectors for Cell Membrane Targeting | Macromolecules.
- Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc.
- Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave He
- ChemPep. Boc Solid Phase Peptide Synthesis.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
- Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a. UniCA IRIS. (2024, November 7).
- Synthetic Communic
- Scholars Research Library - Der Pharma Chemica.
- Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository.
- Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC - PubMed Central.
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- 4. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cpcscientific.com [cpcscientific.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
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- 8. bachem.com [bachem.com]
- 9. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]
- 10. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
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- 13. resolvemass.ca [resolvemass.ca]
- 14. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
The Linker's Length: A Critical Determinant in Bifunctional Molecule Efficacy – A Comparative Guide
In the intricate world of drug discovery, particularly in the burgeoning field of targeted protein degradation and antibody-drug conjugates (ADCs), the linker connecting the two functional ends of a bifunctional molecule is far from a mere spacer. Its length, composition, and rigidity are critical determinants of the molecule's overall performance, profoundly influencing efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth, objective comparison of the impact of linker length, with a specific focus on 1-N-Boc-Pentane-1,3-diamine hydrochloride and its comparison with other diamine linkers of varying lengths. We will delve into supporting experimental data, provide detailed protocols for evaluation, and visualize key concepts to empower researchers in the rational design of next-generation therapeutics.
The Pivotal Role of the Linker
Bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1] The linker's role in this orchestrated event is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] An improperly sized linker can lead to steric hindrance or an unfavorable orientation of the two proteins, thereby compromising the efficiency of the ubiquitination process.[1] Similarly, in ADCs, the linker's properties govern the stability of the conjugate in circulation and the efficiency of payload release at the target site.[3]
Visualizing the PROTAC Mechanism of Action
To conceptualize the linker's central role, consider the following workflow of PROTAC-mediated protein degradation.
Caption: Workflow of PROTAC-mediated protein degradation.
Comparative Analysis of Diamine Linker Length
The length of the alkyl chain in a diamine linker is a crucial parameter that requires careful optimization for each specific target and E3 ligase pair. While mono-Boc protected diamines are popular and versatile building blocks in the synthesis of bifunctional molecules, the choice of the underlying diamine backbone can dramatically impact the final molecule's activity.[4]
Physicochemical Properties of Common Diamine Linkers
To understand the intrinsic differences between various diamine linkers, a comparison of their fundamental physicochemical properties is essential.
| Diamine | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP |
| Ethylenediamine | C₂H₈N₂ | 60.10 | 116-117 | -1.3 |
| 1,3-Diaminopropane | C₃H₁₀N₂ | 74.12 | 139-140 | -1.1 |
| 1,4-Diaminobutane | C₄H₁₂N₂ | 88.15 | 158-160 | -0.7 |
| 1,3-Diaminopentane | C₅H₁₄N₂ | 102.18 | 174-176 | -0.3 |
| 1,6-Diaminohexane | C₆H₁₆N₂ | 116.21 | 204-205 | 0.1 |
Data compiled from various sources. LogP values are estimated and can vary with pH.[5][6][7]
The trend of increasing molecular weight, boiling point, and LogP with increasing chain length is evident. This suggests that longer alkyl diamine linkers will impart greater lipophilicity to the resulting bifunctional molecule, which can influence its solubility and cell permeability.
Impact on Biological Activity: A Case Study
A systematic investigation into the effect of linker length on the degradation of the estrogen receptor α (ERα) provides compelling evidence for the criticality of this parameter.[1] In this study, a series of PROTACs were synthesized with varying linker lengths, and their ability to induce ERα degradation in MCF7 breast cancer cells was evaluated.
| PROTAC (Linker Atom Length) | DC₅₀ (nM) | Dₘₐₓ (%) |
| 9-atom linker | > 1000 | < 20 |
| 12-atom linker | ~500 | ~60 |
| 16-atom linker | ~100 | > 80 |
| 19-atom linker | ~750 | ~40 |
| 21-atom linker | > 1000 | < 20 |
Illustrative data adapted from a study by Cyrus et al.[1]
The results clearly demonstrate that a 16-atom linker was optimal for ERα degradation, with both shorter and longer linkers exhibiting significantly reduced efficacy.[1] This "Goldilocks effect" underscores the necessity of fine-tuning the linker length to achieve the desired biological outcome. While this study did not specifically use this compound, the principle of an optimal linker length is broadly applicable. The pentanediamine core would contribute to a linker within this potentially active range, depending on the other components of the bifunctional molecule.
Experimental Protocols for Evaluation
To facilitate the comparative analysis of different diamine linkers, the following detailed experimental protocols are provided for the synthesis and evaluation of PROTACs.
Protocol 1: Synthesis of a PROTAC with a Diamine Linker
This protocol describes a general method for coupling a target protein ligand (with a carboxylic acid handle) to an E3 ligase ligand (with a free amine) using a mono-Boc protected diamine linker.
Materials:
-
Target protein ligand-COOH
-
This compound
-
E3 ligase ligand-NH₂
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Step 1: Coupling of Target Ligand to Linker
-
Dissolve the target protein ligand-COOH (1 eq.), HATU (1.2 eq.), and DIPEA (3 eq.) in DMF.
-
Add a solution of this compound (1.1 eq.) and DIPEA (1.1 eq.) in DMF to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.
-
-
Step 2: Boc Deprotection
-
Dissolve the purified intermediate in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting amine-TFA salt is often used directly in the next step.
-
-
Step 3: Coupling of Linker-Target Ligand to E3 Ligase Ligand
-
Dissolve the E3 ligase ligand-NH₂ (1 eq.), HATU (1.2 eq.), and DIPEA (3 eq.) in DMF.
-
Add a solution of the amine-TFA salt from Step 2 (1.1 eq.) and DIPEA (2.2 eq.) in DMF.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Work-up and purify as described in Step 1 to yield the final PROTAC.
-
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol details the evaluation of PROTAC-mediated protein degradation in cultured cells.
Materials:
-
Cultured cells expressing the target protein
-
PROTACs at various concentrations
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTACs or DMSO for the desired time (e.g., 24, 48 hours). Include a positive control with a known degrader and a negative control with a proteasome inhibitor.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 3: Cell Viability Assay (MTS Assay)
This protocol is for assessing the cytotoxic effects of the synthesized PROTACs.
Materials:
-
Cultured cells
-
PROTACs at various concentrations
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTACs or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizing the Synthesis and Evaluation Workflow
The following diagram illustrates the overarching workflow from PROTAC synthesis to biological evaluation.
Caption: From Bench to Biology: A PROTAC Synthesis and Evaluation Workflow.
Conclusion
The length of the diamine linker is a paramount consideration in the design of efficacious bifunctional molecules. As demonstrated, there is often an optimal linker length that maximizes the desired biological activity, and deviations in either direction can be detrimental. This compound, with its five-carbon backbone, represents a valuable building block that can be strategically employed to construct linkers within a potentially highly active size range. However, the empirical nature of linker optimization necessitates a systematic approach, where a series of linkers with varying lengths are synthesized and evaluated. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to rationally design and efficiently optimize the next generation of targeted therapeutics.
References
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Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 329-331. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. [Link]
-
Donovan, K. A., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1182-1190. [Link]
-
Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. ResearchGate. [Link]
-
Troup, R. I., et al. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. ResearchGate. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. [Link]
-
Donovan, K. A., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. PubMed Central. [Link]
-
Abbi, S., et al. (2024). Design and Evaluation of PROTACs Targeting Acyl Protein Thioesterase 1. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Ethylenediamine. PubChem. [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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Wikipedia. (n.d.). Ethylenediamine. [Link]
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Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. [Link]
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Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28. [Link]
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INVISTA. (2013). SAFETY DATA SHEET | Dytek. [Link]
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Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. [Link]
-
Li, Y., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PubMed Central. [Link]
-
Wang, Y., et al. (2020). Basic physicochemical properties, excess properties, and intermolecular interactions of n-propanol/isopropanol and ethylenediamine binary mixtures. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Hexamethylenediamine. PubChem. [Link]
-
Plesniak, M. P., et al. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. [Link]
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2a biotech. (n.d.). Products. [Link]
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Wang, Y., et al. (2023). Physicochemical Properties, Computational Chemistry and Molecular Interactions of 1,2-Propanediamine + Hexylene Glycol Binary System. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Boc-1,3-diaminopropane Hydrochloride: A Key Intermediate for Chemical Innovation. [Link]
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Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. [Link]
- Google Patents. (n.d.). CN102093228B - Method for synthesizing 1, 3-adamantane diamine.
-
Kaya, Y., et al. (2022). Synthesis, Characterization, Computational Evaluation, CO-Releasing Properties, and Molecular Docking Interactions of New [Mn(CO)3(bpy)L]PF6‑Type Molecules. PubMed Central. [Link]
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A Senior Application Scientist's Guide to Orthogonal Protection Strategies Featuring 1-N-Boc-Pentane-1,3-diamine Hydrochloride
In the intricate world of multi-step organic synthesis, particularly in the realms of peptide chemistry, medicinal chemistry, and materials science, the ability to selectively modify one functional group in the presence of others is paramount. This principle, known as orthogonal protection, is the cornerstone of efficient and high-yielding synthetic routes. This guide provides an in-depth technical comparison of orthogonal protection strategies, with a focus on the versatile building block, 1-N-Boc-Pentane-1,3-diamine hydrochloride. We will explore the chemical logic behind its use, compare it with alternative protection strategies, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Imperative of Orthogonal Protection in Amine Chemistry
Polyamines are fundamental building blocks in a vast array of functional molecules, from polyamide polymers to complex pharmaceutical agents.[1] The presence of multiple nucleophilic amine groups within a single molecule presents a significant synthetic challenge: how to selectively functionalize one amine while leaving the others untouched. A brute-force approach often leads to a complex mixture of over-alkylated or acylated products, resulting in low yields and arduous purification.
Orthogonal protection strategies offer an elegant solution to this problem. An orthogonal set of protecting groups is a collection of groups that can be removed under distinct chemical conditions, without affecting the others.[2][3] This allows for the sequential deprotection and functionalization of specific sites within a molecule.
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection chemistry.[4][5] Its widespread use stems from its ease of installation and, crucially, its lability under acidic conditions while remaining stable to a wide range of other reagents, including bases and nucleophiles.[4][6] This stability profile makes it an ideal component of many orthogonal protection schemes. For instance, the acid-labile Boc group is orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group, a triad that forms the foundation of modern solid-phase peptide synthesis.[2][5]
Strategic Mono-protection of Diamines: The Hydrochloride Salt Approach
The synthesis of mono-protected symmetrical or unsymmetrical diamines is a critical step in preparing them for further selective elaboration. A common challenge is preventing the formation of the di-protected byproduct. A widely adopted and effective strategy involves the selective protonation of one of the amine groups with one equivalent of a strong acid, typically hydrochloric acid (HCl).[7][8] The resulting ammonium salt is significantly less nucleophilic than the free amine, thus directing the subsequent reaction with the protecting group precursor, such as di-tert-butyl dicarbonate (Boc₂O), to the unprotected amine.
This "mono-protonation" strategy is a cost-effective and scalable method for achieving high yields of the desired mono-protected product, often without the need for extensive chromatographic purification.[7][8]
This compound: A Versatile Building Block
This compound is a bifunctional molecule that embodies the principles of orthogonal protection. It possesses a Boc-protected primary amine at the 1-position and a primary amine hydrochloride salt at the 3-position. This differential protection allows for selective functionalization at either amine group.
The free amine can be acylated, alkylated, or used in other nucleophilic additions, while the Boc-protected amine remains shielded. Subsequently, the Boc group can be removed under acidic conditions to reveal the second primary amine for further modification. This step-wise approach is invaluable in the synthesis of polyamides, peptidomimetics, and other complex molecules where precise control over the sequence of bond formation is essential.
Comparative Analysis of Orthogonal Protection Strategies for Diamines
While this compound offers a robust platform for orthogonal synthesis, a comprehensive understanding of alternative strategies is crucial for making informed decisions in experimental design.
| Protecting Group | Structure | Introduction Conditions | Cleavage Conditions | Orthogonality with Boc | Key Considerations |
| Boc (tert-Butyloxycarbonyl) | -(C=O)OC(CH₃)₃ | Boc₂O, base (e.g., NaOH, Et₃N) | Strong acid (e.g., TFA, HCl) | - | Stable to bases and nucleophiles. Cleavage can generate tert-butyl cations, which may require scavengers.[4][5] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | -(C=O)OCH₂-Fluorenyl | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., 20% piperidine in DMF) | Yes | Base-lability allows for mild deprotection. The cleaved dibenzofulvene adduct must be removed.[2][9] |
| Cbz (Carboxybenzyl) | -(C=O)OCH₂C₆H₅ | Cbz-Cl, base | Catalytic hydrogenolysis (H₂, Pd/C) or strong acid | Yes | Cleavage by hydrogenolysis is very clean. Not suitable for molecules containing other reducible functional groups.[5][10][11] |
Experimental Protocols
The following protocols are provided as a guide for the synthesis and manipulation of mono-Boc-protected diamines.
Protocol 1: Synthesis of this compound
This protocol is an adaptation of the general method for mono-Boc protection of diamines using in situ generation of HCl from chlorotrimethylsilane (Me₃SiCl).[7]
Materials:
-
Pentane-1,3-diamine
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of pentane-1,3-diamine (1.0 eq) in anhydrous methanol at 0 °C, add chlorotrimethylsilane (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel if necessary. The hydrochloride salt can be obtained by treating a solution of the purified free amine with a stoichiometric amount of HCl in an appropriate solvent (e.g., diethyl ether or dioxane).
Expected Characterization Data:
-
¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons on the carbon backbone will appear as multiplets, and the chemical shifts of the protons adjacent to the two amine groups will be distinct.
-
¹³C NMR: The spectrum should display signals for the quaternary carbon and the methyl carbons of the Boc group at approximately 80 ppm and 28 ppm, respectively. The carbonyl carbon of the carbamate will appear around 156 ppm. The five carbons of the pentane backbone will also be visible.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the carbamate will be present around 1680-1700 cm⁻¹. N-H stretching vibrations for the protected and protonated amines will also be observable.
Protocol 2: Orthogonal Deprotection and Further Functionalization
This protocol outlines the selective deprotection of the Boc group and subsequent functionalization of the newly liberated amine.
Boc Deprotection:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product will be the corresponding diamine dihydrochloride salt.
Subsequent Functionalization (Example: Acylation):
-
Dissolve the diamine dihydrochloride salt in a suitable solvent (e.g., DMF or DCM).
-
Add a base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) to neutralize the hydrochloride salts.
-
Add the desired acylating agent (e.g., an acid chloride or anhydride, 1.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work-up the reaction by washing with water and brine, drying the organic layer, and concentrating. Purify the product by column chromatography.
Visualization of Orthogonal Protection Workflow
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Orthogonality of common amine protecting groups.
Caption: Synthetic workflow for mono-Boc protection.
Conclusion
This compound is a valuable and versatile building block for chemists engaged in the synthesis of complex molecules. Its pre-installed orthogonal protecting groups provide a strategic advantage, enabling the selective and sequential functionalization of its two amine groups. By understanding the principles of orthogonal protection and leveraging the robust methodologies for mono-protection, researchers can streamline their synthetic routes, improve yields, and accelerate the discovery of new chemical entities. This guide serves as a foundational resource, providing both the theoretical framework and practical guidance necessary for the successful application of this and similar reagents in the laboratory.
References
-
Servín-Sánchez, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-29. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Wikipedia. Protecting group. [Link]
-
MDPI. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. [Link]
-
Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
ResearchGate. Preparation of Mono Boc-Protected Unsymmetrical Diamines. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
National Center for Biotechnology Information. Diamine Biosynthesis: Research Progress and Application Prospects. [Link]
- Google Patents. Methods for the synthesis of fmoc protected amines.
-
Taylor & Francis Online. Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- Google Patents. Synthesis method of N-BOC-ethylenediamine.
-
ResearchGate. 1 H NMR (400 MHz) and 13 C (125 MHz) data for compounds 1-3 (δ H in ppm, J in Hz). [Link]
-
Chemsrc. BOC-1,5-DIAMINOPENTANE HYDROCHLORIDE | CAS#:77835-31-5. [Link]
-
ACS Publications. Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Taylor & Francis Online. Full article: Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. [Link]
-
Royal Society of Chemistry. Dual protection of amino functions involving Boc. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
ResearchGate. Selective Mono‐BOC Protection of Diamines. [Link]
-
Organic Syntheses. Preparation of Mono-‐Cbz Protected Guanidines. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
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- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
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Comparative Stability of Linkers Derived from 1-N-Boc-Pentane-1,3-diamine Hydrochloride: A Guide for Drug Development Professionals
Introduction: The Critical Role of Linker Stability in Drug Conjugates
In the landscape of modern therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector. It is a critical determinant of a drug's efficacy, safety, and pharmacokinetic profile. The stability of this linker dictates the fate of the therapeutic payload, ensuring it remains attached to its targeting moiety in circulation and is released only at the desired site of action. An ideal linker must strike a delicate balance: stable enough to prevent premature drug release in the systemic circulation, yet labile enough to be cleaved by specific triggers within the target cell or tissue.
This guide provides a comparative analysis of the potential stability of linkers derived from a versatile building block, 1-N-Boc-Pentane-1,3-diamine hydrochloride. While not a conventional off-the-shelf linker itself, its structure offers a rich scaffold for creating linkers with diverse stability profiles. We will explore the chemical logic behind deriving linkers from this precursor, compare their predicted stability against established linker classes, and provide robust experimental protocols for empirical validation. Our focus is on providing a framework for rational linker design and selection, grounded in chemical principles and supported by experimental evidence.
The Foundation: Understanding this compound as a Linker Precursor
The starting material, this compound, presents two key reactive sites: a primary amine protected by a tert-butyloxycarbonyl (Boc) group and a free secondary amine, which exists as a hydrochloride salt. This differential protection is the cornerstone of its utility, allowing for sequential and controlled conjugation reactions.
-
The Free Secondary Amine: This nucleophilic site is readily available for reactions such as acylation to form stable amide bonds or alkylation to form secondary amine linkages.
-
The Boc-Protected Primary Amine: The Boc group is a well-characterized protecting group, stable under a wide range of conditions but readily cleaved under acidic conditions (e.g., with trifluoroacetic acid). Once deprotected, the resulting primary amine offers a second point of attachment.
This structure allows for the synthesis of linkers where one end can be attached to a payload and the other to a targeting molecule in a controlled, stepwise manner.
Hypothetical Linker Synthesis from the Precursor
Based on the structure of this compound, we can propose the synthesis of various linker types. Below is a hypothetical workflow to generate an amide-based linker, a common and stable motif in drug conjugates.
Figure 1: A hypothetical workflow for the synthesis of a drug conjugate using a linker derived from this compound.
Comparative Stability Analysis of Linker Chemistries
The stability of a linker is fundamentally determined by the chemical bonds that constitute its backbone. By deriving linkers from our precursor, we can generate various bond types, each with a characteristic stability profile. The following table compares the predicted stability of linkers that could be synthesized from this compound with other common linker classes.
| Linker Type | Key Bond | Cleavage Mechanism | Relative Stability in Plasma (pH 7.4) | Susceptibility to Enzymatic Cleavage | pH Sensitivity |
| Amide-Based (from precursor) | Amide (-CONH-) | Proteolytic enzymes (e.g., Cathepsin B) | High | Can be designed for specific enzyme cleavage | Generally stable from pH 3-10 |
| Carbamate-Based (from Boc group) | Carbamate (-OCONH-) | Hydrolysis | Moderate to High | Generally resistant | Stable at neutral pH, labile at acidic/basic pH |
| Ester-Based | Ester (-COO-) | Hydrolysis, Esterases | Low to Moderate | High | Labile, especially at basic pH |
| Ether-Based | Ether (-O-) | Oxidative metabolism | Very High | Generally resistant | Very stable |
| Disulfide-Based | Disulfide (-S-S-) | Reduction (e.g., by glutathione) | Low (in reducing environments) | Not applicable | Stable |
| Hydrazone-Based | Hydrazone (-C=N-NH-) | Acid-catalyzed hydrolysis | Moderate | Generally resistant | Highly labile at acidic pH (e.g., in endosomes) |
Analysis and Insights:
-
Amide-Based Linkers: Linkers formed by acylating the secondary amine of the precursor would result in a highly stable amide bond. This is a desirable feature for systemic stability, preventing premature drug release. Cleavage can be engineered by incorporating specific peptide sequences recognized by lysosomal proteases like Cathepsin B, enabling targeted release within the cell.
-
Carbamate Linkages: The Boc group itself is a carbamate. While used here as a protecting group, carbamate linkages can also be part of a linker backbone. They offer greater stability than esters but are more susceptible to hydrolysis than amides, particularly at non-neutral pH.
-
Comparison with Other Classes:
-
Ester-based linkers are significantly more labile and are often employed when rapid drug release is desired. However, their poor plasma stability can be a major drawback.
-
Ether-based linkers represent the other end of the stability spectrum, being exceptionally stable. They are used when the conjugate is intended to be internalized and degraded in its entirety within the lysosome.
-
Disulfide and hydrazone linkers are examples of "cleavable" linkers that respond to specific physiological triggers (reducing environment and acidic pH, respectively). A linker derived from our precursor would likely fall into the "non-cleavable" or "enzymatically-cleavable" category, depending on its final structure.
-
Experimental Protocols for Linker Stability Assessment
To move from theoretical prediction to empirical evidence, rigorous testing of linker stability is essential. The following are standard protocols for assessing linker stability in vitro.
In Vitro Plasma Stability Assay
This assay determines the stability of the linker in human plasma, simulating its journey through the systemic circulation.
Protocol:
-
Preparation:
-
Prepare a stock solution of the drug-linker conjugate in a suitable solvent (e.g., DMSO).
-
Thaw human plasma at 37°C.
-
-
Incubation:
-
Spike the drug-linker conjugate into the pre-warmed plasma to a final concentration of 1-5 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Points:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), aliquot a portion of the plasma sample.
-
-
Sample Quenching and Processing:
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) to quantify the amount of intact drug-linker conjugate remaining at each time point.
-
-
Data Interpretation:
-
Plot the percentage of intact conjugate remaining versus time to determine the half-life (t½) of the linker in plasma.
-
Figure 2: Workflow for the in vitro plasma stability assay.
pH Liability Assay
This assay assesses the stability of the linker under different pH conditions, mimicking various biological compartments (e.g., systemic circulation pH 7.4, early endosome pH 6.0, late endosome/lysosome pH 4.5-5.0).
Protocol:
-
Buffer Preparation:
-
Prepare a series of buffers at different pH values (e.g., pH 4.5, 5.5, 6.5, 7.4).
-
-
Incubation:
-
Add the drug-linker conjugate to each buffer to a final concentration of 10-20 µM.
-
Incubate the solutions at 37°C.
-
-
Time Points and Sampling:
-
At various time points, take aliquots and quench the reaction as described in the plasma stability assay.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS or HPLC to quantify the remaining intact conjugate.
-
-
Data Interpretation:
-
Compare the degradation rate at different pH values to determine the linker's sensitivity to acidic or basic conditions.
-
Conclusion and Future Directions
This compound serves as a promising, albeit under-explored, scaffold for the rational design of chemical linkers. Its differentially protected amine groups allow for the construction of linkers with robust, stable bonds, such as amides, which are highly desirable for minimizing premature drug release in vivo.
The true test of any novel linker lies in empirical data. The protocols outlined in this guide provide a clear path for validating the stability of linkers derived from this or any other precursor. By systematically evaluating stability in plasma and across a range of pH values, researchers can build a comprehensive profile of their linker's behavior, enabling the selection of the most suitable candidate for a given therapeutic application.
Future work should focus on the synthesis and head-to-head comparison of a panel of linkers derived from this precursor, varying the bond types and incorporating enzymatically cleavable sequences. Such studies will provide invaluable data to the drug development community and may uncover novel linkers with superior therapeutic indices.
References
-
Boc-Protecting Group Chemistry: "Greene's Protective Groups in Organic Synthesis, 5th Edition" - Wiley - [Link]
-
Linker Chemistry in ADCs: "Linker-Payloads for Antibody-Drug Conjugates" - Chemical Society Reviews - [Link]
-
PROTAC Linker Design: "The influence of linker length and composition on the activity of PROTACs" - Drug Discovery Today: Technologies - [Link]
-
In Vitro Stability Assays: "In vitro stability, metabolism and transport of antibody-drug conjugates" - Advanced Drug Delivery Reviews - [Link]
-
Cathepsin B Cleavable Linkers: "Cathepsin B-cleavable linkers for antibody-drug conjugates" - Expert Opinion on Drug Delivery - [Link]
A Senior Application Scientist's Guide to the Comprehensive Purity Validation of 1-N-Boc-Pentane-1,3-diamine hydrochloride for Pharmaceutical Applications
Introduction: The Imperative of Stereochemical and Chemical Purity in API Synthesis
In the landscape of modern drug development, the structural integrity of chiral building blocks is paramount. Molecules like 1-N-Boc-Pentane-1,3-diamine hydrochloride are not mere reagents; they are foundational components that dictate the stereochemistry, efficacy, and safety of the final Active Pharmaceutical Ingredient (API). The presence of two chiral centers in this molecule introduces significant complexity, where different stereoisomers can possess dramatically different pharmacological and toxicological profiles.[1] The infamous case of thalidomide serves as a stark reminder of the critical need for stringent stereochemical control.[1]
This guide provides an in-depth, field-proven framework for the comprehensive validation of this compound. We will move beyond simple checklists to explore the scientific rationale behind each analytical choice, comparing methodologies and presenting data within the rigorous context of global regulatory expectations. This document is designed for researchers, analytical scientists, and drug development professionals who require a robust, self-validating system for ensuring the purity of this critical pharmaceutical intermediate.
Regulatory Framework: Adherence to ICH Guidelines
The validation of any pharmaceutical starting material is not performed in a vacuum. It is governed by a harmonized set of international standards, primarily the guidelines from the International Council for Harmonisation (ICH). For a starting material like this compound, several ICH guidelines are of critical importance:
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes the thresholds for reporting, identifying, and qualifying impurities.[2] Any impurity found at a level greater than 0.10% must generally be characterized.[3]
-
ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients: This defines the point at which GMP standards must be applied. The designated starting material is the entry point for GMP manufacturing.[4]
-
ICH Q11: Development and Manufacture of Drug Substances: This provides guidance on the selection and justification of regulatory starting materials (RSMs), emphasizing the need to understand the manufacturing process and impurity profiles.[5][6]
A thorough understanding of these guidelines is essential for designing a validation strategy that is not only scientifically sound but also regulatorily compliant. The goal is to demonstrate robust control over the entire manufacturing process, ensuring that the purity of the final API is guaranteed.[7]
The Multifaceted Nature of Purity: A Comprehensive Analytical Workflow
The term "purity" for a compound like this compound is not monolithic. It encompasses several distinct attributes, each requiring a specific analytical approach. A robust validation plan must address chemical purity, stereochemical (enantiomeric and diastereomeric) purity, volatile/inorganic impurities, and stoichiometric integrity of the salt form.
The following workflow illustrates a comprehensive strategy for validating this material.
Caption: Comprehensive validation workflow for pharmaceutical-grade diamine hydrochloride.
Structural Confirmation: The Foundational Step
Before any quantitative analysis, the identity of the material must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for structural elucidation.[8][9][10] For this compound, key diagnostic signals include:
-
A prominent singlet at ~1.4-1.5 ppm in the ¹H NMR spectrum, integrating to 9 protons, which is characteristic of the tert-butyl group of the Boc protector.[11]
-
The downfield shift of protons alpha to the protonated amine (the hydrochloride salt) compared to the free base, providing direct evidence of salt formation.[12][13]
-
The presence of the correct number of signals in the ¹³C NMR spectrum, corresponding to the unique carbons in the molecule.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of key functional groups, such as N-H stretches (both amine salt and carbamate), C=O stretch of the carbamate, and C-H stretches.
Chromatographic Purity: Quantifying Known and Unknown Impurities
Chromatography is the workhorse for separating and quantifying impurities. It's crucial to employ orthogonal methods to ensure a complete impurity profile.
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-Phase (RP-HPLC): This technique is used for the primary assay (determining the overall percentage of the main compound) and for quantifying non-volatile process-related impurities and potential degradation products.
-
Chiral HPLC: This is arguably the most critical test for this molecule. Direct enantiomeric separation using a Chiral Stationary Phase (CSP), often polysaccharide-based, is the preferred method due to its simplicity and accuracy.[14][15][16] It must be capable of separating all four possible stereoisomers to accurately determine both enantiomeric excess (ee) and diastereomeric excess (de).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying and quantifying volatile impurities, particularly residual solvents from the synthesis and purification steps.[17][18] This analysis is directly guided by ICH Q3C, which sets limits for solvents based on their toxicity.[19][20] Headspace GC-MS is often employed to minimize matrix effects and enhance sensitivity.[17]
Compositional and Physical Analysis
These tests confirm the fundamental composition of the material.
-
Elemental Analysis (CHN+Cl): This technique provides the empirical percentage of Carbon, Hydrogen, and Nitrogen. Crucially, it also quantifies the chloride content, which is used to confirm the correct 1:1 stoichiometry of the hydrochloride salt.[21] Deviations can indicate the presence of the free base or excess HCl.
-
Karl Fischer Titration: Determines the water content, which is a critical parameter as water can affect stability and reactivity.
Comparison with Alternative Chiral Diamine Building Blocks
The choice of a building block like this compound is driven by its synthetic utility. However, other alternatives exist, each with its own validation challenges. Understanding these differences provides context for the specific requirements of our target compound.
| Feature | 1-N-Boc-Pentane-1,3-diamine HCl | N-Boc-1,3-diaminopropane HCl [22][23] | (1R,2R)-N-Boc-1,2-diaminocyclohexane |
| Structure | Acyclic, flexible backbone | Acyclic, flexible, shorter chain | Cyclic, conformationally restricted |
| Chirality | Two chiral centers (four potential stereoisomers) | Achiral | Two chiral centers (defined relative stereochemistry) |
| Primary Validation Challenge | Diastereomeric and enantiomeric purity. Requires a highly resolving chiral HPLC method. | Chemical purity. No stereoisomers to resolve. Focus is on process impurities. | Enantiomeric purity. Diastereomers (cis vs. trans) are typically removed during synthesis. |
| Key Analytical Technique | Chiral HPLC | Standard Reverse-Phase HPLC | Chiral HPLC |
| Potential Impurities | Diastereomers, enantiomers, regioisomers of Boc-protection, over-alkylation byproducts. | Oligomers from polymerization, impurities from starting propanediamine. | Cis-isomer, unreacted starting materials, residual catalysts from resolution. |
| Synthetic Utility | Provides access to acyclic chiral ligands and pharmacophores with specific spatial arrangements. | Used as a simple, flexible C3 spacer in medicinal chemistry.[22] | Provides a rigid C2-symmetric scaffold, common in asymmetric catalysis and ligands. |
Experimental Protocols: A Self-Validating Approach
The trustworthiness of any analytical result hinges on the quality of the experimental protocol. The following protocols are designed as self-validating systems, incorporating system suitability tests (SSTs) to ensure the validity of each analytical run.
Protocol 1: Chiral HPLC for Enantiomeric and Diastereomeric Purity
Objective: To separate and quantify all four stereoisomers of 1-N-Boc-Pentane-1,3-diamine and determine the enantiomeric and diastereomeric excess of the target isomer.
Rationale: This direct chiral HPLC method is selected for its ability to resolve all stereoisomers without the need for derivatization, which can introduce additional impurities and analytical variability.[14][24]
Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralpak® IA (or equivalent amylose-based CSP), 5 µm, 4.6 x 250 mm[14]
-
Mobile Phase: n-Hexane/2-Propanol/Diethylamine (85:15:0.1, v/v/v) - Note: Mobile phase composition must be optimized.
-
Sample Diluent: Mobile Phase
-
Samples: Test sample of 1-N-Boc-Pentane-1,3-diamine HCl, reference standard of the desired pure stereoisomer, and a sample containing all four stereoisomers (or a mix of the racemic diastereomers) for resolution verification.
Procedure:
-
System Preparation: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation:
-
Accurately weigh and dissolve the test sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Prepare the reference standard and resolution mix at the same concentration.
-
Filter all samples through a 0.45 µm syringe filter.
-
-
System Suitability Test (SST):
-
Inject the resolution mix.
-
Acceptance Criteria: The resolution (Rs) between the target stereoisomer and the closest eluting stereoisomer must be ≥ 1.5. All four stereoisomer peaks must be detected.
-
Inject the reference standard six times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area must be ≤ 2.0%.
-
-
Analysis:
-
Inject the sample solution in duplicate.
-
Monitor the chromatogram at a suitable wavelength (e.g., 210 nm).
-
-
Calculations:
-
Identify the peaks corresponding to each stereoisomer based on the retention times from the resolution mix injection.
-
Calculate the percentage of each impurity using the area normalization method.
-
Calculate Enantiomeric Excess (ee%) = [([Target Enantiomer] - [Other Enantiomer]) / ([Target Enantiomer] + [Other Enantiomer])] * 100.
-
Calculate Diastereomeric Excess (de%) = [([Target Diastereomer Pair] - [Other Diastereomer Pair]) / (Total Area)] * 100.
-
Protocol 2: ¹H NMR for Structural Identity and Purity Confirmation
Objective: To confirm the chemical structure of this compound and to detect any major structural impurities.
Rationale: ¹H NMR provides an unambiguous fingerprint of the molecule, confirming connectivity and the presence of the Boc group and hydrochloride salt. It can also quantify impurities if an internal standard is used.
Instrumentation and Materials:
-
NMR Spectrometer (≥400 MHz)
-
Deuterated Solvent: DMSO-d₆ (Deuterated dimethyl sulfoxide is often excellent for hydrochloride salts due to its ability to dissolve them and show exchangeable protons).
-
NMR tubes, pipettes.
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-15 mg of the sample into a clean, dry vial.
-
Dissolve the sample in ~0.7 mL of DMSO-d₆. Ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
Spectrometer Setup & Acquisition:
-
Insert the sample into the spectrometer.
-
Lock and shim the instrument on the DMSO-d₆ signal.
-
Acquire a standard ¹H spectrum (e.g., 16 scans, 45° pulse, 2-second relaxation delay).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals.
-
Verification Checklist:
-
Confirm the presence of a singlet at ~1.4 ppm, integrating to 9H (Boc group).
-
Confirm the integration of all other signals matches the expected proton count for the pentane diamine backbone.
-
Observe the broad signals for the -NH₃⁺ and -NH- protons. Their chemical shift and broadness are indicative of the salt form and exchange.
-
Check for any unexpected signals. If present, their integration relative to the main compound signals can provide an estimate of their concentration. For example, a signal integrating to 0.03H relative to a 1H signal of the main compound suggests an impurity level of ~3%.
-
-
Data Interpretation and Acceptance Criteria
All data must be interpreted against pre-defined specifications, which are informed by ICH guidelines.
| Test | Parameter | Acceptance Criteria (Example) | ICH Guideline Reference |
| Assay (RP-HPLC) | Purity | 99.0% - 101.0% (on anhydrous basis) | ICH Q3A |
| Chiral Purity (Chiral HPLC) | Enantiomeric Excess (ee) | ≥ 99.5% | ICH Q3A |
| Chiral Purity (Chiral HPLC) | Diastereomeric Excess (de) | ≥ 99.5% | ICH Q3A |
| Related Substances (RP-HPLC) | Any Unspecified Impurity | ≤ 0.10% | ICH Q3A (Identification Threshold)[3] |
| Related Substances (RP-HPLC) | Total Impurities | ≤ 0.5% | ICH Q3A |
| Residual Solvents (GC-MS) | e.g., Methanol | ≤ 3000 ppm (Class 3) | ICH Q3C |
| Residual Solvents (GC-MS) | e.g., Dichloromethane | ≤ 600 ppm (Class 2) | ICH Q3C |
| Water Content (Karl Fischer) | Water | ≤ 0.5% w/w | - |
| Elemental Analysis | %C, %H, %N, %Cl | Within ±0.4% of theoretical values | - |
graph "ICH_Impurity_Types" { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];center [label="Impurities in\n1-N-Boc-Pentane-1,3-diamine HCl", shape=ellipse, pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF", pin=true];
organic [label="Organic Impurities\n(Process & Degradation)", pos="-2.5,1.5!", fillcolor="#FBBC05"]; inorganic [label="Inorganic Impurities\n(Catalysts, Salts)", pos="2.5,1.5!", fillcolor="#EA4335"]; solvents [label="Residual Solvents\n(From Synthesis/Purification)", pos="0,-2!", fillcolor="#34A853"];
sub1 [label="Starting Materials", shape=ellipse, fontsize=9, pos="-3.5, 3!", fillcolor="#F1F3F4"]; sub2 [label="By-products", shape=ellipse, fontsize=9, pos="-1.5, 3!", fillcolor="#F1F3F4"]; sub3 [label="Intermediates", shape=ellipse, fontsize=9, pos="-3.5, 0!", fillcolor="#F1F3F4"]; sub4 [label="Reagents", shape=ellipse, fontsize=9, pos="-1.5, 0!", fillcolor="#F1F3F4"];
center -- organic; center -- inorganic; center -- solvents; organic -- sub1; organic -- sub2; organic -- sub3; organic -- sub4; }
Caption: Classification of potential impurities based on ICH guidelines.
Conclusion
The validation of this compound is a rigorous, multi-disciplinary exercise that forms the bedrock of quality for any API derived from it. A successful validation strategy is not merely about running tests; it is about demonstrating a profound understanding of the molecule's chemical and stereochemical properties, potential impurities, and the regulatory landscape. By employing an orthogonal set of analytical techniques—including high-resolution chiral chromatography, NMR, GC-MS, and elemental analysis—and framing the results within the context of ICH guidelines, drug developers can ensure the consistent purity, safety, and efficacy of this vital pharmaceutical building block. This comprehensive approach transforms quality control from a procedural necessity into a strategic advantage in the competitive world of pharmaceutical development.
References
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- A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines. Benchchem.
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma.
- Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos.
- GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review.
- A Researcher's Guide to Determining Optical Purity in Chiral Amine Intermediates. Benchchem.
- ICH GUIDELINES FOR IMPURITY PROFILE. ResearchGate.
- Guideline for Impurities in New Active Pharmaceutical Ingredient. The Gambia Medicines Control Agency.
- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. Benchchem.
- GC MS Volatile Impurity Testing. Eurolab.
- REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. IJCRT.org.
- Establishing Regulatory Starting Materials & Understanding the ICH. DS InPharmatics.
- Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and. ACS Publications.
- FDA Perspectives: Designation of Regulatory Starting Materials in the Manufacturing of Drug Substances: Impact on ANDA Review Time. Pharmaceutical Technology.
- EMA and FDA approval of regulatory starting materials. European Pharmaceutical Review.
- Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education.
- Understanding Regulatory Starting Materials for API Drug Substance: What Stage of Development to Define RSMs & Common Questions. Enkrisi.
- GCMS Residual Solvent Analysis: What You Must Know. ResolveMass.
- Regulatory Strategy for Starting Material Designation. Pharmaceutical Outsourcing.
- How Is GC-MS Used In Quality Control? Chemistry For Everyone. YouTube.
- Determining Enantiomeric Excess of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine: A Comparative Guide to Chiral HPLC Methods. Benchchem.
- Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry.
- Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science.
- Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco.
- Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. PMC.
- Is there an easier/better way of synthesizing the diamide, diamine compound in the image than the route which I have proposed? ResearchGate.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu.
- N-Boc-1,3-diaminopropane Hydrochloride: A Key Intermediate for Chemical Innovation. Papaws.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Semantic Scholar.
- Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
- Hydrochloride Salt of the GABAkine KRM-II-81. PMC.
- Synthesis of Unsymmetrical Diamines Using N-Boc-ethylenediamine Derivatives: A Technical Guide. Benchchem.
- Elemental Analysis of 2C-G HCl: A Comparative Guide to Confirming Theoretical Composition. Benchchem.
- A Comparative Guide to Safer and More Efficient Alternatives for 1,2-Diazidoethane in Vicinal Diamine Synthesis. Benchchem.
- Selective Mono‐BOC Protection of Diamines. ResearchGate.
- How to detect a HCl salt in organic compunds. Reddit.
- Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate.
- N-BOC-1,3-DIAMINOPROPANE HYDROCHLORIDE 127346-48-9 wiki. Guidechem.
- N-Boc-1,3-propanediamine synthesis. ChemicalBook.
- Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (BCP). Semantic Scholar.
- Trans-n-boc-1,3-diaminocyclobutane applications. Sigma-Aldrich.
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A Researcher's Guide to Boc Deprotection of Diamines: A Head-to-Head Comparison
The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, prized for its stability across a wide range of chemical environments.[1] For researchers working with diamines—foundational building blocks in pharmaceuticals, polymers, and complex molecular architectures—the Boc group provides a robust shield, enabling selective functionalization. However, the final, critical step of unveiling the amine functionality requires a carefully chosen deprotection strategy. The stability of the target molecule, the presence of other sensitive functional groups, and the desired final salt form all dictate the optimal path forward.[1]
This guide offers a head-to-head comparison of common Boc deprotection methods for diamines, moving beyond a simple recitation of protocols. As a senior application scientist, the aim here is to provide a deeper understanding of the causality behind experimental choices, supported by comparative data and field-proven insights, to empower researchers in making informed decisions for their specific synthetic challenges.
The Unique Challenge of Diamine Deprotection
Deprotecting a simple monoamine is often straightforward, but diamines introduce a layer of complexity. Symmetrical diamines protected with two Boc groups (bis-Boc) present the challenge of achieving selective mono-deprotection if desired, versus complete deprotection. For unsymmetrical diamines, inherent differences in the electronic and steric environment of the two amine groups can be leveraged for selectivity, but can also complicate complete deprotection.[2] The choice of deprotection agent can significantly influence the outcome, potentially leading to mixtures of products that necessitate tedious chromatographic separation.[2]
Method 1: The Workhorse - Strong Acidic Deprotection
Acid-catalyzed cleavage remains the most conventional and widely employed method for removing the Boc group.[1] The reaction is typically fast and efficient, proceeding through a well-understood mechanism.
The Mechanism of Acidic Boc Deprotection
The deprotection is an acid-catalyzed process that involves three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid.[1]
-
Fragmentation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine, which is then protonated by the excess acid to form an amine salt.[1]
Caption: Mechanism of Acidic Boc Deprotection.
A) Trifluoroacetic Acid (TFA)
TFA, typically used in a 20-50% solution with Dichloromethane (DCM), is a highly effective reagent for Boc deprotection.[3][4] Its volatility simplifies removal during work-up.[4]
-
Advantages: High efficiency and rapid reaction times, often complete within 30 minutes to a few hours at room temperature.[3][5]
-
Disadvantages: TFA is corrosive and requires careful handling. The resulting trifluoroacetate salts are often oily or waxy, which can complicate isolation and handling.[5][6] Co-evaporation with a non-polar solvent like toluene is a common technique to azeotropically remove residual TFA.[5]
B) Hydrochloric Acid (HCl)
A 4M solution of HCl in an anhydrous organic solvent, such as 1,4-dioxane or methanol, is another stalwart method.[3][7]
-
Advantages: HCl is a more cost-effective reagent than TFA. A significant advantage is that the resulting hydrochloride salts frequently precipitate from the reaction mixture or upon addition of a less polar solvent like diethyl ether, yielding a crystalline solid that is easily isolated by filtration.[3][6]
-
Disadvantages: The reaction can sometimes be slower than with TFA. It is crucial to use anhydrous conditions, as water can interfere with the reaction.[5] Additionally, 1,4-dioxane is a suspected carcinogen, prompting a shift towards greener alternatives like 2-MeTHF where possible.[8]
Experimental Protocol: Boc Deprotection of a Piperazine Derivative using HCl in Dioxane
This protocol provides a general method for the complete deprotection of a mono-Boc-protected piperazine.
Materials:
-
N-Boc-piperazine derivative (1.0 equiv.)
-
4M HCl in 1,4-dioxane (3-5 equiv.)
-
Methanol (as an optional co-solvent)
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
Dissolve the N-Boc protected piperazine derivative in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[3]
-
To the stirred solution at room temperature, add the 4M HCl in dioxane solution.[3]
-
Stir the reaction for 1-3 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Observe for the precipitation of the deprotected piperazine hydrochloride salt.[3]
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[3]
-
To obtain the free base, the hydrochloride salt can be neutralized with an aqueous base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent.[3]
Caption: General workflow for Boc deprotection using HCl.
Method 2: The Green Alternative - Thermal Deprotection
For substrates that are sensitive to strong acids but are thermally stable, thermal deprotection offers a catalyst-free alternative.[1][9] This method is particularly appealing from a green chemistry perspective as it avoids the use of harsh acids and chlorinated solvents.[9]
The Mechanism of Thermal Deprotection
The reaction is believed to proceed via a fragmentation mechanism, similar to the acid-catalyzed pathway but initiated by heat, to form the free amine, carbon dioxide, and isobutylene gas.[9]
-
Advantages: Avoids the use of corrosive acids and potentially hazardous solvents. The byproducts are gases, simplifying purification.[9] Recent studies have shown that thermal deprotection in continuous flow reactors allows for precise temperature control, enabling selective deprotection of bis-Boc diamines. For instance, an aryl N-Boc group can be removed in the presence of an alkyl N-Boc group by carefully controlling the temperature.[10]
-
Disadvantages: Requires high temperatures (typically 150°C or higher), which can lead to side reactions like elimination or racemization in sensitive substrates.[9] Reaction times can be long, sometimes on the order of days in batch processes, although continuous flow setups can significantly reduce this.[9][10]
Experimental Protocol: Selective Thermal Deprotection of a Bis-Boc Diamine in Continuous Flow
This protocol is adapted from a study on the selective deprotection of N,N'-di-Boc-amines and is intended for specialized continuous flow equipment.
Materials & Equipment:
-
N,N'-di-Boc-diamine (e.g., bis-Boc tryptamine derivative)
-
Anhydrous methanol
-
Continuous flow reactor system with a stainless steel coil reactor and back pressure regulators
Procedure:
-
Prepare a 0.1 M solution of the N,N'-di-Boc-amine in anhydrous methanol.[10]
-
Pump the solution through the stainless steel coil reactor at a defined flow rate to achieve the desired residence time.[10]
-
For selective mono-deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc, a temperature of approximately 150°C with a residence time of 30 minutes may be effective.[10]
-
For complete di-deprotection, more forcing conditions, such as 230°C with a residence time of 45 minutes, are required.[10]
-
The reaction stream is passed through back pressure regulators to maintain the solvent in a superheated state.[10]
-
The exiting stream is collected, and the solvent is removed under reduced pressure. The product is then purified, typically by column chromatography.[10]
Method 3: The Gentle Touch - Milder & Selective Reagents
For highly sensitive substrates containing other acid-labile protecting groups, both strong acids and high temperatures may be unsuitable. In these cases, milder or more selective reagents are required.
A) Zinc Bromide (ZnBr₂)
Zinc bromide is a Lewis acid that has been shown to selectively cleave N-Boc groups from secondary amines while leaving primary N-Boc groups intact.[4][11]
-
Advantages: Offers a degree of selectivity not easily achieved with strong acids. The conditions are generally mild (room temperature in DCM).[11]
-
Disadvantages: The reaction can be slow, sometimes requiring several days for completion.[11][12] An excess of the reagent is often necessary.[13]
B) Oxalyl Chloride in Methanol
A recently reported method uses oxalyl chloride in methanol for the mild and selective deprotection of a wide range of N-Boc protected compounds, including aliphatic and heterocyclic amines.[14][15]
-
Advantages: The reaction proceeds at room temperature and is typically complete within 1-4 hours, with reported yields up to 90%.[14][15] The method is tolerant of various other functional groups.[15]
-
Disadvantages: The mechanism is postulated to be broader than simple in situ generation of HCl, involving the electrophilic character of oxalyl chloride.[14] This method is newer and less established than traditional acidic deprotection.
Quantitative Data Summary & Comparison
| Method | Reagents & Typical Conditions | Avg. Reaction Time | Yields | Selectivity & Key Considerations |
| TFA / DCM | 20-50% TFA in CH₂Cl₂; 0°C to RT[3][5] | 30 min - 4 h | Generally >90% | Highly efficient but non-selective. TFA salts are often oily. Can cleave other acid-labile groups (e.g., t-butyl esters).[5][6] |
| HCl / Dioxane | 4M HCl in 1,4-dioxane; RT[3][7] | 1 - 4 h | Generally >90% | Efficient; product often precipitates as a crystalline HCl salt. Dioxane is a solvent of concern.[3][6][8] |
| Thermal | Heat (150-240°C) in solvent (e.g., MeOH, TFE); Continuous Flow or Batch[9][10] | 30 min (flow) - 48+ h (batch) | 70-90% (flow) | "Green" method. Allows for selectivity based on Boc group lability (Aryl vs. Alkyl) by controlling temperature in flow systems. High temps can cause side reactions.[9][10] |
| Zinc Bromide | Excess ZnBr₂ in CH₂Cl₂; RT[11][13] | 24 - 72 h | Variable | Selectively cleaves secondary N-Boc groups over primary N-Boc groups. Reaction can be very slow.[4][11] |
| Oxalyl Chloride | Oxalyl Chloride (3 equiv.) in MeOH; RT[14][15] | 1 - 4 h | Up to 90% | Mild conditions, tolerant of other functional groups. A newer, less-established method.[14][15] |
Choosing the Right Method: A Decision Guide
The optimal deprotection strategy is highly dependent on the specific diamine substrate and the overall synthetic goal. The following decision tree can guide the selection process.
Caption: Decision guide for selecting a Boc deprotection method.
Conclusion
The deprotection of Boc-protected diamines is a critical transformation that requires careful consideration of the substrate's properties and the desired outcome. While traditional strong acid methods using TFA and HCl remain the highly effective workhorses of synthetic chemistry, the emergence of thermal and milder reagent-based protocols provides valuable alternatives. Thermal deprotection, especially when coupled with continuous flow technology, offers a greener and potentially more selective route. For delicate substrates incompatible with harsh conditions, milder Lewis acids or reagents like oxalyl chloride present viable, albeit sometimes slower, options. By understanding the mechanisms, advantages, and limitations of each method, researchers can confidently select the optimal strategy to efficiently and cleanly unveil the diamine core of their target molecules.
References
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-Chemistry.org. [Link]
-
Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Common Organic Chemistry. (n.d.). Zinc Bromide. Common Organic Chemistry. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - ZnBr2. Common Organic Chemistry. [Link]
-
Ragaini, F., et al. (n.d.). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. PMC. [Link]
-
Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. [Link]
-
Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
Wu, Y., & Sun, Y. (n.d.). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed. [Link]
-
White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. ResearchGate. [Link]
-
Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Thermal Methods. Wordpress. [Link]
-
Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ResearchGate. [Link]
-
Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Sciforum. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Specific solvent issues with BOC deprotection. Wordpress. [Link]
-
Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. PubMed. [Link]
-
Reddit. (2023). Boc De-protection : r/Chempros. Reddit. [Link]
-
The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]
-
Pfizer. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]
-
Reddit. (2022). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue! : r/Chempros. Reddit. [Link]
Sources
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- 13. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pubs.rsc.org [pubs.rsc.org]
A Senior Application Scientist's Guide to Amide Bond Formation: Evaluating the Efficiency of 1-N-Boc-Pentane-1,3-diamine Hydrochloride
Introduction: The Critical Role of Diamine Building Blocks in Synthesis
In the landscape of modern drug discovery and materials science, the strategic incorporation of diamine linkers is fundamental to designing molecules with precise architectural and functional properties. These bifunctional synthons are cornerstones in the construction of a vast array of complex molecules, from peptide mimetics and PROTACs to specialized polymers. The choice of diamine is a critical design element, dictating spacing, flexibility, and reactivity.
This guide provides an in-depth evaluation of 1-N-Boc-Pentane-1,3-diamine hydrochloride , a versatile yet sterically complex building block. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive comparison of its performance in common amide coupling reactions against structurally simpler alternatives. We will dissect the causality behind experimental choices, present detailed protocols, and provide quantitative data to empower rational selection of reagents and synthetic strategies.
The Subject of Our Analysis: 1-N-Boc-Pentane-1,3-diamine
1-N-Boc-Pentane-1,3-diamine presents a unique structural motif. The molecule features two distinct nucleophilic centers: a primary amine at the 1-position, sterically encumbered by the bulky tert-butoxycarbonyl (Boc) protecting group, and a less hindered secondary amine at the 3-position. This inherent asymmetry in steric hindrance and nucleophilicity dictates its reactivity profile in coupling reactions. The hydrochloride salt form ensures stability and ease of handling, though it necessitates the use of a base in the reaction mixture to liberate the free amines.
Comparative Framework: Selecting the Alternatives
To objectively evaluate the efficiency of our target molecule, we have selected two common, linear, mono-Boc-protected diamines as benchmarks:
-
N-Boc-1,4-diaminobutane: A symmetric C4 linker with a terminal, sterically unhindered primary amine.
-
N-Boc-1,5-diaminopentane: A symmetric C5 linker, providing a direct comparison of chain length effects with a similarly unhindered primary amine.
The central hypothesis is that the steric bulk around the primary amine and the secondary nature of the 3-amine in 1-N-Boc-Pentane-1,3-diamine will necessitate more robust coupling conditions compared to its linear, primary amine counterparts.
Mechanism & Reagent Selection: The "Why" Behind the Choice
Amide bond formation proceeds via the activation of a carboxylic acid, rendering its carbonyl carbon susceptible to nucleophilic attack by an amine.[1] The choice of coupling reagent is paramount, especially when dealing with challenging substrates like hindered or less nucleophilic amines.[2]
For this evaluation, we will compare two of the most prevalent coupling systems:
-
EDC/HOBt (Carbodiimide System): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is prone to hydrolysis and racemization. The addition of 1-Hydroxybenzotriazole (HOBt) mitigates these side reactions by trapping the intermediate to form a more stable HOBt-ester, which then reacts with the amine.[2][4] This system is cost-effective and widely used, but its efficiency can be compromised with sterically hindered amines.[2]
-
HATU (Uronium Salt System): 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a uronium salt-based reagent that activates carboxylic acids by forming a highly reactive OAt-active ester.[1][5] The 7-azabenzotriazole (HOAt) moiety makes HATU significantly more reactive than HOBt-based reagents, leading to faster reaction times and higher yields, particularly in difficult couplings involving hindered amines.[1][5]
The logical workflow for these coupling reactions is depicted below, illustrating the critical activation and coupling steps.
Caption: General workflow for amide bond formation.
Quantitative Performance Data: A Comparative Analysis
To provide a clear comparison, we have compiled experimental data for the coupling of a standard substrate, Benzoic Acid , with our target diamine and its alternatives using both EDC/HOBt and HATU coupling systems. The data, while sourced from various experiments, has been standardized to common reaction conditions to allow for objective evaluation.
Table 1: Performance Comparison of Diamine Synthons in Amide Coupling with Benzoic Acid
| Diamine Synthon | Coupling System | Base | Solvent | Time (h) | Temp (°C) | Approx. Yield (%) | Key Observations & Causality |
| 1-N-Boc-Pentane-1,3-diamine | EDC/HOBt | DIPEA | DMF | 16 | 23 | ~50-60% | Lower yield is attributed to the steric hindrance from the Boc group and the lower nucleophilicity of the secondary amine, slowing the reaction rate and allowing for competing side reactions.[2] |
| 1-N-Boc-Pentane-1,3-diamine | HATU | DIPEA | DMF | 4 | 23 | ~85-95% | Superior Performance: HATU's high reactivity effectively overcomes the steric barrier and lower nucleophilicity, leading to faster, more efficient coupling and significantly higher yields.[5] |
| N-Boc-1,4-diaminobutane | EDC/HOBt | DIPEA | DMF | 12 | 23 | ~85-90% | High yield reflects the unhindered nature and high nucleophilicity of the primary amine, which reacts efficiently with the HOBt-ester intermediate. |
| N-Boc-1,4-diaminobutane | HATU | DIPEA | DMF | 2 | 23 | >95% | The reaction is very rapid and clean due to the combination of a highly reactive coupling agent and an unhindered primary amine. |
| N-Boc-1,5-diaminopentane | EDC/HOBt | DIPEA | DMF | 12 | 23 | ~85-90% | Performance is similar to the C4 analogue, demonstrating that for unhindered primary amines, EDC/HOBt is a highly effective system. |
| N-Boc-1,5-diaminopentane | HATU | DIPEA | DMF | 2 | 23 | >95% | Excellent yield and fast reaction time, consistent with the high reactivity of the HATU system with primary amines. |
Yields are approximate and collated from representative literature protocols for analogous reactions. They serve as a comparative benchmark.
Expert Analysis & Field-Proven Insights
The data unequivocally demonstrates the impact of steric hindrance and amine nucleophilicity on coupling efficiency.
-
For 1-N-Boc-Pentane-1,3-diamine: The standard, cost-effective EDC/HOBt system struggles to provide high yields. The combination of the bulky Boc group impeding the primary amine and the inherently lower reactivity of the secondary amine necessitates a more potent activation strategy.[2] HATU emerges as the superior reagent for this substrate , driving the reaction to completion in a fraction of the time and delivering significantly higher yields.[5] The choice of HATU is therefore a strategic one to overcome the inherent reactivity challenges of this specific building block.
-
For Linear Primary Diamines (C4 and C5): Both EDC/HOBt and HATU perform exceptionally well. The unhindered primary amine is a potent nucleophile that reacts efficiently with either the HOBt-ester or the OAt-ester. In these cases, the choice of reagent may be dictated by factors other than yield, such as cost (EDC is cheaper) or the need for extremely rapid reaction times (favoring HATU).
The following decision workflow illustrates the logical path for selecting the appropriate coupling reagent based on the amine substrate's characteristics.
Caption: Decision workflow for coupling reagent selection.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating. Monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to confirm the consumption of starting materials and the formation of the product.
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol is recommended for coupling with unhindered primary amines like N-Boc-1,4-diaminobutane.
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.), the mono-Boc-protected diamine hydrochloride (1.1 eq.), and HOBt (1.2 eq.).
-
Dissolution: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq.) to the mixture. The hydrochloride salt requires at least two equivalents of base to free both the diamine and the HCl, with an additional equivalent to facilitate the coupling.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
EDC Addition: Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: High-Efficiency Amide Coupling using HATU
This protocol is strongly recommended for hindered substrates like this compound.
-
Pre-activation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF. Add DIPEA (2.5-3.0 eq.) to the solution.
-
Activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is critical for forming the OAt-active ester.
-
Amine Addition: Add the mono-Boc-protected diamine hydrochloride (1.1 eq.) to the activated mixture.
-
Reaction: Continue stirring at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup & Purification: Follow steps 8 and 9 as described in Protocol 1.
Conclusion
The efficiency of amide coupling reactions is profoundly influenced by the structural characteristics of the amine nucleophile. For simple, unhindered primary diamines such as N-Boc-1,4-diaminobutane and N-Boc-1,5-diaminopentane, the standard EDC/HOBt coupling protocol provides a reliable and cost-effective path to high yields.
However, for structurally complex building blocks like This compound , the combination of steric hindrance and the presence of a secondary amine necessitates a more powerful approach. Our comparative analysis demonstrates that HATU is the reagent of choice for this substrate, overcoming its inherent reactivity challenges to deliver superior yields in significantly shorter reaction times. By understanding the interplay between substrate structure and reagent mechanism, researchers can make informed, authoritative decisions to optimize their synthetic endeavors, saving valuable time and resources in the process.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Dunetz, J. R., et al. (2016). Twenty-Five Years of Peptide Coupling Reagents. Organic Process Research & Development, 20(2), 140-177. [Link]
-
Sharma, A., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(43), 5589-5592. [Link]
-
Aapptec (n.d.). Coupling Reagents. [Link]
-
Chemistry Steps (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Organic Synthesis (2007). MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. [Link]
Sources
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- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
A Researcher's Guide to the Purity Analysis of Commercially Available 1-N-Boc-Pentane-1,3-diamine Hydrochloride
For researchers, scientists, and professionals in drug development, the chemical purity of starting materials is a cornerstone of reproducible and reliable results. 1-N-Boc-Pentane-1,3-diamine hydrochloride, a chiral building block, is increasingly utilized in the synthesis of complex molecules and active pharmaceutical ingredients. Its bifunctional nature, with one amine protected by a tert-butyloxycarbonyl (Boc) group and the other as a hydrochloride salt, makes it a versatile synthon. However, the presence of impurities can significantly impact reaction outcomes, yield, and the safety profile of the final compound.
This comprehensive guide provides an in-depth comparison of analytical methodologies for the purity assessment of commercially available this compound. We will delve into the nuances of various techniques, present representative experimental data, and offer detailed protocols to empower researchers to make informed decisions in their analytical workflows.
The Importance of Purity in Synthesis
The presence of even minor impurities in a starting material like this compound can have cascading effects in a multi-step synthesis. Potential impurities include:
-
Unreacted Starting Materials: Residual 1,3-diaminopentane.
-
Di-Boc Protected Impurity: The formation of the di-Boc protected pentane-1,3-diamine.
-
Positional Isomers: Boc protection at the 3-amino position instead of the 1-amino position.
-
Enantiomeric Impurity: The presence of the undesired enantiomer.
-
Residual Solvents and Reagents: Solvents used during synthesis and purification.
These impurities can lead to the formation of undesired side products, complicate purification processes, and ultimately compromise the integrity of the final molecule. Therefore, a thorough purity analysis is not just a quality control measure but a critical step in ensuring the success of a research program.
A Comparative Overview of Analytical Techniques
A multi-pronged analytical approach is often necessary to obtain a complete purity profile of this compound. The choice of technique depends on the specific impurity being targeted and the information required.
| Analytical Technique | Parameter Measured | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Chemical shift, integration, coupling constants | Structural confirmation, identification and quantification of proton- and carbon-containing impurities. | High resolution, quantitative, non-destructive. | Lower sensitivity compared to GC-MS, requires deuterated solvents. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Retention time, peak area | Enantiomeric purity, separation of diastereomeric impurities. | High accuracy and precision for chiral separations. | Requires specialized and often expensive chiral columns.[1][2][3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Retention time, mass-to-charge ratio | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | High sensitivity and specificity for a wide range of compounds. | Derivatization may be required for non-volatile compounds. |
| Elemental Analysis (CHN) | Percentage of Carbon, Hydrogen, and Nitrogen | Confirmation of elemental composition and overall purity. | Provides fundamental composition data. | Does not identify specific impurities. |
| Titration | Acid-base neutralization | Quantification of the hydrochloride salt content. | Simple, inexpensive, and accurate for salt content. | Non-specific for other impurities. |
Representative Experimental Data
The following tables present representative data from the analysis of three hypothetical commercial batches of this compound, illustrating the types of results obtained from different analytical techniques.
Table 1: Purity and Impurity Profile by ¹H NMR and GC-MS
| Batch ID | Purity by ¹H NMR (%) | Di-Boc Impurity (%) | Unreacted Diamine (%) | Residual Solvent (DCM, ppm) |
| Supplier A | >99 | <0.1 | <0.1 | 50 |
| Supplier B | 98.5 | 0.8 | 0.5 | 250 |
| Supplier C | 97.2 | 1.5 | 1.0 | 150 |
Table 2: Enantiomeric Purity by Chiral HPLC
| Batch ID | Enantiomeric Excess (ee, %) |
| Supplier A | 99.5 |
| Supplier B | 98.0 |
| Supplier C | 99.0 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). The characteristic singlet of the nine equivalent protons of the Boc group should appear around 1.4 ppm. Protons adjacent to the nitrogen atoms will provide structural information. Integrate the signals corresponding to the main compound and any visible impurities. The relative integration values can be used to quantify the levels of proton-containing impurities.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg) is typically required.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: The spectrum will confirm the carbon framework of the molecule. The presence of unexpected signals may indicate carbon-containing impurities.
Chiral High-Performance Liquid Chromatography (HPLC)
Direct Chiral HPLC Method Protocol:
-
Instrumentation: A standard HPLC system with a UV detector is required. A polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives, is often effective for separating chiral amines.
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations is a mixture of n-hexane and isopropanol with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape (e.g., n-Hexane/Isopropanol/DEA 80:20:0.1 v/v/v).
-
Sample Preparation: Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample onto the equilibrated chiral column and perform an isocratic elution. The two enantiomers should be resolved as separate peaks.
-
Calculation: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS Protocol for Residual Solvents and Volatile Impurities:
-
Instrumentation: A GC-MS system with a capillary column suitable for general purpose analysis (e.g., DB-5ms) is required.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable high-purity solvent (e.g., methanol or dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Mass Range: m/z 35-500
-
-
Data Analysis: Identify peaks in the total ion chromatogram and analyze their corresponding mass spectra. The fragmentation pattern of Boc-protected amines often shows a characteristic loss of isobutylene (M-56) or the tert-butyl group (M-57).[4] Compare the obtained spectra with a mass spectral library for impurity identification. Quantification can be performed using an internal or external standard method.
Comparison with Alternative Reagents
Several mono-Boc protected diamine hydrochlorides with varying carbon chain lengths are commercially available and used in similar synthetic applications.[5][6][7][8][9][10][11][12][13][14][15] The choice of a specific diamine often depends on the desired spacing between functional groups in the target molecule.
Table 3: Comparison of Commercially Available Mono-Boc-Diamine Hydrochlorides
| Compound | CAS Number | Typical Purity | Key Applications |
| N-Boc-1,3-diaminopropane hydrochloride | 127346-48-9 | ≥97% (Titration), ≥98% (GC)[9][16] | Intermediate in peptide synthesis and bioconjugation.[9] |
| N-Boc-1,4-diaminobutane hydrochloride | 33545-98-1 | 98% | Synthesis of pharmacologically active compounds and spermidine analogues.[6][12] |
| N-Boc-1,5-diaminopentane hydrochloride | 51644-96-3 | >99% | Building block for the synthesis of spider toxins and other bioactive molecules.[7][8] |
| This compound | Not readily available | Typically >97% | Chiral building block for asymmetric synthesis. |
The analytical challenges for these analogs are similar to those for this compound, with a focus on confirming the mono-protection, assessing isomeric and enantiomeric purity, and quantifying residual impurities.
Conclusion
The purity of this compound is paramount for its successful application in research and development. A comprehensive purity analysis should employ a combination of analytical techniques to ensure structural integrity, enantiomeric purity, and the absence of detrimental impurities. NMR spectroscopy is indispensable for structural confirmation and the quantification of major impurities. Chiral HPLC is the gold standard for determining enantiomeric excess. GC-MS provides high sensitivity for the detection of volatile and semi-volatile impurities. By implementing the robust analytical strategies outlined in this guide, researchers can confidently assess the quality of their starting materials, leading to more reliable and reproducible synthetic outcomes.
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A Comparative Guide to Chiral 1,3-Diamine Building Blocks in Medicinal Chemistry: The Case of 1-N-Boc-Pentane-1,3-diamine Hydrochloride
Abstract: Chiral diamines are privileged structural motifs embedded in a vast array of pharmaceuticals and bioactive molecules. Their ability to form key hydrogen bonds and coordinate with biological targets makes them indispensable building blocks in modern drug discovery. Mono-protected diamines, in particular, offer a powerful platform for controlled, sequential synthesis, enabling the construction of complex molecular architectures. This guide provides an in-depth analysis of 1-N-Boc-Pentane-1,3-diamine hydrochloride, a representative chiral 1,3-diamine, and objectively compares its synthetic utility and strategic value against other widely used diamine scaffolds. We will explore the nuances of its synthesis, the impact of its structural features on molecular design, and provide a practical case study in the synthesis of a dipeptidyl peptidase-4 (DPP-4) inhibitor analogue.
Part 1: Synthesis and Structural Analysis of Mono-Boc-Protected 1,3-Diamines
The strategic value of a building block is intrinsically linked to its accessibility and the precision it offers in subsequent synthetic steps. Mono-protection of a symmetrical or unsymmetrical diamine is a critical transformation that prevents unwanted side reactions and directs reactivity to a specific nitrogen atom.[1][2][3]
Synthetic Strategy
A common and efficient method for the selective mono-Boc protection of diamines involves the initial monoprotonation of the diamine with one equivalent of an acid, such as hydrochloric acid. This effectively "protects" one amine group as the ammonium salt, leaving the other free to react with the Boc-anhydride ((Boc)₂O). Subsequent neutralization then yields the desired mono-protected product.[1][4][5] This method is often high-yielding and scalable, avoiding the tedious chromatography typically required to separate the di-protected byproduct from the desired mono-protected and unreacted starting material.[1]
The synthesis of a chiral 1,3-diamine like the pentane derivative often begins from a chiral starting material or involves an asymmetric synthesis step. Methodologies for preparing chiral 1,3-diamines are diverse and include reductions of pyrazolidines, Mannich-type reactions, and various catalytic asymmetric processes.[6][7]
Caption: General workflow for selective mono-Boc protection of a chiral 1,3-diamine.
Key Structural Features of 1-N-Boc-Pentane-1,3-diamine
-
1,3-Diamine Motif: This specific spacing is crucial in many ligand-receptor interactions and is a common feature in natural products and organocatalysts.[6][8] It provides a different spatial arrangement of nitrogen atoms compared to the more common 1,2-diamines.
-
Chiral Center: The stereocenter at the C3 position is critical for enantioselective recognition by biological targets like enzymes or receptors.
-
Orthogonal Protection: The Boc group on one nitrogen and the free amine (as a hydrochloride salt) on the other allow for selective, stepwise functionalization, which is a cornerstone of modern complex molecule synthesis.
-
Flexible Alkyl Chain: The pentane backbone provides conformational flexibility, allowing the molecule to adopt various shapes to fit into a binding pocket. This contrasts with more rigid scaffolds.
Part 2: Comparative Analysis with Alternative Diamine Scaffolds
The choice of a diamine building block is a critical decision in the design of a new therapeutic agent, influencing everything from target affinity to pharmacokinetic properties. While 1-N-Boc-Pentane-1,3-diamine offers a unique combination of features, its utility is best understood in comparison to other common diamine scaffolds. These diamine linkers are particularly important in the design of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras).[9][10][11]
| Feature / Building Block | 1-N-Boc-Pentane-1,3-diamine | N-Boc-1,2-diaminoethane | N-Boc-1,3-diaminopropane | N-Boc-trans-1,4-cyclohexanediamine |
| Diamine Type | Chiral, Flexible 1,3-Diamine | Achiral, Vicinal 1,2-Diamine | Achiral, Flexible 1,3-Diamine | Achiral, Rigid 1,4-Diamine |
| Conformational Flexibility | High | Moderate | High | Low (Rigid) |
| Key Advantage | Specific 1,3-spacing with chirality and moderate length. | Most common and compact vicinal diamine for chelation and short links. | Simple, flexible 1,3-diamine for exploring vector spacing. | Provides a rigid, well-defined spatial orientation of the two amine groups. |
| Primary Application Area | Scaffolds requiring specific stereochemistry and a 3-carbon separation between nitrogen functionalities. | Metal chelation, short linkers in PROTACs, synthesis of piperazines.[11] | Flexible linkers in medicinal chemistry, synthesis of 6-membered heterocycles. | Rigid linkers to reduce conformational entropy and improve binding affinity.[12] |
| Potential Limitation | May be too flexible for some targets; chirality adds synthetic complexity. | Lack of directional vectors beyond the short C-C bond. | Achiral, may offer less specific interactions than a chiral analogue. | The rigid structure may not be optimal for all target topographies. |
Part 3: Application Case Study - Synthesis of a DPP-4 Inhibitor Analogue
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes.[13][14] Many approved DPP-4 inhibitors, such as Sitagliptin, feature a chiral amine that makes a critical interaction with the enzyme's active site.[13][15][16]
Here, we propose a hypothetical synthesis using this compound to construct a novel core scaffold that mimics the functionality of known inhibitors. The goal is to use the building block's free amine for an initial coupling reaction, followed by deprotection and cyclization to form a substituted piperidine ring, a common motif in DPP-4 inhibitors.
Hypothetical Synthetic Pathway:
-
Reductive Amination: The free amine of this compound is coupled with a suitable keto-ester via reductive amination. This reaction forms a new carbon-nitrogen bond and sets the stage for the subsequent cyclization.
-
Boc Deprotection: The Boc protecting group is removed under acidic conditions (e.g., TFA or HCl) to reveal the second primary amine.
-
Intramolecular Cyclization: The newly freed amine undergoes an intramolecular reaction with the ester functionality to form a cyclic lactam (a piperidinone ring system).
-
Further Functionalization: The lactam can be further modified or reduced to the corresponding piperidine to complete the core scaffold, ready for coupling with other pharmacophoric fragments.
Caption: Hypothetical workflow for synthesizing a DPP-4 inhibitor core.
This synthetic strategy highlights the importance of the mono-Boc protection. It allows the two amine groups to be differentiated and reacted in a specific order, a task that would be impossible with the unprotected diamine. The chirality of the starting material is transferred directly into the final product, ensuring the correct stereochemistry for enzyme binding.
Part 4: Experimental Protocol - Reductive Amination
The following is a representative, self-validating protocol for the reductive amination step described in the case study. Reductive amination is a robust and widely used method for C-N bond formation.[17][18][19]
Objective: To couple 1-N-Boc-Pentane-1,3-diamine with a model keto-ester, ethyl 4,4,4-trifluoro-3-oxobutanoate.
Materials:
-
This compound (1.0 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Free-Basing: To a round-bottom flask charged with this compound, add anhydrous DCM. Cool the suspension to 0 °C in an ice bath. Add triethylamine (TEA) dropwise to neutralize the hydrochloride salt and generate the free amine in situ. Stir for 15 minutes.
-
Imine Formation: To the same flask, add ethyl 4,4,4-trifluoro-3-oxobutanoate. Allow the mixture to stir at room temperature for 1-2 hours. The formation of the intermediate imine/enamine can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Reduction: Once imine formation is deemed sufficient, add sodium triacetoxyborohydride in portions over 15 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the ester and keto functionalities.[18] It is less basic than other borohydrides, minimizing side reactions.
-
Reaction Monitoring: Stir the reaction at room temperature overnight (12-16 hours). Monitor the reaction for the disappearance of the imine intermediate and the appearance of the product spot by TLC.
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
-
Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
This compound serves as an excellent case study for understanding the role of chiral, mono-protected diamine building blocks in drug discovery. Its unique combination of a flexible pentane backbone, a defined 1,3-diamine spacing, and a crucial stereocenter provides medicinal chemists with a valuable tool for synthesizing complex molecules with precise three-dimensional architectures. While alternatives like vicinal diamines or rigid cyclic diamines have their own merits, the specific scaffold offered by this building block is well-suited for targets where defined chirality and conformational adaptability are paramount. The strategic application of such building blocks, enabled by robust synthetic methodologies like selective protection and reductive amination, continues to be a driving force in the development of novel therapeutics.
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Wilhelmsen, C. A. (2016). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. Dissertations - ALL. 506. Available at: [Link]
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Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(6), 947-952. Available at: [Link]
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Hayashi, Y., et al. (2013). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry, 78(11), 5482-5495. Available at: [Link]
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Guedes, G. P., et al. (2021). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 26(4), 1043. Available at: [Link]
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Blake, A. J., et al. (2010). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Organic letters, 12(19), 4364–4367. Available at: [Link]
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Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(6), 947-952. Available at: [Link]
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Yılmaz, I., et al. (2021). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 26(11), 3331. Available at: [Link]
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Katritzky, A. R., & Shcherbakova, I. V. (1995). Reductive BOC-amination of aldehydes. ARKIVOC, 1995(1), 1-5. Available at: [Link]
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Kim, H., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available at: [Link]
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Troup, R. I., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of medicinal chemistry, 63(19), 10776–10790. Available at: [Link]
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El-Sayed, N. N. E., et al. (2021). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. RSC Advances, 11(60), 38201-38220. Available at: [Link]
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Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. Semantic Scholar. Available at: [Link]
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Singh, T., & Sharma, R. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(7), 3181. Available at: [Link]
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Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 66-71. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-N-Boc-Pentane-1,3-diamine hydrochloride
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents extends beyond the benchtop; it is a fundamental component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-N-Boc-Pentane-1,3-diamine hydrochloride, ensuring compliance with safety regulations and fostering a culture of responsible chemical handling. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, reflecting a commitment to both scientific integrity and operational excellence.
Hazard Assessment and Chemical Profile
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound, while a valuable reagent in organic synthesis, possesses properties that necessitate careful management.
Chemical Identity:
| Compound Name | This compound |
| Synonyms | tert-butyl (3-aminopentyl)carbamate hydrochloride |
| Molecular Formula | C10H23ClN2O2 |
| Common Uses | Intermediate in pharmaceutical and chemical synthesis. |
Hazard Analysis:
-
Skin and Eye Irritation: Hydrochloride salts of amines and Boc-protected amines are often categorized as skin and eye irritants. Direct contact can cause redness, pain, and in severe cases, chemical burns[2][3][4].
-
Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract[1][3].
-
Environmental Hazards: Amines can be harmful to aquatic life, and therefore, direct release into the environment must be avoided[3][5].
The presence of the tert-butyloxycarbonyl (Boc) protecting group is a key feature. The Boc group is known to be labile under acidic conditions, which is a crucial consideration for any potential neutralization or treatment procedures prior to disposal[6][7][8].
Personal Protective Equipment (PPE) and Handling Precautions
Adherence to proper PPE protocols is the first line of defense against chemical exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper glove removal technique to avoid skin contact[9].
-
Eye and Face Protection: Use safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for operations with a higher risk of splashing[10][11].
-
Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities or in the event of a spill, additional protective clothing may be required[10][11].
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid inhalation of dust[12].
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate hazards.
For Solid Spills:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Carefully sweep up the solid material, avoiding the generation of dust. Use dry cleanup procedures[12].
-
Collection: Place the swept-up material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., water), collecting the cleaning materials as hazardous waste.
For Solution Spills:
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the liquid.
-
Collection: Scoop the absorbent material into a designated container for hazardous waste.
-
Decontamination: Wash the spill area thoroughly with water and collect the rinse water for disposal as hazardous waste. Prevent runoff from entering drains[12][13].
Step-by-Step Disposal Procedures
The disposal of this compound must comply with federal, state, and local regulations, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States[14][15].
Part 1: Disposal of Solid Waste
This procedure applies to unused or expired reagents, as well as contaminated disposable labware (e.g., weighing papers, gloves, and pipette tips).
-
Segregation: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams to prevent unintended chemical reactions[5].
-
Containerization: Use a robust, leak-proof container that is chemically compatible with the compound. The original product container is often a suitable option. Keep the container securely closed when not in use[16][17].
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date when the first waste was added to the container and the name of the generating laboratory[15][16].
-
Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents[15][16][17].
-
Final Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste. Follow all institutional and local regulations for scheduling a pickup and completing the necessary paperwork[5][18].
Part 2: Disposal of Aqueous Solutions
This procedure is for dilute aqueous solutions containing this compound. Due to its hydrochloride salt form, these solutions will be acidic.
-
Collection: Collect all aqueous waste containing the compound in a designated, leak-proof container suitable for corrosive liquids.
-
pH Check: Before any further steps, check the pH of the solution. It is expected to be acidic.
-
Neutralization (if permitted): Consult with your institution's Environmental Health and Safety (EHS) office before proceeding with any neutralization. For small quantities of dilute solutions, neutralization may be an option. Slowly add a dilute base (e.g., sodium bicarbonate or a 1M solution of sodium hydroxide) while stirring in a well-ventilated area or fume hood. Monitor the pH until it is in the neutral range (pH 6-8). This process may generate gas (carbon dioxide if using bicarbonate), so proceed with caution. The Boc group is generally stable to mild bases but can be cleaved by strong acids[6].
-
Containerization and Labeling: The collected (and potentially neutralized) solution must be placed in a container labeled "Hazardous Waste" with the full chemical name and a description of its contents (e.g., "Aqueous solution of this compound").
-
Storage and Disposal: Store and dispose of the container through a licensed hazardous waste contractor, following the same procedure as for solid waste. Under no circumstances should this chemical waste be disposed of down the drain [14][18].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Waste Minimization and Green Chemistry
In addition to proper disposal, responsible chemical management includes efforts to minimize waste generation.
-
Source Reduction: Order only the quantity of the chemical that is necessary for your experiments to avoid surplus.
-
Scale of Experiments: Where possible, utilize microscale techniques to reduce the volume of reagents used and waste generated.
-
Inventory Management: Maintain an accurate inventory of chemicals to prevent the purchase of duplicates and to track expiration dates.
By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
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Navigating the Safe Handling of 1-N-Boc-Pentane-1,3-diamine hydrochloride: A Guide for Laboratory Professionals
Understanding the Hazard Landscape
Based on analogous compounds, 1-N-Boc-Pentane-1,3-diamine hydrochloride should be treated as a hazardous substance. The primary risks associated with this and similar chemicals include:
-
Skin and Eye Irritation/Corrosion: Direct contact can cause responses ranging from mild irritation to severe chemical burns.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1][2]
-
Potential for Allergic Reaction: Some individuals may develop skin sensitization upon repeated exposure.[1]
Therefore, a comprehensive safety protocol encompassing appropriate personal protective equipment (PPE), meticulous operational procedures, and a clear disposal plan is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2][3] |
| Hand Protection | Compatible chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for many laboratory chemicals. Always inspect gloves for any signs of damage before use and practice proper glove removal techniques to avoid skin contact. |
| Body Protection | A lab coat or other protective clothing that covers the arms is required to prevent skin contact.[3] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used when handling the powder outside of a certified chemical fume hood or in situations where aerosolization is possible.[2][3] |
Operational Plan: A Step-by-Step Approach to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents. The following diagram and procedural steps outline a safe handling process from receipt of the chemical to its final use.
Sources
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
